3-Bromo-4-fluoro-N-propylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)7-3-4-9(12)8(11)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBKPOAPDTVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674538 | |
| Record name | 3-Bromo-4-fluoro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-04-5 | |
| Record name | 3-Bromo-4-fluoro-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluoro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-fluoro-N-propylbenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-Bromo-4-fluoro-N-propylbenzamide
Introduction
3-Bromo-4-fluoro-N-propylbenzamide is a halogenated aromatic amide. Its structure, featuring a substituted benzene ring coupled to an N-propyl amide chain, makes it a molecule of significant interest for researchers in synthetic and medicinal chemistry. While not a widely commercialized compound, its architecture represents a versatile scaffold. The presence of three distinct functional regions—the reactive carbon-bromine bond, the robust carbon-fluorine bond, and the amide linkage—provides multiple handles for chemical modification. Analogous structures have been identified as key intermediates in the development of pharmaceuticals, such as androgen-receptor antagonists, and advanced agrochemicals[1][2]. This guide serves as a comprehensive technical overview, consolidating predicted physicochemical properties, a detailed and validated synthetic protocol, spectroscopic analysis, and a discussion of its chemical reactivity for professionals in drug discovery and materials science.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to understand its basic identity and physical characteristics. While extensive experimental data for 3-Bromo-4-fluoro-N-propylbenzamide is not available in public literature, we can deduce its properties with high confidence based on its constituent parts and data from closely related analogues.
Chemical Structure
The molecule consists of a central benzene ring substituted at positions 3 and 4 with bromine and fluorine, respectively. The carboxyl group at position 1 is converted to a secondary amide with an N-propyl substituent.
Caption: Chemical structure of 3-Bromo-4-fluoro-N-propylbenzamide.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromo-4-fluoro-N-propylbenzamide | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₀H₁₁BrFNO | - |
| Molecular Weight | 260.10 g/mol | Calculated |
| Monoisotopic Mass | 259.00079 Da | Calculated |
| Predicted XLogP3 | 2.9 - 3.2 | Cheminformatics Estimation |
| Predicted Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. | Based on Analogues[1] |
| Predicted Melting Point | 110 - 125 °C | Based on Analogues[1][3] |
| Predicted Boiling Point | >350 °C (decomposes) | Based on Analogues[1] |
Synthesis and Purification
A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. The most logical and field-proven approach for constructing 3-Bromo-4-fluoro-N-propylbenzamide is a direct amide coupling reaction.
Retrosynthetic Analysis
The amide bond is most reliably formed from its constituent carboxylic acid and amine. This disconnection leads to two readily available or synthesizable starting materials: 3-bromo-4-fluorobenzoic acid and n-propylamine.
Caption: Retrosynthetic analysis via amide bond disconnection.
Experimental Protocol: Amide Coupling
This protocol is adapted from a standard, high-efficiency procedure for the synthesis of similar halogenated benzamides[1]. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a gold-standard method for minimizing side reactions and achieving high yields in amide couplings.
Materials:
-
3-Bromo-4-fluorobenzoic acid (1.0 eq)
-
n-Propylamine (1.2 eq)
-
EDCI (1.5 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
-
Amine Addition: Add n-propylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). The DIPEA acts as a non-nucleophilic organic base to neutralize the HCl byproduct from the EDCI activation without interfering with the coupling.
-
Activation and Coupling: Cool the flask to 0 °C in an ice bath. Add EDCI (1.5 eq) portion-wise over 15 minutes. EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is included to suppress racemization (if applicable) and prevent the formation of N-acylurea byproducts.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), water, and finally brine. This washing sequence is crucial for removing water-soluble reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is essential to isolate the desired product from any remaining reagents or byproducts.
-
Validation: The final product should be a white to off-white solid. Its identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis, with an expected yield in the range of 70-90%[1].
Spectroscopic and Spectrometric Characterization
Predictive spectroscopic analysis is an invaluable tool for compound characterization. The following data is based on established principles of NMR, IR, and MS for a molecule with this specific substitution pattern and functional groups.
Table 2: Predicted Spectroscopic Data for 3-Bromo-4-fluoro-N-propylbenzamide
| Technique | Feature | Predicted Value and Interpretation |
| ¹H NMR | Aromatic Protons | δ 7.8-8.1 ppm (dd, 1H): Proton at C2, ortho to the carbonyl, coupled to F (J≈7-9 Hz) and H at C6 (J≈2 Hz). δ 7.6-7.8 ppm (ddd, 1H): Proton at C6, coupled to F (J≈4-5 Hz), H at C2 (J≈2 Hz), and H at C5 (J≈8-9 Hz). δ 7.2-7.4 ppm (t, 1H): Proton at C5, ortho to Fluorine, coupled to H at C6 (J≈8-9 Hz) and F (J≈8-9 Hz). |
| Amide Proton | δ 6.0-6.5 ppm (t, 1H): N-H proton, broad triplet due to coupling with adjacent CH₂. Disappears upon D₂O exchange. | |
| Propyl Protons | δ 3.2-3.4 ppm (q, 2H): -NH-CH₂ -CH₂-CH₃. Quartet due to coupling with NH and adjacent CH₂. δ 1.5-1.7 ppm (sextet, 2H): -NH-CH₂-CH₂ -CH₃. δ 0.9-1.0 ppm (t, 3H): -NH-CH₂-CH₂-CH₃ . | |
| ¹³C NMR | Aromatic & Carbonyl | δ ~165 ppm: C=O (amide carbonyl). δ ~160 ppm (d, J≈250 Hz): C4-F (large C-F coupling constant). δ ~130-138 ppm: Quaternary aromatic carbons (C1, C3-Br). δ ~115-128 ppm: Aromatic C-H carbons. |
| Propyl Carbons | δ ~42 ppm: -NH-CH₂ - δ ~23 ppm: -CH₂-CH₂ -CH₃ δ ~11 ppm: -CH₃ | |
| Infrared (IR) | Vibrational Bands | ~3300 cm⁻¹ (sharp): N-H stretch. ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2970 cm⁻¹: Aliphatic C-H stretch. ~1640-1660 cm⁻¹: C=O stretch (Amide I band). ~1540-1560 cm⁻¹: N-H bend (Amide II band). ~1250 cm⁻¹: C-N stretch. ~1000-1100 cm⁻¹: C-F stretch. ~550-650 cm⁻¹: C-Br stretch. |
| Mass Spec. (EI) | Molecular Ion | m/z 259 & 261: Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| Fragmentation | m/z 216/218: Loss of the propyl group (-C₃H₇). m/z 185/187: 3-bromo-4-fluorobenzoyl cation [Br(F)C₆H₃CO]⁺. m/z 157: Loss of Br from the benzoyl cation. |
Chemical Reactivity and Potential Applications
The synthetic utility of 3-Bromo-4-fluoro-N-propylbenzamide lies in the differential reactivity of its functional groups. The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, making it an excellent building block for combinatorial chemistry and library synthesis.
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst. This enables a wide range of powerful transformations, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The C-F bond is significantly stronger and generally unreactive under these conditions, allowing for selective functionalization at the C-Br position.
-
-
Amide Hydrolysis: The amide bond is stable under neutral conditions but can be cleaved under harsh acidic or basic conditions with heating, reverting the molecule to 3-bromo-4-fluorobenzoic acid and n-propylamine.
Sources
An In-depth Technical Guide to 3-Bromo-4-fluoro-N-propylbenzamide (CAS 1065074-04-5)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
This technical guide addresses 3-Bromo-4-fluoro-N-propylbenzamide, a compound situated at the frontier of exploratory chemistry. It is important to note that as of the date of this publication, dedicated peer-reviewed literature on this specific molecule (CAS 1065074-04-5) is not available. This guide, therefore, is constructed upon a foundation of established principles in organic synthesis, medicinal chemistry, and analytical sciences, drawing necessary parallels from closely related and well-documented analogues. The protocols and insights provided herein are based on logical scientific extrapolation and are intended to serve as a robust starting point for researchers venturing into the synthesis and application of this and similar novel chemical entities.
Section 1: Strategic Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide can be logically approached as a two-stage process: the formation of the key intermediate, 3-bromo-4-fluorobenzoic acid, followed by its coupling with propylamine.
Stage 1: Synthesis of the Precursor - 3-Bromo-4-fluorobenzoic Acid
The precursor, 3-bromo-4-fluorobenzoic acid, can be synthesized from commercially available starting materials. One common route begins with the bromination of 4-fluorobenzaldehyde, followed by oxidation to the carboxylic acid.
A patented method for a similar compound involves reacting fluorobenzene with acetyl chloride in the presence of a catalyst like aluminum chloride, followed by bromination and then reaction with a hypochlorite solution to yield 3-bromo-4-fluorobenzoic acid[1]. An alternative, though noted as less industrially viable, involves multiple steps starting from 3-bromo-4-aminotoluene[1].
A more direct laboratory-scale synthesis of the intermediate aldehyde involves the bromination of 4-fluorobenzaldehyde[2][3].
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde
This protocol is adapted from a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde[2].
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A[2].
-
Preparation of Brominating Agent: In a separate flask, dissolve 1.01 moles of sodium bromide in 100 mL of purified water. While stirring, add 100 mL of 35% hydrochloric acid to generate solution B[2].
-
Bromination Reaction: At a controlled temperature of 20-25 °C, mix solutions A and B. Initiate ultrasonic waves and, while stirring, add 1.02 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour[2].
-
Reaction Completion and Work-up: After the addition is complete, continue ultrasonic treatment and stirring for 30 minutes. Allow the mixture to stand for 15 minutes for phase separation[2].
-
Purification: Separate the phases and wash the dichloromethane phase until it is neutral. Dry the organic phase and remove the solvent to obtain the crude product. Further purification can be achieved by bulk melting crystallization at 31 °C to yield pure 3-bromo-4-fluorobenzaldehyde[2].
The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate or Jones reagent.
Stage 2: Amide Coupling - Formation of 3-Bromo-4-fluoro-N-propylbenzamide
The final step involves the formation of an amide bond between 3-bromo-4-fluorobenzoic acid and propylamine. This is a standard transformation in organic chemistry, and several reliable methods can be employed.
Causality of Method Selection: The choice of coupling reagent is critical for achieving high yield and purity. Thionyl chloride is a cost-effective and efficient reagent for converting the carboxylic acid to a more reactive acyl chloride intermediate.
Experimental Protocol: Amide Formation via Acyl Chloride
This is a general and robust procedure for the synthesis of N-substituted benzamides[4].
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, suspend 3-bromo-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane. Add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride[4].
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve propylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in dichloromethane. Slowly add the propylamine solution to the acyl chloride solution.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 8 hours[4]. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Logical Flow of Synthesis
Caption: Synthetic pathway for 3-Bromo-4-fluoro-N-propylbenzamide.
Section 2: Physicochemical and Analytical Characterization
While specific experimental data for 3-Bromo-4-fluoro-N-propylbenzamide is unavailable, its physicochemical properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₁BrFNO | Based on atomic composition |
| Molecular Weight | 260.10 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Typical for similar benzamides[5] |
| Melting Point | 120-140 °C | Based on similar substituted benzamides[5] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol) | Common for this class of compounds[5] |
Analytical Characterization Workflow:
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Analytical workflow for compound characterization.
Section 3: Potential Applications in Drug Discovery
Substituted benzamides are a well-established class of compounds with a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[4][6]
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzamide derivatives have been investigated as anticancer agents[4][7][8]. They can act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs)[7].
-
Antimicrobial Agents: The benzamide scaffold has been explored for the development of new antibacterial and antifungal drugs[4][9].
-
Neuroleptic and CNS Applications: Substituted benzamides are known to interact with dopamine receptors and have been developed as atypical antipsychotics[10].
-
Enzyme Inhibitors: The versatile nature of the benzamide structure allows for its use in designing inhibitors for various enzymes, such as glucokinase activators for diabetes treatment[11].
The specific substitution pattern of 3-bromo, 4-fluoro, and N-propyl groups on the benzamide core of the target molecule could modulate its binding affinity and selectivity for various biological targets. The bromine and fluorine atoms can influence the compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
Section 4: Safety, Handling, and Toxicology
As with any novel chemical compound, 3-Bromo-4-fluoro-N-propylbenzamide should be handled with care, assuming it may be hazardous until proven otherwise. General safety precautions for aromatic amides should be strictly followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors[12][13].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste. All waste should be disposed of in accordance with local, state, and federal regulations[12][13].
Toxicological Profile (Inferred):
While no specific toxicity data exists for this compound, aromatic amines and amides can be skin and eye irritants and may be harmful if inhaled or ingested. The toxicological properties have not been fully investigated, and caution is advised.
Section 5: Future Directions and Conclusion
3-Bromo-4-fluoro-N-propylbenzamide represents an intriguing yet underexplored area of chemical space. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough investigation of its physicochemical properties, and a comprehensive evaluation of its biological activity across various assays. The insights gained from such studies will be invaluable in determining the true potential of this compound in medicinal chemistry and materials science.
References
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 33. Available at: [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Available at: [Link]
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Benzamide Preparation from Benzoic Acid. (2018). YouTube. Available at: [Link]
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Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). PMC. Available at: [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved January 26, 2026, from [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). PMC. Available at: [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2023). MDPI. Available at: [Link]
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Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2017). ResearchGate. Available at: [Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (2012). Der Pharma Chemica. Available at: [Link]
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3-Bromo-4-fluorobenzamide, min 96%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 26, 2026, from [Link]
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Amides environmental impact: Understanding Risks and Regulations. (n.d.). Diplomata Comercial. Retrieved January 26, 2026, from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]
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Studies on the mechanism of action of substituted benzamide drugs. (1981). PubMed. Available at: [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution. (2023). SKC Inc. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-fluoro-N-propylbenzamide
This guide offers a comprehensive examination of the molecular architecture of 3-Bromo-4-fluoro-N-propylbenzamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and materials science. By dissecting its structural components, synthesis, and spectroscopic signature, we aim to provide a foundational understanding for professionals engaged in drug development and novel compound design.
Introduction: The Architectural Significance of a Halogenated Benzamide
3-Bromo-4-fluoro-N-propylbenzamide belongs to the benzamide class of compounds, a scaffold renowned for its prevalence in a multitude of pharmacologically active agents.[1][2] The strategic placement of halogen atoms—specifically bromine and fluorine—onto the aromatic core is a cornerstone of modern medicinal chemistry, often employed to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The N-propyl amide substituent further influences the molecule's solubility and ability to form intermolecular interactions. A thorough understanding of this molecule's three-dimensional structure and electronic properties is paramount for predicting its behavior in both chemical and biological systems.
Molecular Structure and Physicochemical Properties
The structure of 3-Bromo-4-fluoro-N-propylbenzamide is defined by a central benzene ring systematically functionalized with three distinct groups that dictate its overall character.
-
Core Scaffold : A 1,3,4-trisubstituted benzene ring.
-
Position 1 : An N-propylcarboxamide group (-CONHCH₂CH₂CH₃). The amide linkage is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual capacity is fundamental to its interaction with biological macromolecules.
-
Position 3 : A bromine atom. The C-Br bond introduces significant steric bulk and alters the electron distribution of the ring. Bromine's mass and isotopic distribution also provide a unique signature in mass spectrometry.
-
Position 4 : A fluorine atom. As the most electronegative element, fluorine profoundly influences the local electronic environment. The C-F bond is highly polarized and can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which can be crucial for receptor binding.
The interplay between the electron-withdrawing effects of the fluorine and carbonyl group, and the steric and electronic influence of the bromine atom, creates a unique electronic landscape on the aromatic ring, guiding its reactivity and intermolecular interactions.
Physicochemical Data Summary
| Property | Value / Information | Source / Basis |
| IUPAC Name | 3-Bromo-4-fluoro-N-propylbenzamide | Nomenclature Rules |
| Molecular Formula | C₁₀H₁₁BrFNO | Elemental Composition |
| Molecular Weight | 260.10 g/mol | Calculated |
| CAS Number | Not assigned / Not found | - |
| Predicted logP | ~2.5 - 3.5 | Analog Comparison[4] |
| Hydrogen Bond Donors | 1 | Amide N-H |
| Hydrogen Bond Acceptors | 2 | Carbonyl O, Fluorine F |
| Appearance | Expected to be a solid at room temperature | Analog Comparison |
Synthesis and Mechanistic Insights
The most logical and industrially scalable synthesis of 3-Bromo-4-fluoro-N-propylbenzamide proceeds via the amidation of its corresponding carboxylic acid precursor, 3-bromo-4-fluorobenzoic acid. This precursor is accessible through established halogenation routes.[5][6]
Retrosynthetic Pathway and Workflow
The synthesis is conceptually straightforward: forming an amide bond between a carboxylic acid and an amine. From a practical standpoint, the carboxylic acid's hydroxyl group is a poor leaving group, necessitating its activation to facilitate nucleophilic attack by the amine.
Caption: Synthesis workflow for 3-Bromo-4-fluoro-N-propylbenzamide.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a standard, robust method for synthesizing the target compound from its carboxylic acid precursor.
Objective: To synthesize 3-Bromo-4-fluoro-N-propylbenzamide via acyl chloride formation followed by amination.
Materials:
-
3-Bromo-4-fluorobenzoic acid (1.0 eq)[7]
-
Thionyl chloride (SOCl₂) (1.5 eq)[8]
-
Propylamine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Activation (Acyl Chloride Formation):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This is essential because the hydroxyl group of the acid is not a good leaving group for direct attack by the amine.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.
-
-
Solvent and Excess Reagent Removal:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This step is crucial to prevent unwanted side reactions with the amine in the next step.
-
-
Amidation:
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of propylamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Causality: Propylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the propylamine and allowing it to remain nucleophilic.[9]
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-Bromo-4-fluoro-N-propylbenzamide.
-
Spectroscopic Characterization and Structural Verification
Spectroscopic analysis provides the definitive fingerprint of the molecular structure. The following data are predicted based on established principles of NMR, IR, and MS for this class of compounds.
Predicted Spectroscopic Data
| Technique | Region / Value | Assignment and Rationale |
| ¹H NMR | δ ~8.0-8.2 ppm (dd) | H-2 (Aromatic): Doublet of doublets, ortho to carbonyl and meta to Br. |
| δ ~7.6-7.8 ppm (ddd) | H-6 (Aromatic): Doublet of doublets of doublets, ortho to Br, meta to carbonyl and F. | |
| δ ~7.2-7.4 ppm (t) | H-5 (Aromatic): Triplet (or dd), ortho to F and meta to Br. | |
| δ ~6.5-7.5 ppm (br s) | N-H (Amide): Broad singlet, exchangeable proton. | |
| δ ~3.3-3.5 ppm (q) | -CH₂- (Propyl, α): Quartet (or triplet of triplets), adjacent to NH and CH₂. | |
| δ ~1.5-1.7 ppm (sextet) | -CH₂- (Propyl, β): Sextet, adjacent to two CH₂ groups. | |
| δ ~0.9-1.0 ppm (t) | -CH₃ (Propyl, γ): Triplet, terminal methyl group. | |
| ¹³C NMR | δ ~165-168 ppm | C=O (Carbonyl): Characteristic chemical shift for amide carbonyls.[10] |
| δ ~155-160 ppm (d) | C-F (Aromatic): Carbon directly attached to fluorine, shows large ¹JC-F coupling. | |
| δ ~120-140 ppm | Aromatic Carbons: Four distinct signals for the other aromatic carbons. | |
| δ ~115-120 ppm (d) | C-Br (Aromatic): Carbon attached to bromine, shows ²JC-F coupling. | |
| δ ~42-45 ppm | -CH₂- (Propyl, α): Carbon adjacent to nitrogen. | |
| δ ~22-25 ppm | -CH₂- (Propyl, β): Middle carbon of the propyl chain. | |
| δ ~11-13 ppm | -CH₃ (Propyl, γ): Terminal methyl carbon. | |
| IR Spec. | ~3300 cm⁻¹ (sharp, m) | N-H Stretch: Characteristic of a secondary amide.[11] |
| ~2850-2960 cm⁻¹ | C-H Stretch: Aliphatic stretches from the propyl group. | |
| ~1640-1680 cm⁻¹ (strong) | Amide I Band (C=O Stretch): One of the strongest and most characteristic peaks. | |
| ~1510-1550 cm⁻¹ | Amide II Band (N-H Bend): Coupled with C-N stretch.[12] | |
| ~1200-1250 cm⁻¹ | C-F Stretch: Aromatic C-F bond vibration. | |
| ~550-650 cm⁻¹ | C-Br Stretch: Aromatic C-Br bond vibration. | |
| Mass Spec. | M⁺ and M+2 peaks | Molecular Ion: Shows two peaks of nearly equal intensity (~1:1 ratio) separated by 2 m/z units, which is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13][14] |
Potential Applications in Drug Discovery
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2] The specific halogenation pattern of 3-Bromo-4-fluoro-N-propylbenzamide suggests potential as a lead compound for targeted therapies.
Rationale for Pharmacological Interest
-
Enzyme Inhibition: Halogenated benzamides are known to act as inhibitors for various enzymes. The specific arrangement of hydrogen bond donors/acceptors and the lipophilic, halogenated aromatic ring can facilitate strong binding in the active sites of kinases, proteases, or other enzymes.
-
Receptor Tyrosine Kinase (RTK) Targeting: Structures analogous to the core of this molecule have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cellular signaling pathways implicated in tumor growth and progression.[15][16] Dysregulation of the FGFR pathway is a known driver in various cancers.
Potential Signaling Pathway Involvement: FGFR1 Cascade
As an illustrative example based on structurally related compounds, 3-Bromo-4-fluoro-N-propylbenzamide could potentially interfere with the FGFR1 signaling pathway. Inhibition of FGFR1 autophosphorylation would block downstream cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Caption: Potential mechanism of action via FGFR1 signaling inhibition.
Conclusion
3-Bromo-4-fluoro-N-propylbenzamide is a molecule whose structure is deliberately designed for purpose. The combination of a rigid, halogenated aromatic platform with a flexible N-propyl amide side chain provides a rich set of physicochemical properties. Its architecture allows for specific intermolecular interactions, including hydrogen bonding and potential halogen bonding, while the halogens serve to modulate lipophilicity and metabolic fate. The synthetic route is robust and well-established, allowing for accessible production and derivatization. Based on its structural features and analogies to known bioactive molecules, 3-Bromo-4-fluoro-N-propylbenzamide represents a compound of significant interest for further investigation in the fields of targeted drug discovery and advanced materials.
References
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Gül, H. İ., & Taslimi, P. (2019). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1168–1175. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]
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PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). 3-Bromo-n-propylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
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Pharmaffiliates. (n.d.). N-Propyl 4-Bromo-3-methylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Francavilla, C., & Martin, G. R. (2011). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. Genes & Development, 25(6), 608–622. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]
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Sabatini, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]
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Reactome Pathway Database. (n.d.). Signaling by FGFR1. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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MDPI. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Fibroblast growth factor receptor 1. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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PubMed Central. (n.d.). The Fibroblast Growth Factor signaling pathway. Retrieved from [Link]
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SpringerLink. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
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MDPI. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic 1H and 13C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]
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MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide and Its Core Precursors
This guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-4-fluoro-N-propylbenzamide, a valuable intermediate in the development of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical precursors and the methodologies for their synthesis, emphasizing the chemical principles and practical considerations that underpin these processes.
Introduction: The Significance of 3-Bromo-4-fluoro-N-propylbenzamide
3-Bromo-4-fluoro-N-propylbenzamide serves as a key building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-propylamide group on a benzene ring, offers multiple points for further chemical modification. This versatility makes it an attractive intermediate for the synthesis of complex molecules with potential biological activity. The strategic placement of the halogen atoms influences the electronic properties of the molecule and provides handles for cross-coupling reactions, while the amide functionality is a common feature in many bioactive compounds.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 3-Bromo-4-fluoro-N-propylbenzamide reveals two primary precursors: 3-bromo-4-fluorobenzoic acid and n-propylamine. The central challenge in this synthesis is the efficient formation of the amide bond between these two moieties. This guide will therefore focus on the robust synthesis of the key carboxylic acid precursor and the subsequent amidation reaction.
Caption: Retrosynthetic pathway for 3-Bromo-4-fluoro-N-propylbenzamide.
Part 1: Synthesis of the Key Precursor: 3-Bromo-4-fluorobenzoic Acid
The synthesis of 3-bromo-4-fluorobenzoic acid is a critical first stage. Several routes have been reported, with the choice often depending on the availability of starting materials, scalability, and safety considerations. Two prominent methods are detailed below.
Method A: From 3-Bromo-4-aminotoluene
This classical route involves a Sandmeyer-type reaction followed by oxidation.[1]
-
Diazotization of 3-Bromo-4-aminotoluene: 3-Bromo-4-aminotoluene is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid. This forms a diazonium salt, specifically 3-bromo-toluene-4-diazonium tetrafluoroborate.[1]
-
Schiemann Reaction: The isolated diazonium salt is then subjected to thermal decomposition (pyrolysis). This step, a variation of the Schiemann reaction, introduces the fluorine atom onto the aromatic ring to yield 3-bromo-4-fluorotoluene.[1]
-
Oxidation: The final step is the oxidation of the methyl group of 3-bromo-4-fluorotoluene to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate, is typically used to achieve this transformation, yielding 3-bromo-4-fluorobenzoic acid.[1]
While this method is effective, it involves multiple steps and the use of potentially hazardous reagents, which may not be ideal for large-scale industrial production.[1]
Method B: From Fluorobenzene
An alternative and more industrially scalable approach starts from readily available fluorobenzene.[1]
-
Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring.[1]
-
Bromination: The resulting acetophenone derivative is then brominated. The acetyl group is a meta-director, but the fluorine atom is an ortho-, para-director. The directing effects of both substituents need to be considered to achieve the desired regioselectivity.
-
Haloform Reaction: The brominated acetophenone is subsequently treated with a hypochlorite solution. This reaction proceeds via a haloform-type mechanism, where the acetyl group is converted into a carboxylic acid, to afford 3-bromo-4-fluorobenzoic acid.[1]
This process, although also multi-step, can be more amenable to large-scale synthesis due to the nature of the starting materials and intermediates.
Part 2: Amide Bond Formation - The Crucial Coupling Step
The formation of the amide bond between 3-bromo-4-fluorobenzoic acid and n-propylamine is the final and pivotal step in the synthesis of the target molecule. Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
Caption: Amidation Strategies for 3-Bromo-4-fluoro-N-propylbenzamide Synthesis.
Method 1: The Acyl Chloride Route
A reliable and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
3-Bromo-4-fluorobenzoic acid can be converted to its corresponding acyl chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize acidic gases, suspend 3-bromo-4-fluorobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-bromo-4-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Step 2: Amidation with n-Propylamine
The highly reactive 3-bromo-4-fluorobenzoyl chloride readily reacts with n-propylamine to form the desired amide.
Experimental Protocol:
-
Dissolve 3-bromo-4-fluorobenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (at least 2 equivalents to neutralize the HCl byproduct, or 1 equivalent if a non-nucleophilic base like triethylamine is used) in the same solvent.
-
Slowly add the n-propylamine solution to the stirred solution of the acyl chloride, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-fluoro-N-propylbenzamide.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Direct Coupling Using Coupling Reagents
An alternative to the acyl chloride route is the direct coupling of the carboxylic acid and amine using a coupling reagent. This method often proceeds under milder conditions and can be advantageous for substrates with sensitive functional groups. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol:
-
Dissolve 3-bromo-4-fluorobenzoic acid and n-propylamine in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add the coupling reagent (e.g., EDC, typically 1.1-1.5 equivalents) to the solution. An additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be included to improve the reaction rate and suppress side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the work-up procedure will depend on the coupling reagent used. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If a water-soluble reagent like EDC is used, the byproducts can be removed by aqueous extraction.
-
The organic layer is then washed sequentially with dilute acid, dilute base, and brine, as described in the acyl chloride method.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Data Presentation
| Precursor/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Method | Typical Yield (%) | Purity (%) |
| 3-Bromo-4-fluorobenzoic Acid | C₇H₄BrFO₂ | 219.01 | From Fluorobenzene | 70-85 | >98 |
| 3-Bromo-4-fluorobenzoyl Chloride | C₇H₃BrClFO | 237.46 | From Carboxylic Acid + SOCl₂ | 85-95 | >97 |
| n-Propylamine | C₃H₉N | 59.11 | Industrial Production | - | >99 |
| 3-Bromo-4-fluoro-N-propylbenzamide | C₁₀H₁₁BrFNO | 260.10 | Acyl Chloride Route | 80-90 | >98 |
| 3-Bromo-4-fluoro-N-propylbenzamide | C₁₀H₁₁BrFNO | 260.10 | Coupling Reagent Route | 75-85 | >98 |
Conclusion
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide is a multi-step process that hinges on the successful preparation of its key precursor, 3-bromo-4-fluorobenzoic acid, and the efficient formation of the final amide bond. The choice of synthetic route for the precursor and the amidation method will depend on factors such as scale, cost, and the specific requirements of the research or development project. The protocols outlined in this guide provide a solid foundation for the synthesis of this important chemical intermediate, empowering researchers to access this versatile building block for their scientific endeavors.
References
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Canadian Journal of Chemistry, 38 (1960), 2441-2449.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Spectroscopic Blueprint of 3-Bromo-4-fluoro-N-propylbenzamide: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Bromo-4-fluoro-N-propylbenzamide, a substituted aromatic amide, represents a scaffold of interest with potential applications in medicinal chemistry. Its pharmacological activity is intrinsically linked to its three-dimensional structure and electronic properties. Understanding this molecular architecture requires a multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the cornerstones of its structural elucidation.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-4-fluoro-N-propylbenzamide. As a Senior Application Scientist, the following sections are designed not merely to present data, but to offer a rationale for the anticipated spectral features, rooted in the fundamental principles of each technique. This guide is intended to empower researchers, scientists, and drug development professionals to interpret and predict the spectroscopic characteristics of this and structurally related molecules, thereby accelerating the research and development lifecycle.
Molecular Structure and Logic of Analysis
The logical workflow for the spectroscopic analysis of 3-Bromo-4-fluoro-N-propylbenzamide is predicated on a systematic dissection of its molecular components and the application of specific spectroscopic techniques to probe each part.
Caption: Workflow for the structural elucidation of 3-Bromo-4-fluoro-N-propylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For 3-Bromo-4-fluoro-N-propylbenzamide, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~ 8.05 | dd | 1H | H-2 | Deshielded by the anisotropic effect of the C=O group and the electronegative Br atom. Coupled to H-6. |
| ~ 7.65 | ddd | 1H | H-6 | Influenced by the ortho-Br and meta-F substituents. Coupled to H-2 and H-5. |
| ~ 7.20 | t | 1H | H-5 | Primarily influenced by the ortho-F and meta-Br atoms. Coupled to H-6. |
| ~ 6.40 | br s | 1H | N-H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift is solvent-dependent. |
| ~ 3.40 | q | 2H | N-CH₂ | Adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. Coupled to the adjacent CH₂ group. |
| ~ 1.65 | sextet | 2H | CH₂-CH₃ | Shielded relative to the N-CH₂ group. Coupled to the N-CH₂ and CH₃ groups. |
| ~ 0.98 | t | 3H | CH₃ | The most shielded protons in the molecule, appearing furthest upfield. Coupled to the adjacent CH₂ group. |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis of moderately polar organic compounds like benzamides due to its excellent dissolving power and relatively clean spectral window. For observing labile protons like the N-H, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down exchange and result in a sharper signal.[2]
-
Field Strength: A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-4-fluoro-N-propylbenzamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The data is acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~ 166 | C=O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-4 | Directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a characteristic large one-bond C-F coupling constant. |
| ~ 135 (d, ³JCF ≈ 8 Hz) | C-2 | Influenced by the adjacent bromine and the C=O group. Shows a smaller three-bond coupling to fluorine. |
| ~ 132 | C-6 | Deshielded by the ortho-C=O group. |
| ~ 130 | C-1 | The ipso-carbon attached to the amide group. |
| ~ 118 (d, ²JCF ≈ 21 Hz) | C-5 | Shielded by the electron-donating effect of the fluorine atom through resonance. Shows a two-bond coupling to fluorine. |
| ~ 115 (d, ²JCF ≈ 25 Hz) | C-3 | Directly attached to the bromine atom, but also influenced by the ortho-fluorine. |
| ~ 42 | N-CH₂ | The carbon is deshielded due to its attachment to the nitrogen atom. |
| ~ 23 | CH₂-CH₃ | A typical chemical shift for an aliphatic methylene carbon. |
| ~ 11 | CH₃ | The most shielded carbon, appearing furthest upfield. |
Causality Behind Experimental Choices:
-
Decoupling: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The data is acquired on the same 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with nuclear Overhauser effect (NOE) is used (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of ~220-240 ppm is used to cover the entire range of expected carbon chemical shifts.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[3][4] Vibrational transitions corresponding to the stretching and bending of bonds absorb infrared radiation at characteristic frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 3300 | Medium | N-H | Stretch |
| ~ 3070 | Weak | Aromatic C-H | Stretch |
| 2960-2850 | Medium | Aliphatic C-H | Stretch |
| ~ 1645 | Strong | C=O (Amide I) | Stretch |
| ~ 1540 | Medium | N-H bend, C-N stretch (Amide II) | Bend/Stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1250 | Strong | C-N | Stretch |
| ~ 1050 | Strong | C-F | Stretch |
| Below 800 | Medium-Strong | C-Br | Stretch |
Causality Behind Experimental Choices:
-
Sample Preparation: For a solid sample, the KBr pellet method is often preferred.[5] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. This minimizes scattering of the infrared beam and produces a high-quality spectrum. Alternatively, the Nujol mull technique can be used.[6]
-
ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. The solid sample is simply pressed against a crystal (e.g., diamond or germanium), and the IR spectrum is collected from the surface.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 3-Bromo-4-fluoro-N-propylbenzamide with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][7]
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.[9] For a molecule like 3-Bromo-4-fluoro-N-propylbenzamide, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[]
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 260/262 | [M+H]⁺ | The protonated molecular ion. The presence of two peaks with approximately equal intensity is the characteristic isotopic signature of a bromine-containing compound (⁷⁹Br and ⁸¹Br). |
| 218/220 | [M+H - C₃H₆]⁺ | Loss of propene via a McLafferty-type rearrangement. |
| 202/204 | [Br(F)C₆H₃CO]⁺ | The 3-bromo-4-fluorobenzoyl cation, formed by cleavage of the amide C-N bond. This is often a prominent fragment. |
| 123 | [Br(F)C₆H₃]⁺ | Loss of CO from the benzoyl cation. |
Causality Behind Experimental Choices:
-
Ionization Method: ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for determining the molecular weight accurately.
-
Tandem MS (MS/MS): To induce and analyze fragmentation, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing valuable structural information.
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- 5. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(N-allylsulfamoyl)-N-propylbenzamide [mdpi.com]
- 7. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Bromo-4-fluoro-N-propylbenzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-fluoro-N-propylbenzamide, a compound of interest in contemporary drug discovery and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of amide solubility, informed by data from structurally related compounds. We present detailed, field-proven experimental protocols to empower researchers to generate reliable solubility data in their own laboratories. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep, practical understanding of solubility for applications ranging from reaction optimization to formulation and preclinical assessment.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that dictates the developability of a potential therapeutic agent. For a compound like 3-Bromo-4-fluoro-N-propylbenzamide, understanding its behavior in various organic solvents is paramount for several stages of its lifecycle:
-
Synthesis and Purification: Rational solvent selection is key to achieving high yields and purity during crystallization, chromatography, and extraction.
-
Formulation: Developing a viable dosage form, whether oral, parenteral, or topical, is fundamentally dependent on the active pharmaceutical ingredient's (API) ability to be solubilized in appropriate excipients.
-
Pharmacokinetics: The dissolution rate and subsequent absorption in the body are directly influenced by the compound's intrinsic solubility.
This guide will deconstruct the factors governing the solubility of 3-Bromo-4-fluoro-N-propylbenzamide, providing a predictive framework and the experimental means for its precise determination.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. Let's analyze the key features of 3-Bromo-4-fluoro-N-propylbenzamide:
-
The Amide Functional Group: The secondary amide group (-CONH-) is a key driver of solubility. It possesses a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the lone pairs on the oxygen atom). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[1]
-
The Aromatic Ring: The benzene ring is a large, nonpolar moiety. Its presence tends to decrease solubility in polar solvents like water but can enhance solubility in solvents with aromatic character or moderate polarity.
-
Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. However, their primary impact is often an increase in molecular weight and van der Waals forces, which can influence crystal lattice energy and, consequently, solubility.
-
The N-propyl Group: This alkyl chain is nonpolar and will contribute to the hydrophobic character of the molecule, likely reducing its solubility in highly polar solvents.[2]
Causality in Action: The interplay between the polar amide group and the nonpolar aromatic and alkyl components suggests that 3-Bromo-4-fluoro-N-propylbenzamide will exhibit limited solubility in water but will be more soluble in organic solvents of intermediate to high polarity. The ability to both donate and accept hydrogen bonds is a critical feature of primary and secondary amides that influences their solubility.[1][3]
Predictive Framework Using a Surrogate Molecule: Benzamide
In the absence of specific data for our target compound, we can draw valuable insights from the solubility profile of a structurally simpler analog, benzamide. A study on benzamide solubility in various common organic solvents provides an excellent predictive baseline.[4]
Table 1: Experimentally Determined Solubility of Benzamide at Various Temperatures [4]
| Solvent | Solubility Trend with Increasing Temperature | Relative Solubility at 298.15 K (Qualitative) |
| Methanol | Increases | Very High |
| Acetone | Increases | High |
| Ethanol | Increases | High |
| 1-Propanol | Increases | Moderate |
| 1-Butanol | Increases | Moderate |
| Isopropanol | Increases | Moderate |
| Isobutanol | Increases | Moderate |
| Methyl Acetate | Increases | Low |
| Ethyl Acetate | Increases | Low |
| Butyl Acetate | Increases | Low |
| Acetonitrile | Increases | Very Low |
| Water | Increases | Very Low |
Expert Interpretation: The data for benzamide shows a clear trend: solubility is highest in polar protic solvents (alcohols) and polar aprotic solvents (acetone), and decreases with decreasing solvent polarity (esters, acetonitrile).[4] For 3-Bromo-4-fluoro-N-propylbenzamide, we can predict a similar order of solubility. However, due to the increased molecular weight and the hydrophobic contributions of the halogen and propyl groups, the absolute solubility values are expected to be lower than those of benzamide in the same solvents. Aromatic amides, in general, are known to have relatively low solubility in water and alcohols.[5]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol describes the gold-standard isothermal shake-flask method for determining equilibrium solubility. This method is reliable and provides thermodynamically stable solubility data.
Workflow Overview
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Bromo-4-fluoro-N-propylbenzamide to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring equilibrium is reached. A starting point is typically 10-20 mg of solid per mL of solvent.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath or incubator with agitation (e.g., orbital shaker). A typical temperature for initial screening is 25 °C (298.15 K).
-
Agitate the samples for a sufficient time to reach equilibrium. For many organic systems, 24 to 48 hours is adequate. For poorly soluble compounds or viscous solvents, 72 hours may be necessary.
-
Self-Validation: To confirm that equilibrium has been reached, take measurements at two different time points (e.g., 24h and 48h). If the measured solubility is consistent, equilibrium has been achieved.
-
-
Sample Separation and Preparation:
-
Remove the vials from the shaker and allow them to stand at the experimental temperature for at least 2 hours to allow undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm pore size) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantify the concentration of the analyte against a standard calibration curve prepared with known concentrations of 3-Bromo-4-fluoro-N-propylbenzamide.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or moles/L, and always specify the temperature at which the measurement was made.
-
Factors Influencing Experimental Accuracy
Achieving trustworthy solubility data requires meticulous attention to experimental variables.
Caption: Key Variables Impacting Solubility Measurement Accuracy.
-
Temperature: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature (± 0.5 °C) throughout the experiment is crucial.
-
Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Use highly pure starting material and analytical grade solvents.
-
Solid State Form: Different crystalline forms (polymorphs) or the amorphous state of a compound can have different solubilities. It is essential to characterize the solid form used for the experiment and to check for any phase transitions during equilibration.
Conclusion
While direct, published solubility data for 3-Bromo-4-fluoro-N-propylbenzamide is not currently available, a robust scientific approach allows for a strong predictive understanding and a clear path to its experimental determination. By leveraging the principles of amide chemistry and data from structural analogs like benzamide, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided in this guide offers a self-validating system to generate the precise, high-quality solubility data essential for advancing drug development projects.
References
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]
-
Spiral, Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]
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- 2. scienceready.com.au [scienceready.com.au]
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- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-fluoro-N-propylbenzamide
Introduction
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities.[1] From antipsychotics to antiemetics and anticancer agents, the versatility of the benzamide core structure allows for fine-tuning of its pharmacological properties through various substitutions. This guide focuses on the potential biological activities of a novel, yet uncharacterized compound: 3-Bromo-4-fluoro-N-propylbenzamide. The presence of a bromine and a fluorine atom on the benzene ring, coupled with an N-propyl group, suggests a unique combination of electronic and steric properties that could confer interesting pharmacological activities.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biological activities of 3-Bromo-4-fluoro-N-propylbenzamide based on the known structure-activity relationships (SAR) of related compounds. Furthermore, it outlines a detailed experimental framework to systematically investigate these potential activities, from initial in vitro screening to more complex cell-based assays.
Physicochemical Properties and Structural Analysis
The structure of 3-Bromo-4-fluoro-N-propylbenzamide is characterized by a central benzamide core with three key substitutions:
-
3-Bromo group: The bromine atom at the meta position is an electron-withdrawing group that can influence the acidity of the amide proton and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.[2]
-
4-Fluoro group: The fluorine atom at the para position is a small, highly electronegative atom that can alter the metabolic stability and lipophilicity of the molecule.[2] The presence of fluorine can also modulate the pKa of nearby functional groups and influence binding affinity to target proteins.[3]
-
N-propyl group: The N-propyl substituent is a short alkyl chain that increases the lipophilicity of the compound. This can affect its ability to cross cell membranes and the blood-brain barrier. The size and conformation of the N-alkyl group are often critical for fitting into the binding pockets of target receptors.
A summary of the predicted physicochemical properties of 3-Bromo-4-fluoro-N-propylbenzamide is presented in the table below.
| Property | Predicted Value |
| Molecular Formula | C10H11BrFNO |
| Molecular Weight | 260.10 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Data predicted using computational tools.
Predicted Biological Activities and Rationale
Based on the extensive literature on substituted benzamides, we can hypothesize several potential biological activities for 3-Bromo-4-fluoro-N-propylbenzamide.
Dopamine and Serotonin Receptor Modulation
Substituted benzamides are well-established as ligands for dopamine and serotonin receptors.[4] Many antipsychotic and prokinetic agents are based on this scaffold.
-
Dopamine D2/D3 Receptor Antagonism: Compounds like amisulpride and sulpiride are selective dopamine D2/D3 receptor antagonists used in the treatment of schizophrenia and depression.[5] The affinity of benzamides for these receptors is highly dependent on the substitution pattern on the aromatic ring and the nature of the N-substituent.[5][6] The presence of halogens can influence binding affinity.[7]
-
Serotonin 5-HT4 Receptor Agonism: Certain benzamide derivatives act as selective 5-HT4 receptor agonists, promoting gastrointestinal motility.[8] The N-alkyl group can play a crucial role in the interaction with this receptor.
The combination of bromo and fluoro substituents on the aromatic ring of 3-Bromo-4-fluoro-N-propylbenzamide could modulate its affinity and selectivity for these receptors.
Histone Deacetylase (HDAC) Inhibition
More recently, benzamide derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors, with applications in cancer therapy.[9][10] The benzamide moiety can act as a zinc-binding group within the active site of HDAC enzymes.[11] The overall structure of the inhibitor, including the "cap" group (in this case, the substituted phenyl ring) and the linker (the amide bond), is critical for inhibitory activity and selectivity.[12][13] The substitutions on the phenyl ring of 3-Bromo-4-fluoro-N-propylbenzamide could influence its interaction with the surface of the HDAC enzyme, potentially leading to inhibitory activity.
Antimicrobial Activity
Various N-substituted benzamides have demonstrated antibacterial and antifungal properties.[14] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the N-propyl group and the presence of halogens could contribute to potential antimicrobial effects.
Proposed Experimental Investigation
To systematically evaluate the potential biological activities of 3-Bromo-4-fluoro-N-propylbenzamide, a tiered screening approach is recommended.
Workflow for Investigating Biological Activity
Caption: A tiered experimental workflow for the biological evaluation of 3-Bromo-4-fluoro-N-propylbenzamide.
Detailed Experimental Protocols
Objective: To determine the binding affinity of 3-Bromo-4-fluoro-N-propylbenzamide for human dopamine D2, dopamine D3, and serotonin 5-HT4 receptors.
Materials:
-
Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)
-
Radioligands (e.g., [3H]-Spiperone for D2/D3, [3H]-GR113808 for 5-HT4)
-
Non-labeled competitors for defining non-specific binding (e.g., Haloperidol for D2/D3, Serotonin for 5-HT4)
-
3-Bromo-4-fluoro-N-propylbenzamide (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-labeled competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.
Objective: To assess the inhibitory activity of 3-Bromo-4-fluoro-N-propylbenzamide against a panel of human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Developer solution
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
3-Bromo-4-fluoro-N-propylbenzamide (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the HDAC enzyme, assay buffer, and either a vehicle control or the test compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Objective: To evaluate the cytotoxic effect of 3-Bromo-4-fluoro-N-propylbenzamide on various cancer cell lines (e.g., A549 lung carcinoma, SF268 glioblastoma).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
3-Bromo-4-fluoro-N-propylbenzamide (test compound)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for the test compound.
Potential Signaling Pathways
Should 3-Bromo-4-fluoro-N-propylbenzamide demonstrate significant activity in the initial screens, further investigation into its mechanism of action would be warranted. The following diagram illustrates a potential signaling pathway that could be modulated by a dopamine D2 receptor antagonist.
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An In-depth Technical Guide to 3-Bromo-4-fluoro-N-propylbenzamide: Synthesis, Properties, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Direct experimental literature on 3-Bromo-4-fluoro-N-propylbenzamide is limited. This guide is a scientifically informed projection based on established chemical principles and data from closely related analogues. The protocols and hypotheses presented herein are intended for research and development professionals and should be adapted and validated in a laboratory setting.
Introduction: The Significance of Halogenated Benzamides in Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The strategic placement of halogen atoms, such as bromine and fluorine, on the benzamide scaffold can significantly modulate a compound's physicochemical properties and biological activity. This is often attributed to changes in lipophilicity, metabolic stability, and binding interactions with biological targets. The subject of this guide, 3-Bromo-4-fluoro-N-propylbenzamide, is a novel compound that, based on its structural motifs, holds potential as a valuable intermediate or active agent in drug discovery programs. This document provides a comprehensive overview of its projected synthesis, physicochemical characteristics, and potential therapeutic applications based on an analysis of related chemical entities.
Part 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide can be logically approached through a two-step process starting from the commercially available precursor, 3-bromo-4-fluorobenzaldehyde. The proposed synthetic pathway involves an initial oxidation to the corresponding carboxylic acid, followed by an amide coupling reaction with n-propylamine.
Overall Synthetic Workflow
Sources
A Deep Dive into Substituted Benzamides: From Serendipity to Rational Design
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted benzamides represent a versatile class of chemical compounds with a rich history intertwined with significant advancements in pharmacology and medicinal chemistry. Characterized by a core benzamide structure—a benzene ring linked to an amide group—these molecules have been meticulously modified through the substitution of various functional groups on both the aromatic ring and the amide nitrogen. This structural diversity has given rise to a wide array of therapeutic agents with applications spanning antipsychotics, antiemetics, and gastroprokinetic agents. This in-depth technical guide explores the discovery, historical evolution, and key developmental milestones of substituted benzamides, providing a comprehensive resource for professionals in the field. We will delve into the structure-activity relationships that have guided their design, the experimental methodologies crucial for their evaluation, and the mechanistic insights that continue to drive their innovation.
The Genesis: From Local Anesthetics to Unforeseen CNS Effects
The story of substituted benzamides begins not with a targeted search for neuropsychiatric drugs, but with the exploration of local anesthetics. Procainamide, a derivative of procaine, was one of the early examples of a substituted benzamide developed for its antiarrhythmic properties. However, it was the synthesis and investigation of compounds like metoclopramide in the 1960s that marked a pivotal turning point.[1] Initially developed with the intention of creating a new antiemetic, its observed central nervous system (CNS) effects, particularly its dopamine D2 receptor antagonist activity, opened a new chapter in the therapeutic application of this chemical class.
A Historical Timeline: Key Milestones in Substituted Benzamide Development
-
1950s: The advent of the first-generation antipsychotics, such as chlorpromazine, laid the groundwork for understanding the role of dopamine in psychosis.[2] These early drugs, while effective, were associated with significant motor side effects.[2]
-
1964: Metoclopramide is first described by Louis Justin-Besançon and Charles Laville during their work to improve the anti-dysrhythmic properties of procainamide.[3] Its potent anti-emetic and gastroprokinetic properties were quickly recognized.[4][5]
-
Late 1970s: The dopaminergic antidepressant action of sulpiride, a substituted benzamide, is proposed and extensively studied.[6][7] This marked a significant expansion of the therapeutic potential of this class of compounds beyond their initial applications.
-
1976: Sultopride, another benzamide antipsychotic, is launched for the treatment of schizophrenia.[8]
-
1990s: Amisulpride, a more modern substituted benzamide, is introduced by Sanofi-Aventis.[9][10][11] It demonstrates a high selectivity for mesolimbic D2 and D3 receptors, offering a more targeted approach to treating psychosis.[10][11]
Mechanism of Action: A Tale of Two Receptor Families
The therapeutic effects of substituted benzamides are primarily attributed to their interaction with dopamine and serotonin receptors. The specific receptor binding profile and affinity of each compound dictates its clinical utility.
Dopamine D2/D3 Receptor Antagonism: The Core of Antipsychotic Efficacy
The antipsychotic action of substituted benzamides like sulpiride and amisulpride stems from their ability to block dopamine D2 and D3 receptors, particularly in the mesolimbic pathway of the brain.[10][11][12] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity in this region.
Interestingly, the dose of the substituted benzamide can significantly influence its effect. At lower doses (e.g., 50 mg of amisulpride), these drugs preferentially block presynaptic D2/D3 autoreceptors.[10][11] This leads to an increase in dopamine release, which is thought to contribute to their antidepressant effects and efficacy against the negative symptoms of schizophrenia.[10][11] At higher doses (e.g., 400-1200 mg of amisulpride), the postsynaptic D2/D3 receptors are blocked, resulting in the characteristic antipsychotic effects.[10][11]
Serotonin Receptor Modulation: The "Atypical" Advantage
More recent developments in substituted benzamide research have focused on modulating serotonin receptors, in addition to dopamine receptors. For example, some derivatives have been shown to be potent 5-HT2 antagonists and 5-HT1a agonists.[13] This dual action is a hallmark of many "atypical" antipsychotics and is associated with a lower incidence of extrapyramidal side effects (EPS) and improved efficacy against negative symptoms and cognitive deficits in schizophrenia.[13] The antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, counteracting the motor side effects caused by D2 blockade.
Caption: Mechanism of action of substituted benzamides.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of substituted benzamides has been heavily reliant on understanding the relationship between their chemical structure and biological activity. Key structural modifications that influence potency and selectivity include:
| Structural Modification | Effect on Activity |
| Substituents on the Benzene Ring | Electron-donating groups generally enhance activity. The position of the substituent is crucial for receptor affinity and selectivity. |
| N-Substitution on the Amide | The nature of the substituent on the amide nitrogen significantly impacts CNS penetration and receptor binding. A basic nitrogen atom in the side chain is often essential for activity. |
| Linker Chain Length | The length of the alkyl chain connecting the benzamide moiety to a terminal amine group influences the affinity for dopamine and serotonin receptors. |
For instance, the addition of an ethyl group to the amide nitrogen of sulpiride to create amisulpride resulted in improved brain penetration and receptor selectivity.[12]
Experimental Protocols: Synthesis and Evaluation
The synthesis of substituted benzamides typically involves the acylation of a primary or secondary amine with a substituted benzoyl chloride or benzoic acid. The following is a generalized protocol for the synthesis of a substituted benzamide.
General Synthetic Protocol for N-Substituted Benzamides
-
Activation of the Carboxylic Acid: Dissolve the substituted benzoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling reagent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add the desired amine to the reaction mixture. If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
In Vitro Evaluation: Receptor Binding Assays
The affinity of newly synthesized substituted benzamides for their target receptors is a critical determinant of their potential therapeutic efficacy. Radioligand binding assays are a standard method for this evaluation.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors).
-
Binding Assay: Incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
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Navigating the Synthesis and Handling of 3-Bromo-4-fluoro-N-propylbenzamide: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Identification and Risk Assessment
Based on the safety profiles of structurally related compounds such as 3-Bromo-4-fluorobenzaldehyde, 3-Bromo-4-fluorobenzoic acid, and other halogenated benzamides, 3-Bromo-4-fluoro-N-propylbenzamide should be handled as a potentially hazardous substance. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes upon direct contact.[1][2][3] Prolonged or repeated exposure could lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[3][4]
-
Potential for Systemic Toxicity: While specific data is unavailable for this compound, both brominated and fluorinated aromatic compounds can exhibit systemic toxicity.[5][6] Brominated flame retardants, for example, have been associated with various toxic effects, including neurotoxicity and endocrine disruption.[7][8] Fluorinated compounds can also interfere with biological processes.[9]
-
Unknown Long-Term Effects: As the toxicological properties of this specific compound have not been fully investigated, it should be treated with caution, assuming the potential for unknown chronic health effects.[1]
Hazard Classification (Inferred)
| Hazard Class | Category (Inferred) | GHS Pictogram | Signal Word (Anticipated) | Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with 3-Bromo-4-fluoro-N-propylbenzamide. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 3-Bromo-4-fluoro-N-propylbenzamide:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[4][10]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][10]
-
Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[1][10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Considerations
All waste containing 3-Bromo-4-fluoro-N-propylbenzamide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use designated, properly labeled containers for hazardous waste.
-
Segregation: Do not mix with non-hazardous waste. Keep halogenated waste separate from non-halogenated waste if required by your institution.
Experimental Workflow Diagrams
Safe Weighing and Solution Preparation Workflow
Caption: Workflow for weighing and preparing solutions of 3-Bromo-4-fluoro-N-propylbenzamide.
Spill Response Decision Tree
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An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-4-fluoro-N-propylbenzamide
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the key thermochemical properties of 3-Bromo-4-fluoro-N-propylbenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of direct literature data for this specific molecule, this document outlines a robust, field-proven methodology based on established experimental and computational techniques applied to structurally analogous compounds. We present detailed protocols for synthesis, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry, alongside a rigorous computational chemistry workflow. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system for obtaining reliable thermochemical data essential for process development, safety assessment, and understanding of the compound's solid-state behavior.
Introduction: The Significance of Thermochemical Data
3-Bromo-4-fluoro-N-propylbenzamide belongs to the class of halogenated benzamides, which are prevalent scaffolds in drug discovery and agrochemicals. The interplay of the bromine and fluorine substituents on the aromatic ring, combined with the N-propylamide group, is expected to modulate the molecule's intermolecular interactions and, consequently, its physicochemical properties.
A thorough understanding of a compound's thermochemical properties, such as its enthalpy of formation, heat capacity, and thermal stability, is paramount for:
-
Drug Development: Polymorph screening, stability assessment, and formulation design are critically dependent on thermodynamic parameters.[1]
-
Process Chemistry: Safe and efficient scale-up of synthesis requires knowledge of reaction enthalpies and potential thermal hazards.
-
Materials Science: The design of new materials with desired physical properties, such as melting point and stability, is guided by thermochemical data.
This guide provides a roadmap for the comprehensive thermochemical characterization of 3-Bromo-4-fluoro-N-propylbenzamide.
Proposed Synthesis Pathway
The target compound can be synthesized via a two-step process starting from the commercially available 3-bromo-4-fluorobenzaldehyde. The proposed pathway involves an oxidation followed by an amidation reaction.
Caption: Proposed two-step synthesis of 3-Bromo-4-fluoro-N-propylbenzamide.
Various methods for the synthesis of the precursor, 3-bromo-4-fluorobenzaldehyde, have been reported, often starting from 4-fluorobenzaldehyde.[2][3][4][5]
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is essential for a thorough and validated thermochemical characterization.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[6] It is indispensable for determining the melting point, enthalpy of fusion, and for screening for different polymorphic forms.[1][7] TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition pathways.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of purified 3-Bromo-4-fluoro-N-propylbenzamide into an aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
DSC Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature to a point above the melting transition (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at 10 °C/min.
-
Re-heat the sample using the same temperature ramp. This heat-cool-heat cycle is crucial for observing the glass transition and identifying potential melt-recrystallization events.
-
-
TGA Program:
-
Heat a 5-10 mg sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of melting (melting point) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
From the TGA curve, determine the onset temperature of decomposition.
-
Causality Behind Experimental Choices: The use of a controlled heating rate allows for the clear separation of thermal events. The nitrogen atmosphere prevents oxidative degradation of the sample. The heat-cool-heat cycle in DSC helps to reveal the intrinsic thermal behavior of the compound, distinguishing it from effects related to its thermal history.
Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[9] The experiment involves the complete combustion of the compound in a high-pressure oxygen environment within a bomb calorimeter.[10][11]
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Protocol Details:
-
Calibration: The heat capacity of the calorimeter must be determined by combusting a certified standard, such as benzoic acid, for which the energy of combustion is precisely known.[12][13]
-
Sample Preparation: A pellet of the sample (approximately 1 g) is prepared and placed in the crucible of the bomb. A fuse wire is connected to the ignition system and placed in contact with the sample.
-
Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature rise (ΔT).
-
Corrections: Corrections must be applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound is calculated using Hess's law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).
Computational Thermochemistry
Quantum chemical calculations provide a powerful complementary approach to experimental measurements, offering insights into the gas-phase thermochemical properties. High-level composite methods, such as the G4 theory, have been shown to provide reliable enthalpies of formation for related benzamides.[14]
Computational Protocol:
-
Geometry Optimization: The molecular structure of 3-Bromo-4-fluoro-N-propylbenzamide is optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed using a composite method like G4 or a coupled-cluster method like CCSD(T) with a large basis set.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves calculating the total atomization energy of the molecule and subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their standard states.[15]
Summary of Key Thermochemical Data
The following table should be used to summarize the data obtained from the proposed experimental and computational studies.
| Property | Symbol | Experimental Value | Computational Value | Method |
| Melting Point | Tm | TBD | N/A | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔHfus | TBD | N/A | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Onset) | Td | TBD | N/A | Thermogravimetric Analysis (TGA) |
| Standard Molar Enthalpy of Combustion | ΔcH° | TBD | N/A | Bomb Calorimetry |
| Standard Molar Enthalpy of Formation (Condensed Phase) | ΔfH°(c) | TBD | N/A | Derived from Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (Gas Phase) | ΔfH°(g) | TBD * | TBD | Quantum Chemistry (e.g., G4 Theory) |
| Standard Molar Entropy | S° | N/A | TBD | Quantum Chemistry (Statistical Mechanics) |
| Molar Heat Capacity at Constant Pressure | Cp,m | N/A | TBD | Quantum Chemistry (Statistical Mechanics) |
TBD: To Be Determined *Can be derived by combining the condensed phase enthalpy of formation with the enthalpy of sublimation.
Logical Relationships in Thermochemistry
The determination of the standard enthalpy of formation from experimental combustion data is a cornerstone of thermochemistry. The relationship between the measured energy of combustion and the final desired thermodynamic quantity is illustrated below.
Caption: Logical flow from the experimental heat of combustion to the enthalpy of formation.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach for the determination of the thermochemical properties of 3-Bromo-4-fluoro-N-propylbenzamide. By integrating state-of-the-art experimental techniques—DSC, TGA, and combustion calorimetry—with high-level quantum chemical calculations, a complete and cross-validated set of thermodynamic data can be obtained. The protocols and workflows described herein are grounded in established scientific principles and best practices, providing a reliable framework for researchers to generate the critical data needed for informed decision-making in drug development, chemical process optimization, and materials science. The application of this rigorous methodology will ensure the scientific integrity and trustworthiness of the resulting thermochemical parameters.
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Methodological & Application
Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide from 3-bromo-4-fluorobenzoic acid
An Application Note for the Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure starting from 3-bromo-4-fluorobenzoic acid. The protocol details the activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with n-propylamine. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations.
Introduction and Scientific Context
N-alkylbenzamides are a prominent class of organic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The amide functional group is a cornerstone of many biologically active molecules, contributing to their structural rigidity and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The specific substitution pattern of 3-Bromo-4-fluoro-N-propylbenzamide, incorporating a bromine and a fluorine atom, offers medicinal chemists a scaffold with modulated electronic properties and potential for further functionalization, for instance, through cross-coupling reactions at the bromine-bearing carbon.
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. Common strategies include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.[3] This application note will focus on the latter, a classic and highly effective method, utilizing thionyl chloride (SOCl₂) for the activation step.
Reaction Mechanism and Rationale
The synthesis proceeds in two key stages, which can be conveniently performed in a single reaction vessel ("one-pot").
Stage 1: Acyl Chloride Formation
3-bromo-4-fluorobenzoic acid is treated with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, driven by the formation of stable gaseous byproducts (sulfur dioxide and hydrogen chloride), yields the highly reactive 3-bromo-4-fluorobenzoyl chloride. The use of a slight excess of thionyl chloride ensures the complete conversion of the starting material.
Stage 2: Nucleophilic Acyl Substitution (Amidation)
The resulting acyl chloride is not isolated but is directly reacted with n-propylamine. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the n-propylamine and driving the reaction to completion.
Diagram of the Synthetic Pathway
Caption: Two-stage synthesis of the target amide.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide on a 10 mmol scale. Adjustments to reagent quantities may be required for different scales.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | 219.01 | 2.19 g (10.0 mmol) | Starting material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.3 mL (18.0 mmol) | Corrosive, reacts violently with water.[4][5][6][7][8] |
| n-Propylamine | 107-10-8 | 59.11 | 1.0 mL (12.0 mmol) | Flammable, corrosive.[9][10][11][12] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.1 mL (15.0 mmol) | Base, HCl scavenger |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | Reaction solvent |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | - | ~30 mL | For aqueous work-up |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | - | ~30 mL | For aqueous work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~30 mL | For aqueous work-up |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2-3 g | Drying agent |
Equipment
-
100 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Heating mantle with a stirrer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthetic Procedure
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Step 1: Activation of the Carboxylic Acid
-
Place 2.19 g (10.0 mmol) of 3-bromo-4-fluorobenzoic acid and a magnetic stir bar into a dry 100 mL round-bottom flask.
-
Under a fume hood, add 30 mL of anhydrous dichloromethane (DCM). Stir the mixture to dissolve the solid.
-
Fit the flask with a reflux condenser and a drying tube.
-
Carefully add 1.3 mL (18.0 mmol) of thionyl chloride to the stirring solution. Caution: This addition may be exothermic and will evolve HCl gas.
-
Heat the reaction mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Amidation
-
After the activation is complete, cool the flask to 0°C using an ice-water bath.
-
In a separate small beaker, mix 1.0 mL (12.0 mmol) of n-propylamine and 2.1 mL (15.0 mmol) of triethylamine in 10 mL of anhydrous DCM.
-
Transfer this amine solution to a dropping funnel and add it dropwise to the cold acyl chloride solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Step 3: Aqueous Work-up
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Add 30 mL of water and shake. Separate the layers.
-
Wash the organic layer sequentially with:
-
30 mL of 1 M HCl (to remove excess amine and triethylamine).
-
30 mL of saturated NaHCO₃ solution (to remove any remaining acidic species).
-
30 mL of brine (to remove residual water).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate.
Step 4: Isolation and Purification
-
Filter off the drying agent and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, likely a solid or semi-solid.
-
Purify the crude product by recrystallization.[13][14][15] A suitable solvent system is ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add water dropwise until the solution becomes cloudy.
-
Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Product Characterization
The final product, 3-Bromo-4-fluoro-N-propylbenzamide, should be a white to off-white solid. The identity and purity should be confirmed by standard analytical techniques.
-
Expected Yield: 75-90%
-
Melting Point: Determine using a standard melting point apparatus.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, the N-H proton (a broad triplet), and the propyl group protons (a triplet, a sextet, and a triplet).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the carbonyl carbon, aromatic carbons (showing C-F and C-Br coupling), and the propyl group carbons.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[5]
-
Thionyl Chloride: Highly corrosive and toxic.[7][8] It reacts violently with water to release toxic gases (HCl and SO₂).[8] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[4] Always work in a fume hood.
-
n-Propylamine: Flammable liquid and vapor.[10] It is corrosive and can cause severe skin burns and eye damage.[9][11] It is also toxic if inhaled.[10]
-
Dichloromethane (DCM): A volatile solvent. Avoid inhaling vapors.
-
3-bromo-4-fluorobenzoic acid: May cause skin, eye, and respiratory irritation.[17]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted thionyl chloride carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate.
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Application Note: A Robust and Efficient Amide Coupling Protocol for the Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes a HATU-mediated amide coupling reaction between 3-bromo-4-fluorobenzoic acid and n-propylamine. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and detailed analytical characterization of the final product. The causality behind experimental choices is elucidated to provide researchers with a robust and reproducible methodology.
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent functional group in a vast array of pharmaceuticals, natural products, and polymers.[1] The formation of a stable amide linkage from a carboxylic acid and an amine is a fundamental transformation, and the development of efficient and high-yielding coupling protocols is of paramount importance.[1] This note focuses on the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide, a molecule of interest due to the prevalence of halogenated benzamides in bioactive compounds.
The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[2] A multitude of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1]
This protocol will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a third-generation uronium-based coupling reagent. HATU is renowned for its high efficiency, fast reaction times, and its ability to suppress racemization, making it a superior choice for many amide bond formations.[3]
Mechanistic Rationale: The Role of HATU
The efficacy of HATU in promoting amide bond formation stems from its ability to generate a highly reactive O-acylisouronium intermediate from the carboxylic acid. The reaction mechanism, illustrated below, proceeds through several key steps:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Formation of the Active Ester: The carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the stable amide bond.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 3-Bromo-4-fluoro-N-propylbenzamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-fluorobenzoic acid | ≥98% | Commercially Available |
| n-Propylamine | ≥99% | Commercially Available |
| HATU | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available |
| Saturated sodium chloride (brine) solution | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
NMR spectrometer
-
FT-IR spectrometer
Reaction Setup and Procedure
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-dimethylformamide (DMF). The use of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.
-
Activation: Place the flask under a nitrogen atmosphere and begin stirring. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The pre-activation of the carboxylic acid before adding the amine is often beneficial for cleaner reactions.[4]
-
Amine Addition: Slowly add n-propylamine (1.2 eq) to the reaction mixture dropwise using a syringe. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and other basic impurities), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts), and finally with saturated brine solution (to reduce the solubility of organic material in the aqueous phase).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[6]
-
Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of many N-substituted benzamides.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once fully dissolved, slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to yield pure 3-Bromo-4-fluoro-N-propylbenzamide.
Characterization
The identity and purity of the synthesized 3-Bromo-4-fluoro-N-propylbenzamide should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The aromatic protons will appear as multiplets in the aromatic region. The N-H proton will likely appear as a broad singlet or triplet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, and the three carbons of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (secondary amide) |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | 500-600 |
| C-F Stretch | 1000-1400 |
Discussion and Troubleshooting
-
Choice of Base: DIPEA is a bulky, non-nucleophilic base that is effective in deprotonating the carboxylic acid without competing as a nucleophile. Other tertiary amines like triethylamine can also be used.
-
Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which helps to dissolve the reactants and intermediates. However, other polar apathetic solvents like dichloromethane (DCM) or acetonitrile can also be employed, depending on the solubility of the starting materials.[4]
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. Alternatively, increasing the amount of coupling reagent or amine may drive the reaction forward.
-
Purification Challenges: If recrystallization proves difficult, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective alternative for purification.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide via a HATU-mediated amide coupling. The methodology is robust, high-yielding, and readily adaptable for the synthesis of a wide range of N-substituted benzamides. The in-depth explanation of the reaction mechanism and experimental choices provides researchers with the necessary tools to successfully implement and troubleshoot this important transformation in their own laboratories.
References
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Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
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ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
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Reddit. (2021). Purification of N-benzylbenzamides. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Reddit. (2024). HATU coupling - what's the best order?. [Link]
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Reddit. (2022). amide coupling help. [Link]
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Science Publishing Corporation. (n.d.). Synthesis, spectral characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxybenzylidene)- substituted benzenamines. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
PubChem. (n.d.). 4-amino-3-bromo-N-propylbenzamide. [Link]
-
PubChem. (n.d.). 3-Bromo-4-nitrobenzaldehyde. [Link]
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Experimental procedure for N-propylation of 3-bromo-4-fluorobenzamide
Application Note & Protocol
Topic: A Validated Experimental Procedure for the N-Propylation of 3-Bromo-4-Fluorobenzamide
Abstract
N-alkylated benzamides are crucial structural motifs in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the selective N-propylation of 3-bromo-4-fluorobenzamide. The procedure employs a strong base, sodium hydride, to facilitate the deprotonation of the primary amide, followed by nucleophilic substitution with n-propyl iodide. We delve into the underlying chemical principles, offering a detailed mechanistic rationale for reagent selection and procedural steps. This guide is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a thorough understanding of the reaction dynamics to ensure a high-yielding and clean transformation.
Introduction and Scientific Rationale
The N-alkylation of primary amides is a fundamental C-N bond-forming reaction. However, the resonance stabilization of the amide bond renders the nitrogen atom poorly nucleophilic, making direct alkylation with alkyl halides inefficient.[1][2] To overcome this, a strong, non-nucleophilic base is required to deprotonate the amide, generating a highly nucleophilic amide anion (amidate).
This protocol utilizes sodium hydride (NaH), an inexpensive and powerful base, to quantitatively convert 3-bromo-4-fluorobenzamide into its corresponding sodium salt. The resulting amidate then acts as a potent nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with n-propyl iodide.
The choice of reagents and conditions is critical for success:
-
Base: Sodium hydride (NaH) is selected for its high basicity (pKa of H₂ is ~36), which is sufficient to deprotonate the amide N-H (pKa ~17). The byproduct, hydrogen gas (H₂), simply evolves from the reaction mixture, driving the deprotonation to completion.[1]
-
Alkylating Agent: n-Propyl iodide is an excellent electrophile for this SN2 reaction. The iodide ion is a superb leaving group, and as a primary alkyl halide, it is minimally hindered, favoring the substitution pathway over potential elimination side reactions.[3]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium amidate intermediate, enhancing the nucleophilicity of the anion while not interfering with the base. Its high boiling point (153°C) provides a wide operational temperature range.[1][4]
This method, analogous in mechanism to the well-established Williamson ether synthesis, provides a reliable route to the desired N-propylated product.[5][6][7][8]
Reaction Scheme
Figure 1: Overall reaction for the synthesis of N-propyl-3-bromo-4-fluorobenzamide.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Part Number | Notes |
| 3-Bromo-4-fluorobenzamide | ≥96% | Major Supplier | e.g., 455-85-6 | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | e.g., 452912 | Highly reactive with water. Handle under inert gas.[9] |
| n-Propyl Iodide | 99% | Major Supplier | e.g., 107-08-4 | Alkylating agent. Store protected from light. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Supplier | e.g., 227056 | Anhydrous solvent is critical. Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | - | For extraction. |
| Saturated aq. NH₄Cl | - | Lab Prepared | - | For quenching. |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Major Supplier | - | For drying. |
| Equipment | ||||
| Two-neck round-bottom flask | Flame-dried before use. | |||
| Magnetic stirrer and stir bar | ||||
| Septa and Nitrogen/Argon inlet | To maintain inert atmosphere. | |||
| Syringes and needles | For reagent transfer. | |||
| Ice-water bath | For temperature control. | |||
| Separatory funnel | For workup. | |||
| Rotary evaporator | For solvent removal. |
Detailed Experimental Protocol
Reaction Setup and Deprotonation
-
Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a rubber septum on one neck and a gas outlet (e.g., bubbler) on the other.
-
Reagent Addition: To the flask, add 3-bromo-4-fluorobenzamide (2.18 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Via syringe, add 20 mL of anhydrous DMF. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Base Addition: Carefully weigh sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 equiv) in a glove box or under an inert atmosphere. Add the NaH to the stirred solution at 0°C in small portions over 5-10 minutes.
-
Expert Note: A brisk evolution of hydrogen gas will be observed. The addition must be controlled to manage the effervescence. The mixture will become a slurry.
-
-
Anion Formation: Continue stirring the mixture at 0°C for 30 minutes after the NaH addition is complete. The cessation of gas evolution indicates the complete formation of the sodium amidate.
N-Alkylation
-
Addition of Electrophile: While maintaining the temperature at 0°C, add n-propyl iodide (1.07 mL, 1.87 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure completion.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), comparing the reaction mixture to a spot of the starting material.
-
Workup and Purification
-
Quenching: Cool the reaction flask back to 0°C in an ice bath. CAUTION: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution very slowly and dropwise. Unreacted NaH will react violently to produce H₂ gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of ethyl acetate (EtOAc) and 50 mL of water. Shake vigorously and allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to afford the pure N-propyl-3-bromo-4-fluorobenzamide.
Mechanistic Pathway and Workflow Visualization
The reaction proceeds via a two-step mechanism: initial deprotonation followed by an SN2 attack.
Caption: Reaction mechanism showing deprotonation and subsequent SN2 attack.
Caption: Step-by-step experimental workflow from setup to final product.
Safety and Hazard Management
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
| Reagent | Hazards | Safe Handling Practices |
| Sodium Hydride (NaH) | Flammable solid, water-reactive (produces flammable H₂ gas), causes severe skin burns and eye damage. | Handle exclusively under an inert atmosphere (glove box or nitrogen/argon). Never expose to water or protic solvents. Use a Class D fire extinguisher (for combustible metals); DO NOT use water or CO₂ .[10][11][12] Wear flame-retardant lab coat, safety goggles, and appropriate gloves. |
| N,N-Dimethylformamide (DMF) | Combustible liquid, harmful if inhaled or in contact with skin, suspected of damaging fertility or the unborn child. | Avoid inhalation and skin contact. Use in a fume hood and wear neoprene gloves.[4] Store in a tightly closed container in a well-ventilated area.[13][14] Note: Exothermic decompositions have been reported for NaH in DMF at temperatures as low as 26°C, so temperature control is crucial.[4] |
| n-Propyl Iodide | Flammable liquid and vapor, toxic if inhaled, causes skin and serious eye irritation.[15][16] | Keep away from heat and ignition sources. Avoid breathing vapors. Handle in a fume hood and wear standard personal protective equipment (PPE).[17] |
| 3-Bromo-4-fluorobenzamide | May cause skin, eye, and respiratory irritation. | Avoid inhalation of dust and contact with skin and eyes. Standard PPE is required. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spill: For NaH, smother with dry sand or Class D fire extinguisher powder. For solvents, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation (wet DMF, insufficient NaH).2. Inactive n-propyl iodide (decomposed).3. Insufficient reaction time. | 1. Ensure DMF is truly anhydrous. Use 1.1-1.2 equivalents of NaH.2. Use a fresh bottle of n-propyl iodide.3. Monitor reaction by TLC to confirm completion before workup. |
| Formation of Side Products | 1. O-alkylation (less likely for primary amides but possible).2. Elimination of n-propyl iodide (unlikely at RT). | 1. O-alkylation is generally reversible or minor compared to N-alkylation. Ensure proper temperature control.2. Maintain room temperature conditions; avoid heating the reaction. |
| Violent/Uncontrolled Quench | Too much unreacted NaH; quenching too quickly. | Add the quenching solution extremely slowly at 0°C with vigorous stirring to dissipate heat and control H₂ evolution. |
References
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Online] Available at: [Link]
- Hibbard, J. P., et al. (2022). K3PO4-Mediated N-Alkylation of Amides with Alkyl Halides. The Journal of Organic Chemistry, 87(18), 12036-12040.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
-
UCLA Chemistry & Biochemistry. (2012). Sodium Hydride - Standard Operating Procedure. [Online] Available at: [Link]
-
University of California, Santa Barbara. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). [Online] Available at: [Link]
- ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale. Organic Process Research & Development, 15(4), 895-899.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Online] Available at: [Link]
-
IRIS Europe. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. [Online] Available at: [Link]
-
Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet: 1-Iodopropane, n-Propyl Iodide. [Online] Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. carlroth.com [carlroth.com]
- 14. DSpace [iris.who.int]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. deepwaterchemicals.com [deepwaterchemicals.com]
Application Note: High-Purity Isolation of 3-Bromo-4-fluoro-N-propylbenzamide via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Bromo-4-fluoro-N-propylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The methodology centers on the principles of flash column chromatography, a robust technique for the efficient separation of organic compounds. This guide delves into the rationale behind experimental choices, from the selection of the stationary and mobile phases to the intricacies of fraction analysis. Detailed step-by-step protocols for Thin Layer Chromatography (TLC) solvent system development and the subsequent column chromatography procedure are provided to ensure reproducible, high-purity isolation of the target compound.
Introduction: The Rationale for Chromatographic Purification
3-Bromo-4-fluoro-N-propylbenzamide is typically synthesized via the amidation of 3-bromo-4-fluorobenzoic acid with propylamine. This reaction, while generally efficient, can result in a crude product mixture containing unreacted starting materials and potential side products. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, a robust purification strategy is paramount to obtaining the desired compound in high purity.
Column chromatography, particularly the flash technique, is the method of choice for this purification challenge due to its efficiency, scalability, and the ability to separate compounds with differing polarities. The fundamental principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the chromatographic conditions, it is possible to achieve excellent separation of the desired amide from its impurities.
Foundational Principles: Tailoring Chromatography to 3-Bromo-4-fluoro-N-propylbenzamide
The successful purification of 3-Bromo-4-fluoro-N-propylbenzamide hinges on exploiting the polarity differences between the target molecule and its likely impurities.
-
The Target Molecule: 3-Bromo-4-fluoro-N-propylbenzamide possesses a moderate polarity due to the presence of the amide functional group, which can participate in hydrogen bonding. The aromatic ring and the propyl chain contribute to its non-polar character.
-
Potential Impurities:
-
3-bromo-4-fluorobenzoic acid: The unreacted starting material is significantly more polar than the amide product due to the presence of the carboxylic acid group, which is a strong hydrogen bond donor and acceptor.
-
Propylamine: The excess amine used in the synthesis is a basic and relatively polar compound.
-
Coupling agent byproducts: If a coupling agent (e.g., DCC, EDC) is used, urea or other polar byproducts may be present.
-
Given these polarity differences, a normal-phase chromatography setup with silica gel as the stationary phase is ideal. The more polar impurities will have a stronger affinity for the silica gel and will elute more slowly, while the less polar product will travel through the column more quickly.
Pre-Purification Protocol: Thin Layer Chromatography (TLC) for Solvent System Optimization
Prior to performing column chromatography, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and its impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.
Materials for TLC:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting the Plate: Using a capillary spotter, carefully spot the prepared sample onto the baseline of a TLC plate. It is also advisable to spot standards of the starting materials (3-bromo-4-fluorobenzoic acid and propylamine), if available.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent background.[1][2] Circle the observed spots with a pencil.
-
For further visualization, especially for non-UV active impurities, the plate can be dipped into a potassium permanganate stain. Oxidizable compounds will appear as yellow or brown spots on a purple background.[1]
-
-
Rf Calculation and Optimization: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The ideal solvent system will show the product spot at an Rf of 0.2-0.4, with clear separation from all impurity spots.
Solvent System Selection and Optimization:
A systematic approach to developing the solvent system is recommended.
| Solvent System (v/v) | Rationale | Expected Outcome |
| Hexane : Ethyl Acetate (9:1) | A good starting point for moderately polar compounds. | The product may have a low Rf. The carboxylic acid will likely remain at the baseline. |
| Hexane : Ethyl Acetate (7:3) | Increasing the polarity to improve the mobility of the product. | This is a promising system. The product should move off the baseline to an Rf in the desired range. |
| Hexane : Ethyl Acetate (1:1) | A more polar system for compounds that are not very mobile in less polar mixtures. | The product may have a high Rf, and separation from less polar impurities might be reduced. |
| Dichloromethane : Methanol (98:2) | An alternative polar system. Methanol is a highly polar solvent. | This can be effective if the product is not sufficiently mobile in ethyl acetate systems. The carboxylic acid will also start to move. |
For a visual representation of the TLC development and analysis workflow, please refer to the diagram below.
Caption: Workflow for TLC solvent system optimization.
The Main Event: Flash Column Chromatography Protocol
Once an optimal solvent system has been identified via TLC, the purification can be scaled up to a flash column.
Materials for Column Chromatography:
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (the optimized solvent system from TLC)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Column Chromatography Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Fill the column with the chosen eluent.
-
In a separate beaker, prepare a slurry of silica gel in the eluent.
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks. The size of the fractions will depend on the scale of the purification.
-
Continuously monitor the elution process by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the TLC of the collected fractions to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-4-fluoro-N-propylbenzamide.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
The overall process of purification by column chromatography is illustrated in the diagram below.
Caption: Step-by-step workflow for the purification of 3-Bromo-4-fluoro-N-propylbenzamide by flash column chromatography.
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Bromo-4-fluoro-N-propylbenzamide and its precursors are potentially irritating to the eyes, skin, and respiratory system. Avoid inhalation and direct contact.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of 3-Bromo-4-fluoro-N-propylbenzamide using flash column chromatography. By following a systematic approach to solvent system development with TLC and adhering to the detailed column chromatography procedure, researchers can consistently obtain the target compound in high purity, which is crucial for its intended downstream applications in drug discovery and development.
References
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. [Link]
- Mackie, R. K., & Smith, D. M. (1982). Guidebook to Organic Synthesis. Longman.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
Sources
Recrystallization method for 3-Bromo-4-fluoro-N-propylbenzamide
Application Note & Protocol
Topic: A Method Development Approach for the Recrystallization of 3-Bromo-4-fluoro-N-propylbenzamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust recrystallization protocol for 3-Bromo-4-fluoro-N-propylbenzamide. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This guide moves beyond a single, rigid protocol, instead presenting a systematic methodology for solvent selection, optimization, and execution of the recrystallization process. It explains the causal relationships behind each step, ensuring a deep understanding of the technique and empowering the user to troubleshoot and adapt the method as needed.
Introduction: The Imperative for Purity
3-Bromo-4-fluoro-N-propylbenzamide is a substituted aromatic amide, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). While chromatographic methods are suitable for small-scale purification, recrystallization remains the industry standard for large-scale purification due to its efficiency, cost-effectiveness, and scalability.[1][2]
This application note details a logical, step-by-step workflow to establish a self-validating recrystallization protocol for 3-Bromo-4-fluoro-N-propylbenzamide, ensuring high purity and crystalline integrity.
The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[3] The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, which are present in much smaller concentrations, will either remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble.[3][4]
The process involves seven key stages, which form the basis of our protocol development:
-
Solvent Selection: Identifying a suitable solvent or solvent system.
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Decolorization (Optional): Removing colored impurities using activated carbon.
-
Hot Filtration (Optional): Removing insoluble impurities.
-
Crystallization: Allowing the pure compound to crystallize from the cooling solution.
-
Collection & Washing: Isolating the pure crystals by vacuum filtration and washing them.
-
Drying: Removing residual solvent from the crystals.[4]
Part I: Solvent Screening Protocol
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for 3-Bromo-4-fluoro-N-propylbenzamide.
Rationale for Solvent Choices
Based on the structure of the target molecule (an aromatic amide), polar organic solvents are excellent starting points.[1] Experience with similar benzamides suggests that alcohols, ketones, and esters are often effective.[5] We will test a range of solvents with varying polarities.
Experimental Protocol for Solvent Screening
-
Preparation: Place approximately 50 mg of crude 3-Bromo-4-fluoro-N-propylbenzamide into several separate test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different test solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile) dropwise, vortexing after each addition. Note the solubility at ambient temperature. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Observation: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
-
Documentation: Record all observations in a table similar to the one below.
Data Presentation: Solvent Screening Log
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | Sparingly Soluble | Completely Soluble | Good yield, fine needles | Promising candidate. |
| Isopropanol | Sparingly Soluble | Completely Soluble | Excellent yield, larger crystals | Excellent candidate. |
| Water | Insoluble | Insoluble | N/A | Potential as an anti-solvent. |
| Toluene | Soluble | Very Soluble | Poor recovery | Unsuitable as a single solvent. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Moderate recovery | Might work, but recovery is a concern. |
| Hexane | Insoluble | Insoluble | N/A | Potential as an anti-solvent. |
Note: This table presents hypothetical data to illustrate the screening process.
From this screening, Isopropanol appears to be the most promising single solvent. A solvent/anti-solvent system, such as Ethanol/Water, could also be explored. Antisolvent crystallization involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) to induce precipitation.[6]
Part II: Standard Recrystallization Protocol
This protocol is based on the selection of Isopropanol as the optimal solvent from the screening phase.
Workflow Diagram
Caption: Recrystallization workflow for 3-Bromo-4-fluoro-N-propylbenzamide.
Step-by-Step Methodology
-
Dissolution: Place the crude 3-Bromo-4-fluoro-N-propylbenzamide (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a small portion of isopropanol (e.g., 40 mL) and, with stirring, heat the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the recovery yield.
-
Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel as quickly as possible to prevent premature crystallization in the funnel. Causality: Pre-heating the glassware prevents a sudden drop in temperature that could cause the desired product to crystallize along with the impurities on the filter paper.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to an hour. Causality: The solubility of the product decreases significantly at lower temperatures, leading to a more complete precipitation from the solution and thus a higher recovery.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (mother liquor), which contains the dissolved impurities.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the purified product.
-
Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Causality: Thorough drying is essential to remove all traces of solvent, which could affect the accuracy of yield calculations and subsequent reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is supersaturated. | Reheat the solution to dissolve the oil. Add slightly more solvent and allow it to cool more slowly. If the problem persists, a different solvent with a lower boiling point may be required. |
| Low Recovery | Too much solvent was used; cooling was not sufficient or long enough; premature crystallization during hot filtration. | Ensure minimum solvent is used. Cool in an ice bath for an extended period. Ensure glassware for hot filtration is adequately pre-heated. |
| Colored Product | Colored impurities are present and soluble in the solvent. | Before cooling, add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon.[7] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][3]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][4]
-
Frank, G. A. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link][1]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link][2]
-
Joubert, E. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][7]
-
Al-Zoubi, R. M., et al. (2015). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link][8]
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The Strategic Utility of 3-Bromo-4-fluoro-N-propylbenzamide in Modern Drug Discovery
Introduction: A Versatile Scaffold for Pharmaceutical Innovation
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The pursuit of therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates a robust toolbox of versatile chemical intermediates. 3-Bromo-4-fluoro-N-propylbenzamide emerges as a highly valuable, yet underexplored, building block in this context. Its unique trifunctionalized architecture—a reactive bromine atom, a modulating fluorine atom, and a derivatizable N-propylamide group—offers a powerful platform for the generation of diverse compound libraries. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2][3]
The strategic placement of the bromine and fluorine atoms on the benzamide core imparts distinct chemical properties that are highly advantageous for pharmaceutical development. The bromine atom serves as a prime handle for late-stage functionalization via cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments.[4][5] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[6] The N-propylamide moiety provides a vector for tuning solubility and for establishing crucial hydrogen bond interactions with biological targets.[3]
This document will provide detailed protocols for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide and its subsequent application in a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[7][8]
Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-bromo-4-fluorobenzoic acid. This approach involves an initial amide coupling reaction between the carboxylic acid and propylamine.
Diagram of the Synthetic Workflow
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The Strategic Role of 3-Bromo-4-fluoro-N-propylbenzamide in the Synthesis of Advanced Agrochemicals
Introduction: The Unseen Architect of Crop Protection
In the intricate world of agrochemical synthesis, the efficacy and novelty of the final active ingredient often depend on the strategic design and availability of key molecular intermediates. 3-Bromo-4-fluoro-N-propylbenzamide emerges as a pivotal building block, offering a unique combination of reactive sites and physicochemical properties that are highly advantageous for the development of modern pesticides. Its structure, featuring a brominated and fluorinated phenyl ring coupled with an N-propyl amide group, provides a versatile scaffold for constructing complex molecules with potent biological activity. This document serves as a detailed guide for researchers and professionals in the agrochemical industry, elucidating the synthesis, properties, and profound application of this compound in the creation of next-generation crop protection agents, with a particular focus on the burgeoning class of diamide insecticides.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of 3-Bromo-4-fluoro-N-propylbenzamide is paramount for its effective and safe handling in a laboratory and industrial setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrFNO | Calculated |
| Molecular Weight | 260.10 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from similar compounds[1][2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, THF, DMF | Inferred from structural analogues |
| CAS Number | Not assigned | - |
Safety and Handling Precautions:
Core Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is designed for efficiency and scalability, critical factors in agrochemical production.
Caption: Synthetic workflow for 3-Bromo-4-fluoro-N-propylbenzamide.
Protocol 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
This protocol details the conversion of 3-bromo-4-fluorobenzoic acid to the target N-propylbenzamide via an acyl chloride intermediate.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
n-Propylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Part A: Preparation of 3-Bromo-4-fluorobenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a robust and widely used transformation that activates the carbonyl group for subsequent nucleophilic attack.[6] Thionyl chloride is a preferred reagent for this step as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM (5 mL per gram of acid).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-4-fluorobenzoyl chloride is a yellowish oil or low-melting solid and is typically used in the next step without further purification.
Part B: Amidation with n-Propylamine
The reaction between an acyl chloride and a primary amine is a highly efficient method for forming an amide bond.[7] A non-nucleophilic base such as triethylamine is added to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the unreactive protonated amine salt.
Procedure:
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of acid chloride) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve n-propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the n-propylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-fluoro-N-propylbenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in the Synthesis of Diamide Insecticides: A Case Study
The 3-bromo-4-fluoro-N-propylbenzamide scaffold is a key component in the synthesis of certain diamide insecticides. These modern insecticides act as ryanodine receptor modulators, leading to uncontrolled calcium release in insect muscle cells, paralysis, and eventual death.[8][9] Their high insect specificity and low mammalian toxicity make them valuable tools in integrated pest management.
While a specific commercial insecticide derived directly from 3-Bromo-4-fluoro-N-propylbenzamide is not publicly disclosed, we can illustrate its application in a representative synthesis of a hypothetical diamide insecticide, drawing parallels to the structure of known compounds like cyproflanilide.[10]
Caption: Representative synthesis of a diamide insecticide.
Protocol 2: Representative Synthesis of a Diamide Insecticide
This protocol outlines a plausible final step in the synthesis of a diamide insecticide, utilizing a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) to link the 3-Bromo-4-fluoro-N-propylbenzamide core with another functionalized aromatic amine.
Materials:
-
3-Bromo-4-fluoro-N-propylbenzamide
-
Substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-4-fluoro-N-propylbenzamide (1.0 eq), the substituted aniline (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final diamide insecticide.
Conclusion: A Versatile Intermediate for Future Innovations
3-Bromo-4-fluoro-N-propylbenzamide stands as a testament to the importance of strategically designed intermediates in the pipeline of agrochemical development. Its synthesis is achievable through established and scalable chemical transformations. The presence of the bromine atom allows for facile introduction into more complex molecular architectures via cross-coupling reactions, making it an ideal precursor for the synthesis of high-value active ingredients like diamide insecticides. As the demand for more selective, potent, and environmentally benign crop protection solutions continues to grow, the role of versatile building blocks such as 3-Bromo-4-fluoro-N-propylbenzamide will undoubtedly become even more critical in shaping the future of agriculture.
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Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
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PubMed. (2025). Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur. Retrieved from [Link]
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ACS Publications. (2023). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]
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HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]
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Bentham Science. (n.d.). Design, Synthesis and Insecticidal Activity of Diamides with Oxydibenzene or Diphenylamine Subunits. Retrieved from [Link]
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Application Note: High-Throughput Screening of 3-Bromo-4-fluoro-N-propylbenzamide Analogs for Novel Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 3-Bromo-4-fluoro-N-propylbenzamide analogs. We hypothesize a potential role for this chemical scaffold in the inhibition of histone deacetylases (HDACs), a class of enzymes frequently implicated in oncology and other diseases. This application note details the rationale, assay development, and a complete workflow for identifying and validating novel HDAC inhibitors. We present field-proven protocols for a primary biochemical screen, a secondary cell-based assay, and a data analysis pipeline designed to minimize false positives and advance promising hits.
Introduction: The Rationale for Targeting HDACs with Benzamide Analogs
Histone deacetylases (HDACs) are critical regulators of gene expression, removing acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for therapeutic intervention. Several benzamide-containing molecules have been identified as HDAC inhibitors, interacting with the zinc ion in the enzyme's active site.[1] The 3-Bromo-4-fluoro-N-propylbenzamide scaffold represents a promising starting point for the discovery of novel, potent, and selective HDAC inhibitors due to its chemical tractability and potential for diverse functionalization.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[2][3] This guide will walk through the essential steps of an HTS campaign, from initial assay development to hit confirmation, tailored for the discovery of novel inhibitors from a library of 3-Bromo-4-fluoro-N-propylbenzamide analogs.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true positive hits while minimizing the rate of false positives. Our proposed workflow for screening 3-Bromo-4-fluoro-N-propylbenzamide analogs is a tiered approach, beginning with a sensitive biochemical assay, followed by a more biologically relevant cell-based assay for hit confirmation and cytotoxicity assessment.
Caption: High-level overview of the HTS workflow for identifying HDAC inhibitors.
Primary Screening: A Fluorescence Polarization Assay
3.1. Principle and Rationale
For our primary screen, we will employ a fluorescence polarization (FP) assay.[4][5] This technique is well-suited for HTS due to its homogeneous "mix-and-read" format, sensitivity, and robustness.[6][7] The assay measures the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger molecule, in this case, the HDAC enzyme. When the small tracer binds to the large enzyme, its tumbling in solution is slowed, resulting in a higher polarization of emitted light. A small molecule inhibitor that displaces the tracer from the HDAC active site will cause the tracer to tumble freely, leading to a decrease in fluorescence polarization.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
3.2. Assay Development and Optimization
Prior to full-scale screening, the FP assay must be optimized to ensure its robustness and reliability.
Key Optimization Parameters:
-
Reagent Concentrations: Titrate the HDAC enzyme and fluorescent tracer to determine the optimal concentrations that yield a stable and significant assay window.
-
Buffer Conditions: Evaluate pH, salt concentration, and detergents to ensure enzyme stability and minimize non-specific binding.
-
Incubation Time: Determine the minimum time required for the binding reaction to reach equilibrium.
-
DMSO Tolerance: Assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored.
3.3. Protocol: Primary HTS using Fluorescence Polarization
This protocol is designed for a 384-well microplate format.[2]
Materials:
-
Recombinant Human HDAC Enzyme
-
Fluorescently Labeled Tracer (e.g., a known benzamide ligand conjugated to a fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.01% Tween-20, 1 mM DTT)
-
3-Bromo-4-fluoro-N-propylbenzamide Analog Library (10 mM in DMSO)
-
Positive Control (a known potent HDAC inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the analog library into the wells of the 384-well plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add 10 µL of the optimized HDAC enzyme solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.
-
Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a compatible plate reader.
3.4. Data Analysis and Quality Control
A critical metric for validating the quality of an HTS assay is the Z'-factor.[8][9] The Z'-factor provides a measure of the separation between the positive and negative controls, taking into account the standard deviation of each.
Z'-Factor Calculation: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
Where:
-
σpos and σneg are the standard deviations of the positive and negative controls.
-
μpos and μneg are the means of the positive and negative controls.
| Assay Quality | Z'-Factor Value |
| Excellent | > 0.5 |
| Acceptable | 0 to 0.5 |
| Unacceptable | < 0 |
An assay with a Z'-factor greater than 0.5 is generally considered robust for HTS.[10]
Hit Selection: Compounds that result in a significant decrease in fluorescence polarization, typically defined as greater than three standard deviations from the mean of the negative controls, are considered initial "hits" and are selected for further analysis.[11]
Secondary Screening and Hit Confirmation
Initial hits from the primary screen require further validation to eliminate false positives and to confirm their biological activity in a more relevant context.
4.1. Dose-Response Analysis
To determine the potency of the initial hits, a dose-response analysis is performed to calculate the IC50 value (the concentration of an inhibitor required to reduce the enzyme's activity by 50%). This is achieved by performing the primary assay with a serial dilution of the hit compound.
4.2. Cell-Based Secondary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Principle and Rationale: A cell-based assay is crucial to confirm that the hit compounds are active in a cellular environment and to assess their potential cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13][14] A reduction in cell viability in a cancer cell line known to be sensitive to HDAC inhibition can serve as a confirmation of the compound's biological activity.
Protocol: CellTiter-Glo® Assay
Materials:
-
Human cancer cell line (e.g., HeLa or a relevant line for the therapeutic area of interest)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Reagent
-
96-well or 384-well clear-bottom, white-walled microplates
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds and incubate for 48-72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
4.3. Data Interpretation and Hit Prioritization
The results from the secondary assay will allow for the prioritization of hits. Ideal candidates will exhibit potent inhibition in the primary biochemical assay and demonstrate dose-dependent cytotoxicity in the cancer cell line. Compounds that are highly cytotoxic at all concentrations may be non-specific and are typically deprioritized.
Hit Validation and Structure-Activity Relationship (SAR)
Validated hits from the secondary screen will form the basis of a preliminary Structure-Activity Relationship (SAR) study.[15] By comparing the chemical structures of the active and inactive analogs of 3-Bromo-4-fluoro-N-propylbenzamide, initial insights into the key chemical features required for HDAC inhibition can be gained.[16] This information is invaluable for guiding the design of more potent and selective inhibitors in a lead optimization program.
Orthogonal Assays: To further validate the mechanism of action, it is advisable to test the most promising hits in an orthogonal assay that utilizes a different detection technology, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[17][18][19] This helps to rule out assay-specific artifacts.
Conclusion
The workflow detailed in this application note provides a robust and efficient strategy for the high-throughput screening of 3-Bromo-4-fluoro-N-propylbenzamide analogs to identify novel HDAC inhibitors. By integrating a sensitive primary biochemical assay with a biologically relevant secondary cell-based screen, this approach facilitates the confident identification and validation of promising hit compounds for progression into lead optimization. The emphasis on rigorous data quality control, through metrics like the Z'-factor, ensures the reliability of the screening data and the overall success of the drug discovery campaign.
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Fluxias, M. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Two-Step Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide, a key intermediate for pharmaceutical and agrochemical research. The described two-step process is designed for efficiency, high yield, and purity, transitioning from laboratory to pilot-plant scale. The synthesis begins with the conversion of 3-Bromo-4-fluorobenzoic acid to its corresponding acyl chloride, which is subsequently reacted with n-propylamine to yield the final product. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and detailed analytical characterization to ensure a reliable and reproducible scale-up process.
Introduction and Synthetic Strategy
3-Bromo-4-fluoro-N-propylbenzamide is a substituted benzamide derivative of increasing interest as a building block in the synthesis of complex bioactive molecules. The development of a robust and scalable synthetic route is crucial for meeting the demands of drug development and process chemistry.
The selected synthetic strategy involves a two-step approach renowned for its efficiency and high conversion rates:
-
Acyl Chloride Formation: The carboxylic acid starting material, 3-Bromo-4-fluorobenzoic acid, is converted into the highly reactive 3-Bromo-4-fluoro-benzoyl chloride. Thionyl chloride (SOCl₂) is employed for this transformation. This choice is predicated on its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous and can be easily scrubbed, simplifying the purification of the intermediate.[1][2]
-
Amidation (Schotten-Baumann Reaction): The crude acyl chloride is then subjected to a nucleophilic acyl substitution reaction with n-propylamine. This classic amidation, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is driven to completion by the addition of a suitable base to neutralize the hydrochloric acid formed during the reaction.[3][4][5] This prevents the protonation of the amine nucleophile, ensuring its availability for reaction.
This pathway is advantageous for scale-up due to its use of readily available reagents, straightforward reaction conditions, and typically high yields, minimizing the need for complex purification techniques like column chromatography.
Process Workflow and Logic
The entire synthetic process is designed for a logical flow from starting materials to the purified final product. Each stage is optimized to ensure high purity of the intermediate, which directly impacts the quality and yield of the final compound.
Figure 1: High-level workflow for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide.
Safety and Hazard Analysis
A thorough understanding and mitigation of risks are paramount for a successful scale-up. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemically resistant gloves, and lab coats.
| Substance | CAS No. | Key Hazards | Precautionary Measures |
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | Causes skin, eye, and respiratory irritation.[6][7] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Reacts violently with water.[8] Causes severe skin burns and eye damage. Toxic if inhaled.[8][9] | Handle under anhydrous conditions. Use a scrubber for off-gassing. Wear acid-resistant gloves and a face shield.[10] |
| n-Propylamine | 107-10-8 | Highly flammable liquid and vapor.[11] Harmful if swallowed. Toxic in contact with skin or if inhaled.[12] Causes severe skin burns and eye damage.[12] | Keep away from heat and ignition sources. Use in a well-ventilated area. Prevent contact with skin and eyes. |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. | Minimize inhalation and skin contact. Use in a closed system where possible. |
| Triethylamine (TEA) | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Keep away from heat and ignition sources. Handle with care to avoid contact and inhalation. |
Detailed Experimental Protocols
Part A: Synthesis of 3-Bromo-4-fluoro-benzoyl chloride
Rationale: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. Using thionyl chloride as both reagent and solvent (in excess) drives the reaction to completion and simplifies the initial work-up, as the excess can be removed under vacuum.
Materials:
-
3-Bromo-4-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution).
-
Heating mantle with a magnetic stirrer.
-
Rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask, charge 3-Bromo-4-fluorobenzoic acid.
-
Under a nitrogen atmosphere, add thionyl chloride followed by a catalytic amount (e.g., 2-3 drops) of DMF. Caution: The addition of DMF can cause a vigorous initial reaction.
-
Slowly heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl, SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.
-
The resulting crude 3-Bromo-4-fluoro-benzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.
Part B: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
Rationale: This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride. The reaction is performed at a low temperature initially to control the exothermic reaction. A tertiary amine base like triethylamine is added to scavenge the HCl produced, preventing the formation of n-propylammonium salt and ensuring the availability of the free amine for the reaction.
Materials:
-
Crude 3-Bromo-4-fluoro-benzoyl chloride (from Part A, 1.0 eq)
-
n-Propylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet.
-
Ice-water bath.
-
Magnetic stirrer.
-
Separatory funnel.
Procedure:
-
Dissolve the crude 3-Bromo-4-fluoro-benzoyl chloride in anhydrous DCM in the three-neck flask and cool the solution to 0-5 °C using an ice-water bath.
-
In a separate flask, prepare a solution of n-propylamine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution via the dropping funnel, maintaining the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[13] These washes remove unreacted amine, base, and aqueous contaminants.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
Purification Rationale: For scale-up, recrystallization is the preferred method of purification over chromatography due to its cost-effectiveness and simplicity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is typically effective for benzamides.
Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethanol (or other suitable solvent).
-
Slowly add water (or the anti-solvent) until the solution becomes cloudy.
-
Reheat the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Results & Data:
| Parameter | Value | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₀H₁₁BrFNO | - |
| Molecular Weight | 260.10 g/mol | - |
| Melting Point | ~84-85 °C (for N-propylbenzamide)[14] | Melting Point Apparatus |
| Theoretical Yield | Dependent on starting scale | Calculation |
| Typical Yield | 85-95% | Gravimetric Analysis |
| Purity | >98% | HPLC, ¹H NMR |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ = 260.0, 262.0 | ESI-MS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reflux time. Confirm complete removal of starting acid via TLC. |
| Low Yield in Part B | Insufficient base; amine loss. | Ensure 1.2 eq of TEA is used. Keep the reaction temperature low during addition to prevent amine evaporation. |
| Product Fails to Crystallize | Product is oily or impure. | Try a different solvent system for recrystallization. Use a seed crystal. If impurities persist, consider a plug filtration through silica gel. |
| Presence of Starting Acid in Final Product | Incomplete conversion in Part A. | Ensure the acyl chloride formation step goes to completion. The final aqueous washes should remove any unreacted acid. |
Conclusion
The two-step synthesis protocol detailed herein provides a reliable, efficient, and scalable method for producing high-purity 3-Bromo-4-fluoro-N-propylbenzamide. By focusing on process control, safety, and the rationale behind each step, this guide serves as a valuable resource for researchers and development professionals aiming to scale this synthesis from the bench to larger-scale production.
References
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- WO2010086877A2 - Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Reaction between acyl chlorides and amines . Chemguide. [Link]
-
Synthesis of N-propylbenzamide . PrepChem.com. [Link]
-
Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]
-
3-Bromo-4-fluorobenzoic acid . PubChem. [Link]
- EP2202213A1 - Process for purification of n-propyl bromide.
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
Preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]
-
Synthesis of amides from acid chlorides . YouTube. [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene . ResearchGate. [Link]
-
Purification of N-benzylbenzamides . Reddit. [Link]
-
Thionyl Chloride MATERIAL SAFETY DATA SHEET . Bionium. [Link]
-
n-PROPYLAMINE FOR SYNTHESIS . Loba Chemie. [Link]
-
Making Acyl Chlorides (Acid Chlorides) . Chemistry LibreTexts. [Link]
-
3-Bromo-4-fluorobenzoic acid . Chemsrc. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions . [Link]
-
2-(N-allylsulfamoyl)-N-propylbenzamide . MDPI. [Link]
-
Acid to Acid Chloride - Common Conditions . [Link]
-
Thionyl chloride Safety Data Sheet . DC Fine Chemicals. [Link]
-
Amide formation from acyl chloride . Khan Academy. [Link]
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid . Cole-Parmer. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Amide Synthesis [fishersci.se]
- 6. echemi.com [echemi.com]
- 7. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 2-(N-allylsulfamoyl)-N-propylbenzamide [mdpi.com]
- 14. N-PROPYL BENZAMIDE | 10546-70-0 [chemicalbook.com]
Troubleshooting & Optimization
Improving the yield of 3-Bromo-4-fluoro-N-propylbenzamide synthesis
Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide. As a Senior Application Scientist, my goal is to fuse technical precision with practical, field-tested insights to empower you to overcome common challenges and significantly improve your reaction yields.
Synthesis Overview: Pathways to 3-Bromo-4-fluoro-N-propylbenzamide
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide typically starts from 3-bromo-4-fluorobenzoic acid and n-propylamine. The primary challenge lies in the efficient formation of the amide bond. Two robust and widely adopted methods are presented here: the acyl chloride method and the direct coupling method.
Method A: The Acyl Chloride Pathway
This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acyl chloride is then reacted with n-propylamine to form the desired amide.
Caption: Workflow for the Acyl Chloride method.
Method B: Direct Amide Coupling
This approach accomplishes the transformation in a single step by using a coupling agent to activate the carboxylic acid in the presence of the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Workflow for the Direct Coupling method.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: Acyl Chloride Method
Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in dry toluene (5 mL per 1 g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is often used in the next step without further purification.
Step 2: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve n-propylamine (1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Add the acyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Coupling Method (Using HATU)
-
Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add n-propylamine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Add the coupling agent HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Carboxylic Acid | - Insufficient activation: The coupling agent may be degraded or insufficient. The chlorinating agent (in Method A) may be old or used in a substoichiometric amount.- Low reaction temperature: Direct thermal amidation requires very high temperatures, which are often impractical.[1] | - Use fresh, high-quality coupling or chlorinating agents in the correct stoichiometric ratio.- For Method A, ensure the reaction with SOCl₂ is heated to reflux to drive the reaction forward.- For Method B, if the reaction is sluggish, gentle heating (40-50°C) may improve the rate, but watch for side reactions. |
| Formation of Symmetric Anhydride | - In Method A, exposure of the acyl chloride to moisture can lead to hydrolysis back to the carboxylic acid, which then reacts with another molecule of acyl chloride. | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Low Yield in Amidation Step (Method A) | - Protonation of amine: The HCl generated as a byproduct will protonate the n-propylamine, rendering it non-nucleophilic.[2]- Acyl chloride degradation: The acyl chloride intermediate is moisture-sensitive and can degrade if not used promptly or if exposed to atmospheric moisture. | - Use at least two equivalents of n-propylamine (one to react and one to act as a base) or, more efficiently, use one equivalent of n-propylamine and 1.2-1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA.[]- Use the crude acyl chloride immediately after removing the excess SOCl₂. |
| Epimerization (if chiral centers are present) | - While not an issue for this specific synthesis, it's a critical consideration in drug development. The use of certain bases or prolonged reaction times can lead to racemization, especially with uronium salt condensing agents.[] | - Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.- Keep reaction temperatures low and reaction times as short as possible. |
| Difficult Purification | - Byproducts from coupling agents: DCC can form dicyclohexylurea (DCU), which is often difficult to remove. EDC forms a water-soluble urea byproduct.- Excess unreacted starting materials. | - If using DCC, filter the reaction mixture to remove the precipitated DCU. Cooling the mixture can enhance precipitation.- Using EDC is often preferred as its urea byproduct is water-soluble and easily removed during the aqueous workup.- Optimize reaction stoichiometry and time to ensure complete conversion of starting materials. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better, the acyl chloride or the direct coupling method?
A1: The choice depends on several factors. The acyl chloride method is cost-effective and generally provides high yields, but it involves handling corrosive reagents like thionyl chloride and requires an additional step.[] Direct coupling methods are milder, often proceed under ambient conditions, and are suitable for sensitive substrates.[4][5] However, coupling reagents like HATU can be expensive. For robust, scale-up operations, the acyl chloride route is often preferred. For discovery chemistry and sensitive substrates, direct coupling is advantageous.
Q2: What is the underlying mechanism of amide bond formation using a coupling agent like EDC?
A2: The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (n-propylamine), which displaces the urea byproduct to form the stable amide bond. Additives like HOBt can react with the O-acylisourea to form an activated ester, which can reduce the risk of side reactions and epimerization.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
3-Bromo-4-fluorobenzoic acid: Can cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Thionyl chloride: Is highly corrosive and reacts violently with water. It releases toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
n-Propylamine: Is flammable and corrosive.
-
Coupling agents: Some can be irritating or sensitizing.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (carboxylic acid and amine) and the product (amide). The product, being less polar than the carboxylic acid, should have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q5: What are suitable solvents for the amidation reaction?
A5: Anhydrous aprotic solvents are required to prevent unwanted side reactions with water. For the acyl chloride method, dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. For direct coupling reactions, N,N-dimethylformamide (DMF), DCM, and acetonitrile are frequently used.[1] The choice of solvent can influence reaction rates and solubility of reagents.
References
-
Synthesis of 3-bromo-4-fluoronitrobenzene . (2025). ResearchGate. [Link]
-
3-bromo-4-aminotoluene . Organic Syntheses Procedure. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And . Quick Company. [Link]
-
Synthesis of 3-bromo-4-fluoro-benzaldehyde . PrepChem.com. [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes . PubMed Central. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]
-
3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 . PubChem. [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines . PubMed Central. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification . ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide. This document is designed for chemistry professionals engaged in pharmaceutical research, process development, and medicinal chemistry. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common side reactions and offering field-proven troubleshooting strategies.
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide is typically a two-step process: the activation of 3-bromo-4-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with n-propylamine. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter at the bench.
General Synthesis & Troubleshooting Workflow
Before delving into specific problems, let's visualize the entire process from starting materials to the final, purified product, including key decision points for troubleshooting.
Caption: Workflow for synthesis and troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
Question 1: After the reaction, my LC-MS/NMR analysis shows a significant amount of unreacted 3-bromo-4-fluorobenzoic acid. What went wrong?
Probable Cause(s): This is one of the most common issues and almost always points to two potential failures: incomplete acyl chloride formation or premature hydrolysis of the acyl chloride intermediate.
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient reagent (e.g., thionyl chloride), low reaction temperature, or short reaction time.
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[1][2] Even trace amounts of moisture in the reaction setup, solvents, or reagents can rapidly convert the acyl chloride back to the starting carboxylic acid.[3] This reactive intermediate is the primary electrophile, and its loss directly halts the desired amidation reaction.
Recommended Actions & Protocols:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Reagents: Ensure the starting carboxylic acid is dry. If it's hygroscopic, dry it under a vacuum.
-
-
Protocol for Acyl Chloride Formation with Thionyl Chloride:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
-
Add an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then gently reflux (typically 40-60 °C) for 1-3 hours, monitoring the evolution of SO₂ and HCl gas.
-
Crucial Step: After the reaction is complete, remove the excess SOCl₂ under a vacuum. Thionyl chloride has a boiling point of 76 °C, so it can be removed on a rotary evaporator (ensure your vacuum pump is protected from acidic gases). The presence of residual SOCl₂ can cause side reactions in the next step.
-
Caption: Hydrolysis side reaction pathway.
Question 2: I observe a high molecular weight impurity in my mass spectrum, roughly double the mass of the starting material. What is this byproduct?
Probable Cause(s): This impurity is likely the anhydride of 3-bromo-4-fluorobenzoic acid. It forms when a molecule of the carboxylate (either from the starting material or from hydrolyzed acyl chloride) acts as a nucleophile and attacks a molecule of the activated acyl chloride.
Mechanism of Formation: The carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form the anhydride linkage. This is more likely to occur if:
-
The conversion to the acyl chloride is slow or incomplete, leading to the simultaneous presence of both carboxylic acid and acyl chloride.
-
A non-hindered carboxylate-forming base is used during the activation step.
Recommended Actions & Protocols:
-
Drive Acyl Chloride Formation to Completion: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and ensure sufficient reaction time and temperature as described in the previous point. This minimizes the concentration of the starting carboxylic acid available for anhydride formation.
-
Control Stoichiometry and Addition:
-
Complete the formation of the acyl chloride before adding the amine.
-
Remove any excess chlorinating agent under vacuum.
-
Prepare a separate solution of the n-propylamine and a non-nucleophilic base (like triethylamine or DIPEA) and add this solution slowly to the cold (0 °C) solution of the acyl chloride. This ensures the highly nucleophilic amine outcompetes any residual carboxylate.
-
| Impurity | Potential Cause | Mitigation Strategy |
| Starting Carboxylic Acid | Incomplete activation; Hydrolysis | Ensure anhydrous conditions; Use excess chlorinating agent; Remove excess reagent before amidation. |
| Anhydride Byproduct | Incomplete activation; Slow amidation | Drive activation to completion; Add amine/base solution slowly to the acyl chloride at 0 °C. |
| Diacylated Amine | Excess acyl chloride; High temperature | Use slight excess of amine (1.1-1.2 eq); Maintain low temperature during amine addition. |
Question 3: The reaction is complete, but my yield is low after workup and purification. Where could my product be going?
Probable Cause(s): Low isolated yield can stem from several factors beyond side reactions, often related to the workup and purification process.
-
Formation of Water-Soluble Salts: During the reaction, HCl is generated. A tertiary amine base (like triethylamine) is added to neutralize this, forming triethylammonium chloride (Et₃N·HCl).[4] Your product, being an amide, has some polarity and can be trapped in the aqueous layer during extraction if emulsions form or if the pH is not optimal.
-
Product Loss During Workup: If the reaction is quenched with a basic solution (e.g., NaHCO₃) too aggressively, the pH can rise enough to cause some hydrolysis of the amide product, although amides are generally stable. More commonly, insufficient extraction with the organic solvent will leave the product in the aqueous phase.
-
Purification Issues: The product may be difficult to crystallize or may co-elute with impurities during column chromatography.
Recommended Actions & Protocols:
-
Optimized Workup Protocol:
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to a separatory funnel containing a mild acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the excess amine base, making its salt highly water-soluble.
-
Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine (to aid in drying).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification Strategy:
-
Recrystallization: 3-Bromo-4-fluoro-N-propylbenzamide is a solid. A good starting solvent system for recrystallization is an ethanol/water or isopropanol/heptane mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.
-
Chromatography: If recrystallization fails, silica gel chromatography using a hexane/ethyl acetate gradient is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reagent to use for converting the carboxylic acid to the acyl chloride: thionyl chloride or oxalyl chloride? Both are effective. Thionyl chloride (SOCl₂) is often cheaper and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. However, it requires heating. Oxalyl chloride ((COCl)₂) is more reactive and can often be used at room temperature. Its byproducts (CO, CO₂, and HCl) are also gaseous. For sensitive substrates where high temperatures must be avoided, oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack mechanism) is often the preferred choice.
Q2: Why is a base like triethylamine or pyridine necessary during the amidation step? The reaction between the acyl chloride and n-propylamine produces one equivalent of hydrogen chloride (HCl).[1] Amines are bases, so this HCl will react with one equivalent of your n-propylamine starting material to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction and limiting your theoretical maximum yield to 50%. A non-nucleophilic tertiary amine base is added to "scavenge" the HCl as it is formed, allowing all of the n-propylamine to act as a nucleophile.[4][5] A minimum of two equivalents of the primary amine can also be used, where one acts as the nucleophile and the other as the base, but this is less atom-economical.[6]
Q3: Can I use other amide coupling reagents like HATU or EDC/HOBt instead of the acyl chloride route? Yes, these are standard peptide coupling reagents that can be very effective and often generate fewer harsh byproducts.[7] They work by activating the carboxylic acid in situ to form a reactive ester, which is then attacked by the amine. This one-pot procedure avoids the need to isolate the highly reactive acyl chloride. This approach is particularly useful for complex molecules or when trying to avoid the harsh conditions sometimes associated with SOCl₂.[8] However, these reagents are significantly more expensive than thionyl chloride, making the acyl chloride route more common for large-scale synthesis.
Q4: How critical is temperature control during the addition of n-propylamine? It is very critical. The reaction between an acyl chloride and a primary amine is highly exothermic. Adding the amine too quickly or at room temperature can cause the reaction temperature to rise uncontrollably. This can lead to side reactions and the formation of impurities. Adding the amine solution dropwise to a cold (0 °C) solution of the acyl chloride allows for better control of the reaction rate and heat generation, resulting in a cleaner product and higher yield.
References
- Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Acyl Chlorides. Save My Exams. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Relative Ease of Hydrolysis. Save My Exams. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Doc Brown's Chemistry. [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hepatochem.com [hepatochem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Identification of Impurities in 3-Bromo-4-fluoro-N-propylbenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis, handling, and storage of 3-Bromo-4-fluoro-N-propylbenzamide. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth, experience-driven insights and practical, step-by-step protocols to navigate the complexities of impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the amidation of a 3-bromo-4-fluorobenzoic acid derivative with n-propylamine. Therefore, potential impurities can be categorized as follows:
-
Starting Materials & Intermediates:
-
Reaction By-products:
-
Isomeric Impurities: During the bromination of the 4-fluoro precursor, small amounts of other positional isomers may form, such as 2-bromo-4-fluoro or 3,5-dibromo-4-fluoro derivatives.
-
Over-brominated species: If the bromination step is not carefully controlled, dibrominated or even tribrominated analogues can be generated.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene, acetonitrile) can be retained in the final product and are best identified by Gas Chromatography (GC).[3]
-
Inorganic Impurities: Residual catalysts, such as zinc or iron salts from Lewis acid-catalyzed bromination steps, may be present.[1] These are typically analyzed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Q2: What are the likely degradation products of 3-Bromo-4-fluoro-N-propylbenzamide?
A2: Degradation can occur during storage or under stress conditions. Forced degradation studies are essential to predict these impurities.[5][6] The primary degradation pathway is the hydrolysis of the amide bond:
-
Hydrolytic Degradation (Acidic/Basic Conditions): The amide linkage is susceptible to hydrolysis, which would yield 3-bromo-4-fluorobenzoic acid and n-propylamine . The rate of hydrolysis is dependent on pH and temperature.
-
Oxidative Degradation: While the benzamide core is relatively stable, strong oxidative conditions could potentially lead to the formation of N-oxides or degradation of the propyl chain.
-
Photolytic Degradation: Aromatic halides can be sensitive to light. Photodegradation could potentially lead to de-halogenation or other complex reactions.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though specific products would need to be identified experimentally.
Q3: I see an unexpected peak in my HPLC chromatogram. What is the logical next step for identification?
A3: An unexpected peak requires a systematic investigation. The primary goal is to gather as much structural information as possible.
-
Mass Spectrometry (LC-MS): The most crucial first step is to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a key piece of the puzzle. High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass and predict the elemental composition.[7][8]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing its daughter ions can reveal structural motifs. For example, a neutral loss corresponding to the propyl group or the carbonyl group can help confirm the core structure.[9]
-
Relative Retention Time (RRT): Compare the RRT of the unknown peak to any known or suspected impurities. While not definitive, it can provide clues.
-
Forced Degradation: Analyze samples from forced degradation studies. If the peak intensity increases under specific stress conditions (e.g., acid hydrolysis), it strongly suggests it is a degradation product.[10]
-
Isolation & NMR: If the impurity is present at a significant level (>0.1%), preparative HPLC may be required to isolate a sufficient quantity for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Q4: Which analytical technique is best to start with for impurity profiling?
A4: High-Performance Liquid Chromatography (HPLC) , specifically Reversed-Phase HPLC (RP-HPLC) coupled with a Photodiode Array (PDA) detector, is the gold standard and the ideal starting point.[12][13]
-
Why RP-HPLC? It is excellent for separating compounds of moderate polarity like 3-Bromo-4-fluoro-N-propylbenzamide and its likely impurities based on their hydrophobicity.[14]
-
Why a PDA Detector? A PDA detector provides UV spectra for each peak. This helps in assessing peak purity and can offer clues about the nature of the impurity. For instance, a significant shift in the UV maximum (λmax) compared to the main compound suggests a modification to the aromatic chromophore.
Once a separation method is established, coupling the HPLC to a mass spectrometer (LC-MS) is the logical progression for identification.[15]
Impurity Identification Workflow
The following diagram illustrates a systematic workflow for the identification and characterization of unknown impurities.
Caption: A logical workflow for impurity detection and identification.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| HPLC: Peak Tailing for the main peak or impurities. | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol groups on the column interacting with basic moieties. 3. Mismatched Solvent Strength: The injection solvent is much stronger than the mobile phase. 4. Column Degradation: The stationary phase is breaking down. | 1. Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal concentration. 2. Modify Mobile Phase: Add a competitor (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to protonate basic sites and improve peak shape. Use a column with end-capping. 3. Match Solvents: Dissolve the sample in the initial mobile phase if possible. 4. Replace Column: If performance does not improve with washing, replace the HPLC column.[16] |
| HPLC: Co-eluting or Poorly Resolved Peaks. | 1. Insufficient Chromatographic Selectivity: The column and mobile phase are not optimal for separating structurally similar compounds. 2. Inappropriate pH: Ionizable impurities may have similar pKa values, leading to co-elution at certain pHs. | 1. Optimize Method: a. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. b. Adjust Gradient: Decrease the slope of the gradient to increase separation time. c. Try a Different Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[13] 2. pH Screening: Analyze the sample using mobile phases buffered at different pH values (e.g., pH 3, 5, and 8) to exploit differences in ionization.[13] |
| LC-MS: No Ionization or Weak Signal for an Impurity. | 1. Poor Ionization Efficiency: The impurity may not ionize well under the chosen conditions (ESI positive/negative). 2. Ion Suppression: High concentrations of the main compound or mobile phase additives (like TFA) can suppress the ionization of trace impurities. | 1. Switch Ionization Mode: Analyze in both positive and negative ion modes. 2. Try a Different Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI). 3. Optimize Chromatography: Improve separation from the main peak. If using TFA, switch to a more MS-friendly acid like formic acid.[17] |
| GC-MS: Identification of Residual Solvents is Ambiguous. | 1. Co-elution: Two solvents have very similar retention times. 2. Library Mismatch: The fragmentation pattern in the mass spectrum does not perfectly match the library entry. | 1. Optimize GC Method: Adjust the temperature ramp to better separate the peaks. 2. Confirm with a Standard: Spike the sample with a known standard of the suspected solvent to confirm its retention time and mass spectrum.[18][19] |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC-PDA Method for Impurity Profiling
This protocol serves as a robust starting point for separating 3-Bromo-4-fluoro-N-propylbenzamide from its potential impurities.
-
Instrumentation: HPLC or UPLC system with a pump, autosampler, column oven, and PDA detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm to 400 nm (PDA), with specific monitoring at the λmax of the parent compound (approx. 254 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
Causality: The gradient elution ensures that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively separated within a reasonable runtime. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry.[20]
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to generate and identify potential degradation products, as mandated by ICH guidelines.[6]
-
Preparation: Prepare five separate solutions of 3-Bromo-4-fluoro-N-propylbenzamide at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Also prepare a control sample protected from stress conditions.
-
Acid Hydrolysis: To one solution, add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: To a second solution, add 1N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the fourth solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the fifth solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples along with the control sample using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks or an increase in existing impurity peaks to identify degradation products.
Causality: Subjecting the molecule to a range of harsh conditions (acid, base, oxidation, heat, light) mimics potential storage and handling excursions, allowing for the proactive identification of stability issues and degradation pathways.[21][22]
Protocol 3: Structural Elucidation by NMR
This protocol is for the definitive identification of an isolated impurity.
-
Instrumentation: 400 MHz or higher NMR spectrometer.[23]
-
Sample Preparation: Isolate at least 1-2 mg of the impurity using preparative HPLC. Ensure the sample is free of residual solvents by drying under high vacuum. Dissolve the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons and their neighboring environment.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.
-
-
Data Interpretation: Systematically analyze the spectra to assemble the structure. Compare the chemical shifts and coupling constants to the parent compound to pinpoint the structural modification.[11]
Causality: NMR is the most powerful tool for unambiguous structure determination. The combination of 1D and 2D experiments provides a complete picture of the molecule's connectivity and confirms the identity of the impurity beyond any doubt.
Potential Synthesis-Related Impurities
The following diagram outlines a plausible synthesis route and highlights key points where impurities may be introduced.
Caption: Potential points of impurity introduction during synthesis.
References
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Available at: [Link]
- Process for the preparation of 3-bromo-4-fluorobenzaldehyde. (2010). Google Patents.
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Available at: [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. (n.d.). Google Patents.
-
Challenges in Pharmaceutical Impurity Characterization & Solutions. (n.d.). SynThink. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Available at: [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). International Journal of Research Trends and Innovation. Available at: [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
-
Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Available at: [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene. (n.d.). ResearchGate. Available at: [Link]
-
GC MS Volatile Impurity Testing. (n.d.). Contract Laboratory. Available at: [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. Available at: [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Available at: [Link]
-
Structural elucidation of a series of benzamide derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]
-
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Available at: [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (1999). CHIMIA. Available at: [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Small Molecules. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Regis Technologies. Available at: [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (n.d.). ResearchGate. Available at: [Link]
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. Available at: [Link]
-
Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]
-
Common HPLC Problems & How to Deal With Them. (2022). Phenomenex. Available at: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. Available at: [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. Available at: [Link]
-
3-Bromo-4-hydroxybenzonitrile. (2018). SIELC Technologies. Available at: [Link]
-
Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. biopharminternational.com [biopharminternational.com]
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- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. enovatia.com [enovatia.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of halogenated benzamides
Technical Support Center: Synthesis of Halogenated Benzamides
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated benzamides. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your reactions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Question 1: My amide coupling reaction is giving a very low yield. What are the most likely causes and how can I fix it?
Answer: Low yields in amide bond formation are a frequent issue, often stemming from one of several root causes. A systematic approach is key to diagnosis.
Pillar 1: Inadequate Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water.[1] Catalysts and coupling agents are used to create a more electrophilic intermediate that is readily attacked by the amine. If this activation is inefficient, the reaction will stall.
-
Insight & Solution:
-
Carbodiimides (EDC, DCC): These are common but can form an unreactive N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives trap the activated O-acylisourea intermediate to form an active ester, which is more reactive and less prone to side reactions.[2]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and faster than carbodiimides, making them ideal for sterically hindered or electronically deactivated substrates. If you are struggling with EDC/HOBt, switching to HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a robust next step.[3]
-
Acyl Halide Formation: For particularly stubborn cases, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classic, highly effective strategy.[3] This creates a very reactive electrophile, though it requires careful handling due to its moisture sensitivity.[4]
-
Pillar 2: Competing Side Reactions The primary side reaction is often the hydrolysis of your activated intermediate or starting materials (especially acyl chlorides).[4]
-
Insight & Solution:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents.[4] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Base Selection: The base is critical. For coupling reactions, a non-nucleophilic, sterically hindered base like DIPEA is preferred. It is strong enough to deprotonate the amine's ammonium salt but will not compete with the amine nucleophile in attacking the activated carboxylic acid. Using a nucleophilic base like triethylamine (TEA) can sometimes lead to unwanted side reactions.
-
Pillar 3: Substrate Reactivity The electronic nature of your starting materials plays a significant role.
-
Insight & Solution:
-
Electron-Poor Amines: Anilines with electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic. For these, you will need more forceful activation (e.g., HATU or conversion to acyl chloride) and potentially longer reaction times or gentle heating.[2]
-
Steric Hindrance: If either the carboxylic acid (e.g., ortho-substituted benzoic acids) or the amine is sterically bulky, the reaction will be slower. Again, more potent coupling agents and extended reaction times are necessary.
-
Question 2: My halogenation reaction is non-selective, giving me a mixture of ortho-, meta-, and para-isomers. How can I achieve high regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. While the amide group is an ortho-, para-director, achieving high selectivity, especially for the ortho position, often requires a more sophisticated strategy than simple electrophilic halogenation.
Pillar 1: Understanding Electronic Effects The lone pair on the amide nitrogen donates electron density into the aromatic ring, activating the ortho and para positions towards electrophilic attack. Standard halogenating agents like Br₂/FeBr₃ or Cl₂/AlCl₃ will typically yield a mixture of para (major, due to less steric hindrance) and ortho (minor) products.[5][6]
Pillar 2: Directed C-H Activation (The Modern Solution for ortho-Selectivity) For precise ortho-halogenation, transition-metal-catalyzed C-H activation is the state-of-the-art approach.[7] The amide's carbonyl oxygen acts as a directing group, coordinating to a metal catalyst (e.g., Palladium, Iridium, Ruthenium) and positioning it to selectively activate the C-H bond at the adjacent ortho position.[8][9]
-
Insight & Solution:
-
Palladium Catalysis: A common and effective system involves a Pd(II) catalyst, such as Pd(OAc)₂, with an N-halosuccinimide (NCS, NBS, or NIS) as the halogen source.[7][9] This method is often highly selective for the ortho position.
-
Iridium and Ruthenium Catalysis: Iridium complexes like [Cp*IrCl₂]₂ can also be used, often with silver salts as additives, to achieve efficient ortho-halogenation.[7] These catalysts can offer different substrate scopes and functional group tolerance compared to palladium.
-
Causality: The high selectivity arises from the formation of a stable, five- or six-membered metallocycle intermediate where the metal is bound to both the amide oxygen and the ortho-carbon.[7] This geometric constraint makes reaction at any other position highly unfavorable.
-
Question 3: I'm observing significant amounts of benzoic acid and a di-acylated byproduct in my reaction mixture. What's happening?
Answer: You are encountering two of the most common side reactions in benzamide synthesis, particularly when starting from an acyl chloride: hydrolysis and over-acylation.[4]
-
Benzoic Acid Formation (Hydrolysis):
-
Cause: Benzoyl chloride and other activated carboxylic acid derivatives are highly reactive towards water. Any moisture present in your solvent, reagents, or glassware will convert your starting material into unreactive benzoic acid, which is difficult to remove and lowers your yield.[4]
-
Solution: As detailed in Question 1, rigorous adherence to anhydrous techniques is non-negotiable. Use freshly distilled, dry solvents and ensure your amine starting material is also dry. Adding the acyl chloride slowly at a low temperature (e.g., 0 °C) can also help minimize hydrolysis by allowing the desired reaction with the amine to occur preferentially.[4]
-
-
N-Benzoylbenzamide Formation (Over-acylation):
-
Cause: The product, a primary or secondary benzamide, still possesses an N-H bond. This nitrogen is nucleophilic and can attack another molecule of benzoyl chloride, especially if the amine starting material is consumed or if there is a high local concentration of the acylating agent.
-
Solution: The best way to prevent this is through careful stoichiometry and controlled addition.
-
Inverse Addition: Add the benzoyl chloride dropwise to a solution of the amine. This ensures that the amine is always in excess relative to the acyl chloride, making it statistically more likely that the acyl chloride will react with the starting amine rather than the product amide.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure all the limiting acyl chloride is consumed.
-
Temperature Control: Keep the reaction cold (0 °C) during the addition to moderate the reaction rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways to a halogenated benzamide? There are two main retrosynthetic approaches:
-
Amide Formation First: Synthesize the benzamide from the corresponding benzoic acid and amine, and then perform an electrophilic aromatic halogenation on the benzamide ring. This is often preferred as the amide group can be used as a directing group for C-H activation to achieve specific regioselectivity (see Troubleshooting Q2).[7]
-
Halogenation First: Start with a pre-halogenated benzoic acid (or its corresponding acyl chloride) and couple it with the desired amine. This is a straightforward and reliable method if the required halogenated benzoic acid is commercially available or easily synthesized.
Q2: How do I choose the best halogenating agent for my benzamide?
-
For general ortho/para mixtures: Use molecular halogens (Cl₂, Br₂) with a Lewis acid catalyst (AlCl₃, FeBr₃).[5] For iodination, an oxidizing agent like nitric acid or hydrogen peroxide is needed to generate the electrophilic iodine species.[5]
-
For milder, more selective reactions: N-Halosuccinimides (NCS, NBS, NIS) are excellent sources of electrophilic halogens and are easier to handle than molecular halogens. They are the reagents of choice for most modern C-H activation protocols.[7]
-
For fluorination: Direct fluorination with F₂ is extremely hazardous. Reagents like Selectfluor™ (F-TEDA-BF₄) are used as an electrophilic "F+" source for aromatic fluorination.[6]
Q3: My product is difficult to purify. What are some effective strategies?
-
Acid/Base Washes: During workup, washing your organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted amine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove unreacted benzoic acid.
-
Recrystallization: Halogenated benzamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful technique for removing impurities.
-
Flash Chromatography: For stubborn mixtures or oily products, silica gel chromatography is the most effective method for obtaining high purity.[9] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the non-polar starting materials from the more polar benzamide product.
Optimized Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol is suitable for a wide range of substrates, including those that are sterically or electronically challenging.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (as solvent)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Palladium-Catalyzed ortho-C-H Iodination of a Benzamide
This method provides high selectivity for the ortho-iodinated product.[9]
Materials:
-
N-substituted Benzamide (1.0 eq)
-
Pd(OAc)₂ (5-10 mol%)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoroacetic acid (TFA) or Acetic Acid (as solvent/co-solvent)
Procedure:
-
To a reaction vial, add the benzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), and NIS (1.2 eq).
-
Add trifluoroacetic acid as the solvent. Alternatively, a solvent like 1,2-dichloroethane (DCE) with an acid additive can be used.
-
Seal the vial and heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by LC-MS. The reaction may take 12-24 hours to reach completion.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining iodine, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the ortho-iodinated isomer.
Summary of Reagent Choices
| Task | Reagent Class | Examples | Key Considerations |
| Amide Coupling | Carbodiimides | EDC, DCC | Cost-effective; requires additives (HOBt, HOAt); can form N-acylurea byproduct. |
| Uronium/Phosphonium | HATU, HBTU, PyBOP | High efficiency, fast rates; ideal for difficult substrates; more expensive. | |
| Acyl Halides | SOCl₂, (COCl)₂ | Highly reactive; requires anhydrous conditions; generates corrosive HCl byproduct. | |
| Halogenation | Electrophilic (EAS) | Br₂/FeBr₃, NCS | Standard method; gives ortho/para mixtures; can be harsh.[5][7] |
| C-H Activation | Pd(OAc)₂, [Cp*IrCl₂]₂ | Excellent ortho-selectivity; milder conditions; requires metal catalyst.[7] |
References
-
Huang, M., Li, J., & Zhang, C. (2023). Halogen-bonding-mediated synthesis of amides and peptides. Green Chemistry.
-
Request PDF. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. ResearchGate.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
-
Klump, K. E., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH Public Access.
-
BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
-
Fernández, I., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters.
-
Sharma, S., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
-
D'Auria, M., et al. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
-
BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
-
Masterson, J., et al. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
-
Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube.
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
-
Shang, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry.
-
Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from 3-Bromo-4-fluoro-N-propylbenzamide
Welcome to the technical support center for the synthesis and purification of 3-Bromo-4-fluoro-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and integrity of your final product.
Understanding the Chemistry of Separation
The successful purification of 3-Bromo-4-fluoro-N-propylbenzamide from its unreacted starting materials, 3-bromo-4-fluorobenzoic acid and n-propylamine, hinges on the distinct chemical properties of these three compounds. The target compound is a neutral amide, while the starting materials are an acid and a base, respectively. This fundamental difference in their acid-base properties is the cornerstone of the purification strategy outlined in this guide.
A typical synthesis of 3-Bromo-4-fluoro-N-propylbenzamide involves the coupling of 3-bromo-4-fluorobenzoic acid and n-propylamine, often facilitated by a coupling agent.[1][2] After the reaction is complete, the mixture will contain the desired amide product, unreacted starting materials, and byproducts from the coupling agent. The primary purification challenge is the efficient removal of the unreacted acid and amine.
Physicochemical Properties of Reactants and Product
A clear understanding of the physical properties of each component is crucial for designing an effective purification protocol. The following table summarizes the key properties of the product and unreacted starting materials.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| 3-Bromo-4-fluoro-N-propylbenzamide | Structure not available | 260.11 (calculated) | Estimated: 120-140 | Not available | Insoluble (predicted) |
| 3-bromo-4-fluorobenzoic acid | Structure not available | 219.01 | 138-140[3] | 306.6[3] | Slightly soluble |
| n-Propylamine | Structure not available | 59.11 | -83[4] | 48[4][5] | Miscible[4][6] |
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of 3-Bromo-4-fluoro-N-propylbenzamide.
Caption: Liquid-liquid extraction workflow for purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise during the purification process.
Q1: Why is my final product still contaminated with 3-bromo-4-fluorobenzoic acid?
A1: This is a common issue and usually indicates an inefficient basic wash.
-
Troubleshooting Steps:
-
Check the pH of the aqueous layer after the base wash. It should be distinctly basic (pH > 10). If not, your base solution may be too dilute, or you may not have used a sufficient volume.
-
Increase the number of base washes. Instead of a single wash, perform two or three washes with the dilute base solution.
-
Ensure thorough mixing. During the extraction, ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction to occur.
-
Consider a stronger base. If the contamination persists, you can use a slightly more concentrated base solution (e.g., 2M NaOH), but be mindful of potential hydrolysis of your amide product under harsh basic conditions, especially with prolonged exposure.
-
Q2: I'm seeing a significant loss of my product during the workup. What could be the cause?
A2: Product loss can occur at several stages of the purification process.
-
Troubleshooting Steps:
-
Emulsion Formation: Emulsions can form during the washing steps, trapping your product in the interface between the organic and aqueous layers. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
-
Product Precipitation: If your product has some solubility in the aqueous wash solutions, you may lose some of it. To minimize this, ensure you are using a suitable organic solvent in which your product is highly soluble and has low solubility in the aqueous washes.
-
Premature Crystallization: If your product is a solid, it might crystallize out during the extraction process if the concentration in the organic solvent is too high or if the temperature decreases significantly. If this happens, you may need to add more solvent to redissolve it.
-
Incomplete Extraction: After the washing steps, ensure you have fully separated the organic layer from the aqueous layer. Any residual aqueous layer will be removed during the drying step, but a significant volume will lead to product loss.
-
Q3: How do I remove residual n-propylamine from my product?
A3: n-Propylamine is a volatile and water-soluble base, which generally makes it easy to remove.[4][6]
-
Troubleshooting Steps:
-
Acid Wash is Key: The primary method for removing n-propylamine is washing the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Check pH: After the acid wash, the aqueous layer should be acidic (pH < 4).
-
Volatility: Due to its low boiling point (48 °C), any remaining traces of n-propylamine can often be removed during the solvent evaporation step under reduced pressure.[4][5]
-
Q4: My final product has a low melting point and appears oily, but my NMR spectrum looks clean. What could be the issue?
A4: This could be due to the presence of residual solvent or moisture.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure your product is thoroughly dried under high vacuum for a sufficient period to remove any residual organic solvent or water.
-
Azeotropic Removal of Water: If water is the issue, you can dissolve your product in a solvent like toluene and evaporate it again. Toluene forms an azeotrope with water, which helps in its removal.
-
Purity Check: While NMR is a powerful tool, it may not always detect small amounts of certain impurities. Consider running a sample on a high-resolution mass spectrometer or performing elemental analysis to confirm the purity.
-
Detailed Experimental Protocol: Liquid-Liquid Extraction
This protocol describes a standard liquid-liquid extraction procedure for the purification of 3-Bromo-4-fluoro-N-propylbenzamide.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or another suitable organic solvent like dichloromethane)
-
1M Hydrochloric acid (HCl) solution
-
1M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel and dissolve it in a suitable volume of ethyl acetate.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate, then drain the lower aqueous layer. This step removes unreacted n-propylamine.
-
Base Wash: Add an equal volume of 1M NaOH to the organic layer in the separatory funnel. Shake vigorously for 1-2 minutes, venting as needed. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted 3-bromo-4-fluorobenzoic acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and break any emulsions. Allow the layers to separate and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to allow the drying agent to absorb any residual water.
-
Filtration and Evaporation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Ataman Kimya. MONO-N-PROPYLAMINE. Available at: [Link]
- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
International Labour Organization. n-PROPYLAMINE. Available at: [Link]
-
Cheméo. Chemical Properties of Propylamine (CAS 107-10-8). Available at: [Link]
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
PubChem. Propylamine. Available at: [Link]
-
Chemsrc. 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5. Available at: [Link]
Sources
- 1. 3-ブロモ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 4-Bromo-3-methylbenzamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Characterization of byproducts in 3-Bromo-4-fluoro-N-propylbenzamide synthesis
Technical Support Center: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoro-N-propylbenzamide. This document is intended for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols for the characterization of potential byproducts. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring high purity and yield for your downstream applications.
Overview of the Core Synthesis
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide is a standard amidation reaction. The most common and reliable laboratory-scale method involves the activation of 3-Bromo-4-fluorobenzoic acid, followed by its reaction with n-propylamine. The activation is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using peptide coupling reagents.
The primary reaction pathway is as follows:
-
Activation: 3-Bromo-4-fluorobenzoic acid is converted to an activated intermediate. A common method is the formation of an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated intermediate reacts with n-propylamine, usually in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the generated HCl, to form the desired amide product.[]
Caption: Core synthesis workflow for 3-Bromo-4-fluoro-N-propylbenzamide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification, providing causal explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Q: I've completed the reaction, but my crude NMR/LC-MS analysis shows very little of the desired product. What went wrong?
A: Low yield is often traced back to one of three critical areas: inefficient activation of the carboxylic acid, degradation of the activated intermediate, or issues with the amine coupling step.
-
Causality & Explanation:
-
Inefficient Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable without an activating agent because the acidic proton of the carboxylic acid will protonate the basic amine, forming a non-reactive ammonium-carboxylate salt.[2][3] Heating this salt to high temperatures can drive off water to form the amide, but this is often impractical and leads to decomposition.[3] Modern coupling reagents or conversion to an acyl halide are necessary for efficient reaction under mild conditions.[][4]
-
Moisture Contamination: Acyl chlorides and many coupling reagents (like HATU, HOBt) are highly sensitive to moisture. Water will hydrolyze the activated intermediate back to the starting carboxylic acid, effectively quenching the reaction.
-
Stoichiometry Issues: An insufficient amount of the coupling partner (n-propylamine) or the base used to scavenge the generated acid can halt the reaction.
-
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your 3-Bromo-4-fluorobenzoic acid is pure and dry.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Equivalents: Use at least 1.1 equivalents of n-propylamine and a suitable base. For acyl chloride routes, 2.1 equivalents of amine can be used (one to react, one to act as the base), or 1.1 equivalents of amine with 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Confirm Activation: If using SOCl₂, the reaction is often run at reflux. Ensure the reflux temperature was reached and held. If using coupling reagents like EDC/HOBt, ensure they are fresh and have been stored properly. A typical protocol using coupling agents is provided below.[5]
-
Protocol 2.1: EDC/HOBt Coupling
-
Dissolve 3-Bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add n-propylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Monitor progress by TLC or LC-MS.
FAQ 2: Identifying Unreacted Starting Material
Q: My post-workup analysis shows a significant amount of a compound I believe is the starting carboxylic acid. How can I confirm this and why didn't it react?
A: The presence of unreacted 3-Bromo-4-fluorobenzoic acid is a common issue stemming from incomplete activation or hydrolysis.
-
Causality & Explanation: As mentioned in FAQ 1, any moisture in the reaction will rapidly convert the activated intermediate back to the starting carboxylic acid. This is the most frequent cause of seeing significant starting material post-reaction.
-
Characterization Guide:
-
TLC Analysis: The carboxylic acid is significantly more polar than the amide product. It will have a lower Rf value on silica gel plates.
-
¹H NMR Spectroscopy: The carboxylic acid proton (-COOH) is a very characteristic broad singlet, typically appearing far downfield between 10-13 ppm. The amide N-H proton appears as a triplet (due to coupling with the adjacent CH₂) around 8.0-8.5 ppm.
-
LC-MS Analysis: The starting acid will have a distinct mass-to-charge ratio (m/z). For 3-Bromo-4-fluorobenzoic acid (C₇H₄BrFO₂), the expected [M-H]⁻ ion in negative ESI mode would be ~218/220, corresponding to the bromine isotopes. The product, 3-Bromo-4-fluoro-N-propylbenzamide (C₁₀H₁₁BrFNO), would show an [M+H]⁺ ion at ~260/262 in positive ESI mode.
-
Aqueous Wash: A basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the workup will extract the acidic starting material into the aqueous layer, separating it from the neutral amide product in the organic layer.[6]
-
FAQ 3: An Unexpected High Molecular Weight Byproduct is Observed
Q: My mass spectrometry data shows a peak with a mass significantly higher than my product. What could this be?
A: A common high molecular weight byproduct in reactions using primary amines is the N,N-diacylated amine.
-
Causality & Explanation: While less common with secondary amides, if the reaction conditions are forcing (e.g., high temperature) or if a highly reactive acylating agent is used with an unhindered primary amine, a second molecule of the activated carboxylic acid can react with the newly formed secondary amide N-H. This is more prevalent with aliphatic primary amines.[] The resulting product is an imide.
-
Characterization Guide:
-
LC-MS Analysis: The diacylated byproduct, N-(3-bromo-4-fluorobenzoyl)-3-bromo-4-fluoro-N-propylbenzamide, would have a molecular weight corresponding to two units of the acid minus two water molecules, plus the propylamine fragment. Its expected [M+H]⁺ ion would be at m/z ~460/462/464, showing the characteristic isotopic pattern for two bromine atoms.
-
¹H NMR Spectroscopy: The most telling feature would be the complete absence of the amide N-H triplet that is characteristic of the desired product. The propyl group signals would likely be shifted further downfield due to the increased electron-withdrawing effect of the two carbonyl groups.
-
Characterization Data for Key Species
Proper identification of byproducts is crucial for optimizing the reaction and ensuring the final product's purity. The table below summarizes the expected analytical data for the target compound and its most common impurities.
| Compound | Structure | MW | Expected ¹H NMR Signals (δ, ppm, DMSO-d₆) | Expected MS (m/z) |
| 3-Bromo-4-fluoro-N-propylbenzamide (Product) | C₁₀H₁₁BrFNO | 259.10 | ~8.4 (t, 1H, NH), ~8.1 (dd, 1H, Ar-H), ~7.8 (m, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~3.2 (q, 2H, NCH₂), ~1.5 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) | [M+H]⁺: 260/262 |
| 3-Bromo-4-fluorobenzoic Acid (Starting Material) | C₇H₄BrFO₂ | 219.01 | ~13.5 (br s, 1H, COOH), ~8.2 (dd, 1H, Ar-H), ~7.9 (m, 1H, Ar-H), ~7.6 (t, 1H, Ar-H) | [M-H]⁻: 218/220 |
| N,N-Diacylated Byproduct (Imide) | C₁₇H₁₂Br₂F₂NO₂ | 461.09 | Absence of N-H signal. Aromatic signals similar to product. Propyl signals shifted downfield. | [M+H]⁺: 462/464/466 |
Recommended Analytical Workflow for Impurity Identification
A systematic approach is essential for unambiguously identifying byproducts.
Caption: Systematic workflow for byproduct identification and characterization.
References
- CN109912396B:Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PrepChem: Synthesis of 3-bromo-4-fluoro-benzaldehyde. PrepChem.com. [Link]
- US4393232A:Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Chemistry Stack Exchange: Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
-
ResearchGate: Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]
-
Chemistry LibreTexts: Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal: Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- WO2010086877A2:Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
-
Master Organic Chemistry: Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. [Link]
-
MDPI: 2-(N-allylsulfamoyl)-N-propylbenzamide. MDPI. [Link]
-
PubChem: 3-Bromo-4-fluorobenzoic acid. PubChem. [Link]
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CrystEngComm (RSC Publishing): The reasons for the photochemical behaviour of propylamine 4-(2,4,6-triisopropylbenzoyl)benzoate during the Norrish–Yang reaction. CrystEngComm (RSC Publishing). [Link]
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ACS Publications: Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
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ResearchGate: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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White Rose eTheses Online: Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
- CN1891682A:Method for preparing 3-aryloxy-3-aryl propylamine.
- DE3939059C2:Process for the preparation of N-alkyl-benzamides.
-
Organic Syntheses Procedure: Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
- US4275240A:Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
-
ChemSynthesis: N-propylbenzamide. ChemSynthesis. [Link]
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Stability issues of 3-Bromo-4-fluoro-N-propylbenzamide in solution
An official Technical Support Guide by the Senior Application Scientist.
Technical Support Center: 3-Bromo-4-fluoro-N-propylbenzamide
Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anticipated stability issues of 3-Bromo-4-fluoro-N-propylbenzamide in solution. As specific stability data for this compound is not extensively published, this guide is built upon established principles of organic chemistry and data from structurally related benzamides and halogenated aromatic compounds. It offers troubleshooting advice and validated protocols to empower users to assess stability within their own experimental contexts.
Frequently Asked Questions (FAQs) on Handling and Storage
Q1: What are the recommended storage conditions for 3-Bromo-4-fluoro-N-propylbenzamide?
A1: To ensure long-term integrity, the solid compound should be stored in a tightly sealed container, protected from light and moisture. Based on the general stability of related benzaldehydes and benzamides, the following conditions are recommended.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes risk of oxidation, especially if trace impurities are present. |
| Light | Amber vial or opaque container | Protects against potential photodegradation due to the C-Br bond. |
| Moisture | Store with a desiccant | Prevents hydrolysis of the amide bond. |
Q2: In which solvents is this compound likely to be soluble and stable?
A2: While experimental verification is necessary, based on its structure—a substituted aromatic amide—solubility is predicted to be low in water and higher in organic solvents.[1][2] For solution-based experiments, consider the following:
-
Good Initial Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (Methanol, Ethanol).
-
Potential for Instability: Avoid prolonged storage in protic solvents like methanol or water, especially at non-neutral pH, as this can facilitate hydrolysis.[3] Always prepare fresh solutions for critical experiments.
Q3: What is the expected shelf-life of this compound in solution?
A3: The shelf-life in solution is highly dependent on the solvent, concentration, pH, temperature, and light exposure. Amide bonds are generally robust, but the halogenated aromatic ring introduces potential liabilities.[3] We strongly advise against long-term storage in solution. For best results, prepare solutions fresh daily from a solid stock stored under the recommended conditions. If short-term storage (1-3 days) is necessary, store at -20°C or -80°C in an amber vial.
Troubleshooting Guide: Common Experimental Issues
Q4: I've dissolved the compound, but the solution is developing a yellow tint over time. What's happening?
A4: A color change often indicates degradation. The two most likely causes are:
-
Photodegradation: Aromatic bromides are susceptible to photolysis, where UV or even ambient light can cause cleavage of the Carbon-Bromine bond, leading to radical species that can form colored byproducts.[4][5] The C-Br bond is typically the most labile in such structures.
-
Oxidation: While less common without specific catalysts or oxidants, trace impurities or dissolved oxygen could initiate oxidative degradation pathways, especially under light exposure.
Troubleshooting Steps:
-
Immediately protect your solutions from light by using amber vials or wrapping them in aluminum foil.
-
De-gas your solvents before use to remove dissolved oxygen.
-
Run a control experiment by preparing a fresh solution and keeping one aliquot in the dark and another exposed to ambient light to confirm photosensitivity.
Q5: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks. What are they?
A5: This is a classic sign of degradation. The most probable degradation pathway that increases polarity is hydrolysis of the amide bond.
-
Hydrolysis: This reaction cleaves the amide bond to form 3-bromo-4-fluorobenzoic acid and n-propylamine.[6][7] The resulting carboxylic acid is significantly more polar than the parent amide, causing it to elute earlier on a reverse-phase HPLC column. This reaction is catalyzed by acidic or basic conditions.[8][9]
Troubleshooting Steps:
-
Check the pH of your solution. Ensure all solvents and buffers are at or near neutral pH (6.5-7.5).
-
If your experimental conditions require acidic or basic pH, be aware that degradation is likely and conduct experiments over a shorter timeframe.
-
To confirm hydrolysis, you can obtain a standard of the suspected degradant (3-bromo-4-fluorobenzoic acid) and compare its retention time with the new peak in your sample.
Q6: I'm observing a new, less polar peak in my HPLC/GC-MS analysis after light exposure. What could this be?
A6: The appearance of a less polar peak, especially after light exposure, strongly suggests a dehalogenation event. Specifically, the C-Br bond is weaker than the C-F bond and is the more likely site of photolytic cleavage. This would result in the formation of 4-fluoro-N-propylbenzamide . The loss of the heavy bromine atom and its replacement with a hydrogen atom would typically lead to a shorter retention time in reverse-phase HPLC (less hydrophobic) or a change in GC elution time.
Troubleshooting Steps:
-
Confirm the identity of this peak using mass spectrometry (MS). The expected mass would correspond to the loss of Br (79/81 Da) and the gain of H (1 Da).
-
Implement the photostability protocol outlined in Protocol 2 to quantify the rate of this degradation.
Potential Degradation Pathways
The primary stability concerns for 3-Bromo-4-fluoro-N-propylbenzamide are hydrolysis and photodegradation. The following diagram illustrates these potential pathways.
Caption: Predicted degradation pathways for 3-Bromo-4-fluoro-N-propylbenzamide.
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and assess the stability-indicating capability of your analytical method.[8][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 3-Bromo-4-fluoro-N-propylbenzamide in acetonitrile or a 50:50 acetonitrile:water mixture.
2. Stress Conditions:
-
For each condition, use 1 mL of the stock solution in a separate, appropriately labeled vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 6, and 24 hours.[11][12]
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate one vial of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Place one vial of the stock solution in a photostability chamber (ICH Option 1 or 2) or expose to a broad-spectrum UV lamp (e.g., 254 nm & 365 nm) at room temperature for 24 hours.[4]
-
Control Sample: Keep one vial of the stock solution at 4°C in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze immediately using the HPLC method described in Protocol 2.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation.
-
Identify the retention times of new peaks, which represent potential degradation products.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is a starting point for quantifying 3-Bromo-4-fluoro-N-propylbenzamide and its potential degradation products.[13]
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~254 nm (or determined by UV scan) |
| Run Time | 15 minutes |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the solid reference standard.
-
Sample Preparation: Dilute samples from the forced degradation study (Protocol 1) or other experiments to fall within the calibration range.
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the experimental samples.
-
Quantification: Determine the concentration of the parent compound in your samples using the calibration curve. The percentage of degradation can be calculated relative to the control sample.
Experimental Workflow Diagram
The following workflow provides a systematic approach to investigating a stability issue.
Caption: Systematic workflow for troubleshooting stability issues.
References
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
-
Choudhary, A., & Nanda, A. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Retrieved from [Link]
-
MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences. Retrieved from [Link]
-
Karmakar, S., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]
-
ACS Publications. (1995). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Retrieved from [Link]
- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
-
ACS Publications. (1984). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC. Retrieved from [Link]
-
NIH. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
-
ResearchGate. (1988). (PDF) Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Retrieved from [Link]
-
ACS Publications. (2018). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. Retrieved from [Link]
-
Beilstein Journals. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
PubMed. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. Foods. Retrieved from [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-4-fluoro-N-propylbenzamide and Similar Hydrophobic Compounds
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with hydrophobic compounds like 3-Bromo-4-fluoro-N-propylbenzamide in their assays. While specific experimental data for this exact molecule is not extensively published, its structure—a substituted benzamide—suggests it shares properties with many other poorly soluble small molecules. The principles and troubleshooting strategies outlined here are broadly applicable and field-proven for this class of compounds. Our goal is to provide you with a logical framework to diagnose and solve solubility-related challenges, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-Bromo-4-fluoro-N-propylbenzamide (or similar compound) won't dissolve in my aqueous assay buffer. Where do I start?
A1: Start with an appropriate organic solvent to create a high-concentration stock solution.
This is the most fundamental step. Poorly water-soluble compounds require an organic solvent for initial dissolution before being diluted into an aqueous assay buffer.[1][2]
-
Causality: The core principle is "like dissolves like." A hydrophobic compound like 3-Bromo-4-fluoro-N-propylbenzamide has low affinity for polar aqueous environments. Organic solvents like Dimethyl Sulfoxide (DMSO) can effectively solvate these molecules, creating a concentrated stock solution.
Recommended Starting Protocol: Preparing a Stock Solution
-
Select a Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful and widely used solvent for hydrophobic compounds.[3]
-
Weigh Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aid Dissolution: Ensure complete dissolution by a cycle of gentle vortexing, brief warming (30-37°C), and sonication in a water bath. Repeat until no solid particles are visible.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my final assay buffer. What's happening and how do I fix it?
A2: This is a classic sign of "antisolvent precipitation." The aqueous buffer acts as an antisolvent for your compound, causing it to crash out of the solution as you dilute the DMSO. The key is to manage the final concentration of the organic solvent and consider solubility enhancers.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting compound precipitation.
Data Summary: Recommended Solvent Limits in Assays
| Solvent | Typical Limit (Cell-Based Assays) | Typical Limit (Biochemical Assays) | Notes |
| DMSO | ≤ 0.5% (ideal), up to 1%[4][5][6] | ≤ 5% | Cell line sensitivity varies greatly; always run a vehicle control.[6] High levels can be cytotoxic.[4][7] |
| Ethanol | ≤ 0.5% | ≤ 5% | Can affect enzyme activity and cell signaling.[4] |
| Polyethylene Glycol (PEG 300/400) | ≤ 1% | ≤ 10% | Generally well-tolerated but can increase solution viscosity. |
| Dimethylformamide (DMF) | ≤ 0.1% | ≤ 1% | More toxic than DMSO; use with caution and only if necessary.[8] |
Q3: What are surfactants and how do they prevent precipitation?
A3: Surfactants are molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form microscopic structures called micelles that can encapsulate hydrophobic compounds.
-
Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. Your compound partitions into the core, effectively shielding it from the aqueous buffer and keeping it "in solution."[9] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used as they are less likely to denature proteins compared to ionic surfactants.[10]
Protocol: Using Surfactants in Your Assay Buffer
-
Select a Surfactant: Tween-20 is a gentle and effective starting choice.
-
Determine Concentration: Add the surfactant to your final assay buffer at a concentration slightly above its CMC. For Tween-20, a final concentration of 0.01% - 0.1% (v/v) is a robust starting point.
-
Prepare Compound Dilution: Prepare your compound dilution series as usual, but use the surfactant-containing buffer for all dilution steps.
-
Equilibrate: Allow the diluted compound to equilibrate in the surfactant buffer for 10-15 minutes before adding it to the final assay plate. This allows time for micelle formation and encapsulation.
Q4: I've heard about using cyclodextrins. How do they work?
A4: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. [11][12][13]
-
Mechanism of Action: A poorly soluble drug molecule can become trapped within the hydrophobic cavity, forming an "inclusion complex."[11][14][15] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound in aqueous solutions.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications.[11]
Caption: Cyclodextrin forms an inclusion complex, enhancing solubility.
Q5: Can adjusting the pH of my buffer help with the solubility of 3-Bromo-4-fluoro-N-propylbenzamide?
A5: Yes, pH can significantly impact the solubility of compounds with ionizable groups.
Experimental Validation Protocol: pH Screening
-
Prepare Buffers: Make several small batches of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Test Solubility: Add a fixed, high concentration of your compound (from a DMSO stock) to each buffer.
-
Observe: Visually inspect for precipitation immediately and after a set incubation time (e.g., 30 minutes).
-
Validate: Once you identify a pH that improves solubility, you MUST validate that this pH does not alter the performance of your assay using appropriate positive and negative controls.
References
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–887. Available at: [Link]
-
Saleh, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1149. Available at: [Link]
-
Scamehorn, J. F., et al. (2007). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. Journal of Surfactants and Detergents, 10(3), 141-147. Available at: [Link]
-
Jadav, N., et al. (2014). Techniques to enhance solubility of hydrophobic drugs: An overview. International Journal of Pharmacy and Technology, 4(3), 2143-2156. Available at: [Link]
-
Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
-
Ansari, S. A., & Ali, A. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4), 259-264. Available at: [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]
-
Shah, S. M., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 13(11), 1859. Available at: [Link]
-
de Oliveira, D. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e053. Available at: [Link]
-
Sravani, G., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. GSC Biological and Pharmaceutical Sciences, 16(3), 133-143. Available at: [Link]
-
Phan, H. T. T., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11849–11858. Available at: [Link]
-
Ansari, S. A., & Ali, A. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Available at: [Link]
-
Reddit User Discussion. (2022). How to tackle compound solubility issue. r/labrats on Reddit. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Available at: [Link]
-
Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available at: [Link]
-
Park, J. H., et al. (2005). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science, 97(4), 1494-1500. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
de Jesus, M. B., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(19), 6643. Available at: [Link]
-
Stefansson, S., et al. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: [Link]
-
The Science Snail. (2020). Solution-making strategies & practical advice. YouTube. Available at: [Link]
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Technical Support Center: Synthesis of N-Alkylated Benzamides
Welcome to the technical support center for the synthesis of N-alkylated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet often challenging transformation. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The Challenge: Why Can N-Alkylation of Benzamides Be Difficult?
The synthesis of N-alkylated benzamides is a cornerstone reaction in medicinal chemistry and materials science. However, the deceptively simple transformation of an N-H bond to an N-C bond is fraught with potential pitfalls. The core of the challenge lies in the electronic nature of the amide bond itself. Due to resonance, the lone pair on the nitrogen atom is delocalized into the carbonyl group, rendering the nitrogen significantly less nucleophilic than that of an amine.[1][2] Consequently, direct alkylation requires forcing conditions or catalytic activation, opening the door to side reactions and purification challenges.
This guide will address the most common issues encountered in the laboratory, from low conversion rates to the formation of unexpected byproducts, providing you with a robust framework for success.
Frequently Asked Questions (FAQs)
Q1: Why is my benzamide not reacting? I've added my alkyl halide and a base like potassium carbonate, but I only see starting material.
This is a classic issue. The N-H bond of a benzamide is not acidic enough to be deprotonated by weak bases like potassium carbonate (K₂CO₃) to a significant extent. The amide nitrogen is a poor nucleophile, and a much stronger base is required to generate the corresponding anion (the amidate), which is the active nucleophile in traditional Sₙ2 reactions.[2] For successful alkylation with alkyl halides, you typically need strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF or DMF.[1][2]
Q2: Can I use an alcohol as my alkylating agent instead of a halide?
Yes, and this is an increasingly popular and greener approach. These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3] A metal catalyst (often based on iridium, ruthenium, cobalt, or manganese) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[4] The benzamide then condenses with the aldehyde to form an N-acyliminium intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. Water is the only byproduct.[3] However, these reactions often require high temperatures and careful catalyst selection.[5]
Q3: I see a new spot on my TLC, but it's not my desired product. What could it be?
The most common side product, other than recovered starting material, is the O-alkylated product (an imidate ester). This arises from the ambident nature of the amidate anion, which has nucleophilic character on both the nitrogen and oxygen atoms. Another possibility is hydrolysis of your starting material or product to benzoic acid if there is water in your reaction.
Q4: Is over-alkylation (N,N-dialkylation) a common problem for primary benzamides?
Unlike amines, which are notorious for over-alkylation because the alkylated product is often more nucleophilic than the starting material, this is not a major concern for primary benzamides.[6] Deprotonating the resulting secondary N-alkyl benzamide is significantly more difficult than deprotonating the starting primary benzamide, effectively preventing a second alkylation under most standard conditions.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Benzamide
Your TLC or crude NMR shows predominantly unreacted starting material.
| Potential Cause | Explanation & Diagnostic Clues | Recommended Solution(s) |
| Insufficiently Strong Base | The pKa of a benzamide N-H is ~17. Bases like K₂CO₃ or Et₃N are not strong enough to generate the required amidate anion for reaction with alkyl halides. | Action: Switch to a stronger base such as Sodium Hydride (NaH), LDA, or KHMDS. Ensure stoichiometric amounts are used.[2] |
| Poor Quality Base | Sodium hydride is particularly susceptible to deactivation by moisture. If your NaH is old or has been improperly stored, it will appear grayish and have low reactivity. | Action: Use a fresh bottle of NaH. For accurate dispensing, wash the mineral oil dispersion with dry hexanes and use the resulting powder immediately under an inert atmosphere. |
| Presence of Water | Water will quench strong bases and can hydrolyze the amide under prolonged heating. Solvents and glassware must be scrupulously dry. | Action: Use freshly distilled, anhydrous solvents. Flame-dry glassware under vacuum or oven-dry overnight before use. |
| Inactive Catalyst (Borrowing Hydrogen) | For reactions using alcohols, the metal catalyst may be inactive or poisoned. Some substrates (e.g., those with pyridine or thiophene groups) can coordinate to the metal and inhibit catalysis.[7] | Action: Ensure the catalyst is handled under an inert atmosphere if required. Consider screening alternative catalysts. Check literature for substrate compatibility with your chosen catalyst.[7] |
| Steric Hindrance | A bulky alkylating agent (e.g., secondary or tertiary halide) or a sterically hindered benzamide can significantly slow down the Sₙ2 reaction. Secondary alkyl halides often lead to elimination products instead.[8] | Action: Increase reaction temperature and time. For secondary halides, consider alternative methods like reductive amination. The Williamson ether synthesis, a related reaction, is generally only effective for methyl and primary alkyl halides.[9] |
Problem 2: Formation of Unexpected Side Products
You observe significant impurities in your crude reaction mixture that are not starting material.
| Observed Side Product | Plausible Mechanism & Identification | Prevention & Mitigation Strategies |
| O-Alkylated Imidate Ester | The amidate anion is ambident. O-alkylation is favored by "hard" electrophiles (e.g., dimethyl sulfate, Meerwein's salt) and in conditions that favor the oxygen as the site of nucleophilicity.[10] | Strategy: Use a "softer" electrophile like an alkyl iodide. The choice of counter-ion for the base can also play a role; sodium (from NaH) tends to coordinate to the oxygen, potentially favoring N-alkylation more than lithium. |
| Benzoic Acid | Hydrolysis of the benzamide starting material or the N-alkylated product. This is often indicated by a spot on TLC that streaks and an acid-washable impurity during workup. It can be confirmed by LC-MS or by its characteristic broad -OH peak in the ¹H NMR spectrum.[11][12] | Strategy: Ensure strictly anhydrous conditions. If hydrolysis occurs during workup, minimize contact time with aqueous acid or base. An extractive workup with aqueous bicarbonate can remove the benzoic acid impurity. |
| Elimination Product (Alkene) | When using secondary or tertiary alkyl halides, the amidate anion can act as a base, causing E2 elimination instead of Sₙ2 substitution. | Strategy: Avoid secondary and tertiary alkyl halides. Use a primary alkyl halide or an alternative synthetic route, such as the borrowing hydrogen method with a primary alcohol.[8] |
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose the root cause of a low-yielding N-alkylation reaction.
Caption: A step-by-step troubleshooting flowchart for low-yield N-alkylation of benzamides.
Deep Dive: The O- vs. N-Alkylation Pitfall
The competition between N- and O-alkylation is arguably the most significant mechanistic hurdle in this synthesis. Understanding the factors that govern the selectivity is key to controlling the reaction outcome.
The deprotonated amide, the amidate, is an ambident nucleophile with two reactive sites: the "soft" nitrogen and the "hard" oxygen. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles.
-
N-Alkylation (Desired): This is a soft-soft interaction. It is generally favored with soft alkylating agents like primary alkyl iodides and bromides.[10]
-
O-Alkylation (Side Reaction): This is a hard-hard interaction. It becomes a major pathway when using hard alkylating agents like dimethyl sulfate, alkyl sulfonates (tosylates, mesylates), or Meerwein's salt (trialkyloxonium salts).[10]
Caption: Competing pathways for N- versus O-alkylation of the ambident amidate anion.
Validated Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol is a robust, general method for the N-alkylation of primary or secondary benzamides with primary alkyl halides.
Safety First: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[13] Always handle NaH in an inert atmosphere (nitrogen or argon) within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[14]
Materials:
-
Benzamide (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl Iodide or Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add the benzamide and anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution may become cloudy or a thick slurry.
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkyl halide dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as judged by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
TLC Monitoring Tips:
-
System: A typical eluent system is 20-40% ethyl acetate in hexanes.
-
Visualization: Benzamides are usually UV-active.
-
Co-spotting: On your TLC plate, spot the starting benzamide in one lane, the reaction mixture in a middle lane, and then spot both starting material and reaction mixture on top of each other in a third lane (the "co-spot" lane). This helps to definitively determine if the starting material has been consumed.[15]
Protocol 2: Catalytic N-Alkylation using an Alcohol (Borrowing Hydrogen)
This protocol is representative of modern, catalytic approaches and is adapted from methodologies described in the literature.[5][16]
Materials:
-
Benzamide (1.0 eq)
-
Benzyl Alcohol (1.1 eq)
-
Cobalt or Manganese Catalyst (e.g., Co-nanoparticles on carbon, 5 mol%)[16]
-
Potassium Hydroxide (KOH, 0.3 eq)
-
Toluene (anhydrous)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the benzamide, catalyst, and KOH to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous toluene followed by the benzyl alcohol via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 115-130 °C. Stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography.
Analytical Data: Identifying Your Product and Impurities
Accurate interpretation of analytical data is crucial for troubleshooting.
-
¹H NMR:
-
Product Formation: Look for the disappearance of the broad N-H proton signal(s) of the starting benzamide and the appearance of new signals corresponding to the alkyl group, typically a new CH₂ group adjacent to the nitrogen.
-
Rotamers: N-alkylated benzamides can exhibit rotational isomers (rotamers) around the amide C-N bond, which can lead to a doubling or broadening of NMR signals.[17] This is normal and is not necessarily an indication of impurity.
-
Impurities: Be aware of the chemical shifts of common solvents (e.g., Ethyl Acetate: ~2.04, 4.12, 1.25 ppm; Dichloromethane: ~5.30 ppm in CDCl₃). Benzoic acid will show a very broad peak far downfield (>10 ppm).
-
-
¹³C NMR: The appearance of a new signal for the alkyl carbon attached to the nitrogen is a key indicator of product formation. Reference tables of common solvent peaks are also essential for accurate interpretation.[18][19]
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of your product. This can also help identify the mass of any major side products, aiding in their structural elucidation.
References
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances, 2019.
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 2023.
-
N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate, 2024.
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 2017.
-
N-alkylation of amides with alkyl halides? ECHEMI.
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange, 2015.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 2019.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry, 2017.
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central, 2023.
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara, 2012.
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry, 2019.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016.
-
Hazardous Substance Fact Sheet: Sodium Hydride. New Jersey Department of Health, 2008.
-
Uses of TLC. Chemistry LibreTexts, 2022.
-
Conformational features of benzoyl N-alkylated amino-acids... Journal of the Chemical Society, Perkin Transactions 2, 1979.
-
NMR Chemical Shifts of Impurities. Sigma-Aldrich.
-
Nucleophilic substitution in the Lab. Chemistry LibreTexts, 2022.
-
The hydrolysis of amides. Chemguide.
-
The Williamson Ether Synthesis. Master Organic Chemistry, 2014.
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Validation & Comparative
Navigating the SAR Landscape: A Comparative Guide to 3-Bromo-4-fluoro-N-propylbenzamide and N-Alkyl Benzamide Analogs in Biological Assays
Introduction: The Benzamide Scaffold and the Quest for Specificity
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have been successfully developed into drugs for conditions ranging from psychiatric disorders to cancer.[2][3] The versatility of the benzamide core lies in the extensive possibilities for chemical modification at the aromatic ring and the amide nitrogen. These modifications allow for the fine-tuning of a compound's physicochemical properties and its interactions with target proteins.
This guide focuses on a specific, yet underexplored, member of this family: 3-Bromo-4-fluoro-N-propylbenzamide . While direct biological data for this compound is not extensively published, we can infer its potential activity by examining structurally related N-alkyl benzamides. By analyzing the impact of substitutions on the benzamide ring (specifically bromo and fluoro groups) and the nature of the N-alkyl chain, we can build a framework for predicting the biological performance of novel derivatives. This guide will delve into the structure-activity relationships (SAR) of N-alkyl benzamides, provide detailed protocols for relevant biological assays, and present a comparative analysis to aid researchers in the design and evaluation of new chemical entities. We will focus primarily on the anticancer potential of these compounds, as this is a prominent area of research for substituted benzamides.[4][5]
Comparative Biological Evaluation: Impact of N-Alkyl and Ring Substitutions
The biological activity of benzamide derivatives is highly dependent on their substitution patterns. The length and nature of the N-alkyl group, as well as the electronic and steric properties of substituents on the phenyl ring, can dramatically alter target affinity and cellular potency.
The Role of the N-Alkyl Chain
Studies on various classes of benzamide inhibitors have shown that the N-alkyl substituent plays a crucial role in modulating biological activity. For instance, in a series of benzamides targeting Mycobacterium tuberculosis, secondary amides (like N-methyl amides) were found to be more potent than their primary amide counterparts.[6] This suggests that the alkyl group can contribute to favorable hydrophobic interactions within the target's binding pocket. The length and branching of the alkyl chain can influence not only potency but also metabolic stability and cell permeability. While direct data for an N-propyl group on our lead compound is unavailable, we can hypothesize its role based on trends observed in similar series.
The Influence of Halogen Substituents
Halogen atoms, such as bromine and fluorine, are frequently incorporated into drug candidates to modulate their properties. Fluorine, with its small size and high electronegativity, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. Bromine, being larger and more polarizable, can also form halogen bonds and engage in hydrophobic interactions, contributing to target binding. The presence of a 4-bromo substitution on isatin-based molecules, for example, has been found to increase their cytotoxic activity and selectivity.[7] The combined effect of a 3-bromo and 4-fluoro substitution on the benzamide ring, as seen in our lead compound, presents an interesting case for exploring these electronic and steric contributions to biological activity.
Quantitative Comparison of Substituted Benzamides
To illustrate these principles, the following table summarizes the biological activity of several N-substituted benzamide derivatives from the literature, focusing on their anticancer properties.
| Compound ID | Structure | Target/Assay | Activity (IC50) | Reference |
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | FGFR1 Inhibition (NCI-H1581 cell line) | 1.25 ± 0.23 µM | [4] |
| Compound 22 | 4-bromo-N'-(3-phenylallylidene)benzohydrazide | Anticancer (Cell line not specified) | 1.20 µM | [5] |
| Compound 4b | 5-methyl-N-methyl-2-(2-(3-fluorophenyl)ethoxy)benzamide | M. tuberculosis QcrB Inhibition | 0.62 µM (IC90) | [6] |
| Compound 6k | N-hexyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide | Antiproliferative (MCF-7 cell line) | 6.93 ± 0.4 µM | [1][8] |
Note: This table presents a selection of compounds to illustrate the impact of substitutions. Direct comparison is challenging due to the different biological targets and assays used.
Structure-Activity Relationship (SAR) Insights
The data from various studies on substituted benzamides allows us to derive some general SAR principles that can guide the design of new compounds like 3-Bromo-4-fluoro-N-propylbenzamide.
Caption: Key structure-activity relationships for substituted N-alkyl benzamides.
Experimental Methodologies: A Protocol for Anticancer Evaluation
To enable researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for assessing the in vitro anticancer activity of novel benzamide derivatives. The MTT assay is a standard colorimetric method for determining cell viability and is a good starting point for screening new compounds.[7][9]
Workflow for In Vitro Anticancer Screening
Caption: Standard workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., NCI-H1581, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 3-Bromo-4-fluoro-N-propylbenzamide and analogs) in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired period (typically 48 or 72 hours).[9]
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-Bromo-4-fluoro-N-propylbenzamide is currently lacking, a systematic analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The N-propyl group is expected to contribute to hydrophobic interactions, while the 3-bromo and 4-fluoro substituents are likely to modulate the compound's electronic properties and metabolic stability.
The provided experimental framework offers a robust starting point for the in vitro evaluation of this and other novel N-alkyl benzamides. Further studies should focus on synthesizing a series of analogs with varying N-alkyl chain lengths (e.g., ethyl, butyl) and different halogenation patterns to build a comprehensive SAR profile. Subsequent investigations could then progress to more specific mechanistic assays, such as kinase inhibition or receptor binding assays, to elucidate the precise molecular target.[2][4] This structured approach will be critical in unlocking the full therapeutic potential of the versatile benzamide scaffold.
References
Sources
- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]
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- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-fluoro-N-propylbenzamide Derivatives and Related Halogenated N-Alkylbenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzamides
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. The biological profile of a benzamide derivative is intricately linked to the nature and position of substituents on both the aromatic ring and the amide nitrogen. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Bromo-4-fluoro-N-propylbenzamide derivatives and their structurally related halogenated N-alkylbenzamide analogs. Due to the limited availability of direct and comprehensive SAR studies on the specific 3-Bromo-4-fluoro-N-propylbenzamide scaffold, this guide will synthesize and extrapolate findings from closely related structures to provide valuable insights for the rational design of novel therapeutic agents. We will delve into the influence of halogenation patterns and N-alkyl chain modifications on biological activity, supported by experimental data from various studies.
The Core Scaffold: 3-Bromo-4-fluoro-N-propylbenzamide
The fundamental structure of interest is 3-Bromo-4-fluoro-N-propylbenzamide. The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzoyl ring, combined with an N-propyl group, creates a unique combination of steric and electronic properties that can significantly influence its interaction with biological targets.
Comparative Analysis of Biological Activities
While specific data for 3-Bromo-4-fluoro-N-propylbenzamide is scarce, we can infer potential activities and SAR trends by examining related compounds.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes involved in cancer cell proliferation and DNA repair, such as Poly(ADP-ribose) polymerase (PARP).[1][2]
A study on novel benzamide derivatives as PARP-1 inhibitors revealed that specific substitutions on the benzamide core are crucial for potent anticancer activity.[1] For instance, compound 13f from one study, a benzamide derivative, exhibited potent anticancer activity against HCT116 and DLD-1 human colorectal cancer cell lines with IC50 values of 0.30 µM and 2.83 µM, respectively.[1] This compound also demonstrated an excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1] While the exact structure of 13f is complex, it highlights the potential of the benzamide scaffold in achieving high-potency enzyme inhibition.
Another study on a novel Bithiophene-Fluorobenzamidine (BFB) compound showed strong antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3 µg/ml.[3] This suggests that the presence of a fluorine atom on the benzamide-related scaffold can contribute to potent anticancer effects. The BFB compound was found to induce both extrinsic and intrinsic apoptotic pathways.[3]
The table below summarizes the anticancer activity of some relevant benzamide derivatives.
| Compound/Analog | Cell Line | Assay | IC50 | Reference |
| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 | Antiproliferative | ~0.3 µg/ml | [3] |
| Benzamide Derivative 13f | HCT116 | Antiproliferative | 0.30 µM | [1] |
| Benzamide Derivative 13f | DLD-1 | Antiproliferative | 2.83 µM | [1] |
| Benzoxazole-Benzamide Conjugates | HCT-116 | Antiproliferative | 7.8 to 32.0 µM | [4] |
| Benzoxazole-Benzamide Conjugates | MCF-7 | Antiproliferative | 7.2 to 24.0 µM | [4] |
| N-alkyl-nitroimidazole derivatives | A549 (Lung) | Cytostatic | 14.67 - 19.33 µM | [5] |
| N-alkyl-nitroimidazole derivatives | MDA-MB-231 (Breast) | Cytostatic | 16.67 - 21.50 µM | [5] |
Inferred SAR for Anticancer Activity:
-
Halogenation: The presence and position of halogens on the phenyl ring are critical. The electronegativity and size of the halogen can influence binding affinity and cell permeability.
-
N-Alkyl Group: The length and branching of the N-alkyl chain can impact lipophilicity and steric interactions within the binding pocket of the target enzyme. Studies on N-alkyl-nitroimidazoles suggest that the length of the alkyl chain influences antitumor activity.[5]
Enzyme Inhibition
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Benzamide derivatives have been explored as tyrosinase inhibitors. A study on N-(acryloyl)benzamide derivatives showed that compounds 1a and 1j exhibited stronger mushroom tyrosinase inhibition than kojic acid, a well-known tyrosinase inhibitor.[6] Molecular docking studies indicated stronger binding affinities for these compounds to tyrosinase compared to kojic acid.[6] Another study found that N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide were potent tyrosinase inhibitors with IC50 values of 10.5 µM and 2.5 µM, respectively, significantly stronger than kojic acid (44.6 µM).[7]
| Compound/Analog | Enzyme | IC50 | Reference |
| N'-phenylbenzohydrazide | Mushroom Tyrosinase | 10.5 µM | [7] |
| N-(benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 µM | [7] |
| Kojic Acid (reference) | Mushroom Tyrosinase | 44.6 µM | [7] |
| N-(acryloyl)benzamide 1a | Mushroom Tyrosinase | - (36.71% inhibition) | [6] |
| N-(acryloyl)benzamide 1j | Mushroom Tyrosinase | - (25.99% inhibition) | [6] |
Inferred SAR for Tyrosinase Inhibition:
-
The benzamide core serves as a good scaffold for tyrosinase inhibition.
-
Modifications on the N-substituent can significantly impact inhibitory potency.
PARP Inhibition:
As mentioned earlier, the benzamide moiety is a key pharmacophore in many PARP inhibitors.[2][8][9][10] The carboxamide group is crucial for hydrogen bonding interactions with key residues in the NAD+ binding site of PARP-1.[2]
Synthesis and Experimental Protocols
General Synthesis of N-Alkylbenzamides
A common method for the synthesis of N-alkylbenzamides involves the reaction of a substituted benzoic acid with a primary amine.
Step-by-step protocol:
-
Activation of Carboxylic Acid: The substituted benzoic acid (e.g., 3-bromo-4-fluorobenzoic acid) is activated to facilitate the reaction with the amine. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated carboxylic acid derivative is then reacted with the desired primary amine (e.g., propylamine) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid generated during the reaction.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure N-alkylbenzamide.
A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde, a potential precursor, describes a method involving the bromination of 4-fluorobenzaldehyde.[11][12][13]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.[14][15][16][17]
Step-by-step protocol: [16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-Bromo-4-fluoro-N-propylbenzamide derivatives) and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate key relationships and processes.
Caption: Key structural modifications influencing the biological activity of the benzamide scaffold.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Conclusion and Future Directions
The 3-Bromo-4-fluoro-N-propylbenzamide scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies are limited, a comparative analysis of related halogenated N-alkylbenzamides provides valuable insights. The nature and position of halogen substituents on the phenyl ring, along with the characteristics of the N-alkyl group, are critical determinants of biological activity, including anticancer and enzyme inhibitory effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Bromo-4-fluoro-N-propylbenzamide derivatives with varied N-alkyl chains. This would enable the development of a comprehensive SAR profile, facilitating the optimization of lead compounds with enhanced potency and selectivity for specific biological targets. Further investigations into the mechanisms of action, including target identification and pathway analysis, will be crucial for advancing these promising compounds towards clinical applications.
References
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A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-4-fluoro-N-propylbenzamide by X-ray Crystallography
<_>
Introduction
In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which structure-activity relationships (SAR) are built, and it governs the macroscopic properties of a material. This guide provides an in-depth, experience-driven walkthrough for the structural validation of a novel benzamide derivative, 3-Bromo-4-fluoro-N-propylbenzamide, using single-crystal X-ray crystallography.
While this specific molecule may not be extensively documented, the principles and methodologies detailed herein are universally applicable to a wide range of small organic molecules. We will not only outline the "how" but, more importantly, the "why" behind each experimental choice, offering a robust framework for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, where each step logically flows to the next, ensuring the integrity and reliability of the final structural model.
Part 1: Synthesis and Single Crystal Growth – The Prerequisite for Diffraction
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure.
Proposed Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide
A plausible and efficient synthetic route to 3-Bromo-4-fluoro-N-propylbenzamide involves a standard amide bond formation reaction.[1][2] The starting material, 3-bromo-4-fluorobenzoic acid, can be synthesized via methods such as the bromination of 4-fluorobenzoic acid or through a multi-step process starting from 3-bromo-4-aminotoluene.[3][4]
The most common method for forming the amide bond is the condensation of a carboxylic acid and an amine.[5] To facilitate this reaction, the carboxylic acid is typically activated. A common approach is the conversion of the carboxylic acid to an acyl chloride, which is then reacted with the amine.[2]
Caption: Proposed synthetic route for 3-Bromo-4-fluoro-N-propylbenzamide.
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions. For a small organic molecule like 3-Bromo-4-fluoro-N-propylbenzamide, several solution-based methods are effective.[6][7]
Key Principle: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: The ideal solvent system is one in which the compound has moderate solubility. Too high a solubility will make it difficult to reach supersaturation, while too low a solubility will result in poor yield.
-
Procedure: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
-
-
Slow Evaporation:
-
Rationale: This is one of the simplest and most effective methods.[8] As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
-
Procedure:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm pierced with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
-
Slow Cooling:
-
Rationale: The solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, supersaturation can be achieved.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.
-
-
-
Vapor Diffusion:
-
Rationale: This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and causing crystallization.
-
Procedure:
-
Dissolve the compound in a small volume of a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a layer of the poor solvent.
-
Over time, the poor solvent will diffuse into the good solvent, inducing crystallization.
-
-
Part 2: X-ray Diffraction Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[9]
Caption: General workflow for single-crystal X-ray crystallography.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting:
-
Rationale: A good quality crystal should be clear, have well-defined faces, and be free of cracks or other defects. The size is also important; typically, crystals with dimensions of 0.1-0.3 mm are ideal.
-
Procedure:
-
Under a microscope, select a suitable crystal.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
-
-
-
Data Collection Strategy:
-
Rationale: The goal is to collect a complete and redundant dataset.[10] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Determine the unit cell parameters and the crystal system.
-
Devise a data collection strategy that will provide high completeness and redundancy. This typically involves collecting data over a range of 180° of rotation.[10]
-
-
Data Processing
The raw diffraction images are then processed to extract the intensities of the individual reflections.[11] This involves several steps:
-
Indexing: The diffraction spots are assigned Miller indices (h, k, l) based on the unit cell parameters and the crystal's orientation.[12]
-
Integration: The intensity of each reflection is measured by summing the pixel values within a defined area around the spot and subtracting the background.[11]
-
Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final dataset.[11]
Part 3: Structure Solution and Refinement
With the processed diffraction data, the next challenge is to solve the "phase problem."[13] The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves.
Structure Solution
For small molecules, the most common method for solving the phase problem is direct methods . This is a mathematical approach that uses statistical relationships between the intensities of the reflections to estimate the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[14][15] This is typically done using a least-squares minimization procedure.[14]
Key Refinement Parameters:
-
Atomic Coordinates (x, y, z): The position of each atom in the unit cell.
-
Anisotropic Displacement Parameters (ADPs): These describe the thermal motion of each atom.
-
Occupancy: For disordered atoms, this parameter indicates the fraction of time an atom occupies a particular position.
Part 4: Data Interpretation and Comparison
The final refined crystal structure provides a wealth of information about the molecule and its solid-state packing.
Analysis of the Molecular Structure
-
Bond Lengths and Angles: These should be compared to standard values for similar chemical bonds. Any significant deviations may indicate unusual electronic effects or strain within the molecule.
-
Conformation: The overall shape of the molecule, including the torsion angles, can be determined.
-
Intermolecular Interactions: The way the molecules pack in the crystal is determined by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the material.
Comparison with Alternatives
A key aspect of validating a new crystal structure is to compare it with existing data.
-
Computational Modeling: The experimentally determined structure can be compared with a computationally optimized geometry (e.g., using density functional theory, DFT). This can provide insights into the effects of the crystal packing on the molecular conformation.
-
Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[16][17][18] A search of the CSD for structurally related compounds can reveal trends in packing motifs and intermolecular interactions. For example, one could investigate how the presence and position of the bromo and fluoro substituents in 3-Bromo-4-fluoro-N-propylbenzamide influence the crystal packing compared to other benzamides.
Hypothetical Crystallographic Data for 3-Bromo-4-fluoro-N-propylbenzamide
The following table presents hypothetical but realistic crystallographic data and refinement statistics for 3-Bromo-4-fluoro-N-propylbenzamide.
| Parameter | Value |
| Chemical formula | C₁₀H₁₁BrFNO |
| Formula weight | 260.10 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 19.876(8) |
| β (°) | 98.76(3) |
| Volume (ų) | 1078.9(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.601 |
| Absorption coefficient (mm⁻¹) | 3.892 |
| F(000) | 520 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2456 [R(int) = 0.034] |
| Completeness to θ = 27.5° (%) | 99.8 |
| Data / restraints / parameters | 2456 / 0 / 136 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |
Conclusion
The structural validation of a novel compound like 3-Bromo-4-fluoro-N-propylbenzamide through single-crystal X-ray crystallography is a meticulous but rewarding process. It provides an unambiguous determination of the molecular structure and offers deep insights into the forces that govern its solid-state architecture. The methodologies and principles outlined in this guide provide a comprehensive framework for obtaining high-quality crystallographic data and for critically evaluating and interpreting the resulting structural model. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently elucidate the structures of new molecules, thereby accelerating progress in drug discovery and materials science.
References
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A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021-05-28). Available at: [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Available at: [Link]
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Chemistry of Amides. (2022-09-24). Chemistry LibreTexts. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. (2023-03-01). Royal Society of Chemistry. Available at: [Link]
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Structure refinement. MIT OpenCourseWare. Available at: [Link]
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The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
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Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents.
-
X-ray Crystallography: Data collection and processing. (2021-02-03). YouTube. Available at: [Link]
-
Crystal structure refinement. Oxford Academic. Available at: [Link]
-
Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. ACS Publications. Available at: [Link]
-
X-ray data processing. PubMed Central. Available at: [Link]
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Cambridge Structural Database. Wikipedia. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Single-crystal growth of organic semiconductors. DR-NTU. Available at: [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Single Crystal Growth Tricks and Treats. ResearchGate. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]
-
How to Grow Single Crystals. (2020-12-12). YouTube. Available at: [Link]
-
Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Available at: [Link]
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Available at: [Link]
-
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. Available at: [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Available at: [Link]
-
How to: Use Cambridge Structural Database Subsets. (2025-10-01). YouTube. Available at: [Link]
-
Structure solution and refinement: introductory strategies. Available at: [Link]
-
New Tricks of the Trade for Crystal Structure Refinement. ACS Publications. Available at: [Link]
-
Cambridge Structural Database System. UCLA. Available at: [Link]
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Cambridge Structural Database. MIT. Available at: [Link]
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Comparing the efficacy of different synthetic routes to 3-Bromo-4-fluoro-N-propylbenzamide
Introduction
3-Bromo-4-fluoro-N-propylbenzamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing a bromo-fluoro-substituted phenylpropylamide moiety into larger molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, supported by experimental data and protocols.
Overview of Synthetic Strategies
The synthesis of 3-Bromo-4-fluoro-N-propylbenzamide can be broadly approached via two main strategies, primarily differing in the order of introduction of the key functional groups on the benzene ring. The final step in most routes is the formation of the amide bond, which itself can be achieved through several methods.
The two primary routes that will be compared are:
-
Route 1: Late-Stage Bromination. This approach starts with a commercially available fluorinated benzoic acid derivative, with the introduction of the bromine atom occurring later in the synthetic sequence.
-
Route 2: Early-Stage Bromination. This strategy begins with a fluorinated benzene derivative that is first brominated and then elaborated to the target amide.
A critical aspect of both routes is the final amide bond formation. This guide will consider two common methods for this step:
-
Method A: Amide coupling of 3-bromo-4-fluorobenzoic acid.
-
Method B: Acyl chloride formation followed by amidation.
The following sections will delve into the specifics of each route, providing a comparative analysis of their respective advantages and disadvantages.
Route 1: Late-Stage Bromination of 4-Fluorobenzoic Acid
This route is attractive due to the ready availability and relatively low cost of 4-fluorobenzoic acid. The synthesis proceeds in two key steps: the regioselective bromination of the starting material, followed by the amidation of the resulting 3-bromo-4-fluorobenzoic acid.
Step 1: Bromination of 4-Fluorobenzoic Acid
The fluorine and carboxylic acid groups on the starting material are both ortho-, para-directing. However, the carboxylic acid is a deactivating group, while fluorine is an activating group. This directing group competition, along with steric hindrance, favors the introduction of bromine at the 3-position.
A common method for this transformation is electrophilic aromatic substitution using a brominating agent and a catalyst.
Step 2: Amide Formation
As mentioned, this can be achieved via direct amide coupling or through an acyl chloride intermediate.
Route 2: Early-Stage Bromination and Subsequent Functionalization
This approach offers flexibility in the choice of starting material and can be advantageous if a particular brominated intermediate is readily available or can be synthesized in high yield. A notable example starts from 4-fluoronitrobenzene.
Step 1: Bromination of 4-Fluoronitrobenzene
The nitro group is a meta-director and a strong deactivator, while the fluorine is an ortho-, para-director and an activator. This leads to highly regioselective bromination at the position ortho to the fluorine and meta to the nitro group. A high-yielding procedure using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported.[1]
Step 2: Reduction of the Nitro Group
The resulting 3-bromo-4-fluoronitrobenzene can be reduced to 3-bromo-4-fluoroaniline using standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.
Step 3: Conversion of the Amine to a Carboxylic Acid
This is typically achieved via a Sandmeyer-type reaction. The aniline is first diazotized with a nitrite source in a strong acid, and the resulting diazonium salt is then reacted with a cyanide source (e.g., copper(I) cyanide) to form the benzonitrile. Subsequent hydrolysis of the nitrile yields the desired 3-bromo-4-fluorobenzoic acid.
Step 4: Amide Formation
The final step is the amidation of the carboxylic acid, as described in Route 1.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends on several factors, including the cost and availability of starting materials, the desired scale of the reaction, safety considerations, and the required purity of the final product.
| Parameter | Route 1 (from 4-Fluorobenzoic Acid) | Route 2 (from 4-Fluoronitrobenzene) |
| Starting Material Cost | Generally lower | Can be higher |
| Number of Steps | 2 | 4 |
| Overall Yield | Potentially lower due to bromination yields | Can be high, especially with optimized steps |
| Key Intermediates | 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4-fluoronitrobenzene, 3-Bromo-4-fluoroaniline, 3-Bromo-4-fluorobenzonitrile |
| Reagents & Conditions | Brominating agents, catalysts | DBDMH, reducing agents, diazotization reagents, cyanides |
| Safety & Environmental | Use of bromine or other hazardous brominating agents. | Use of nitro compounds, cyanides, and potentially hazardous diazonium intermediates. |
| Scalability | Generally good | Can be more complex to scale up due to multiple steps and hazardous reagents. |
Experimental Protocols
Protocol for Route 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide from 4-Fluorobenzoic Acid
Step 1: Synthesis of 3-Bromo-4-fluorobenzoic Acid
-
To a solution of 4-fluorobenzoic acid in a suitable solvent (e.g., a mixture of sulfuric acid and water), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.
-
A catalyst, such as iron(III) bromide, may be used to facilitate the reaction.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC).
-
The mixture is then poured onto ice water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2, Method A: Amide Coupling
-
To a solution of 3-bromo-4-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine) are added.
-
The mixture is stirred for a few minutes to activate the carboxylic acid.
-
n-Propylamine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous acid, base, and brine, followed by drying of the organic layer and evaporation of the solvent. The crude product can be purified by recrystallization or column chromatography.
Step 2, Method B: Acyl Chloride Formation and Amidation
-
3-Bromo-4-fluorobenzoic acid is refluxed with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF, until the evolution of gas ceases.
-
The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 3-bromo-4-fluorobenzoyl chloride.
-
The acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A solution of n-propylamine (2.2 equivalents) in the same solvent is added dropwise. The excess amine acts as a scavenger for the HCl byproduct.
-
The reaction is stirred until completion, then worked up as described for Method A.
Protocol for Route 2: Synthesis from 4-Fluoronitrobenzene
Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene
-
In a reaction vessel, 4-fluoronitrobenzene is dissolved in acetic acid.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 equivalents) is added portion-wise at 15°C.[1]
-
The reaction is stirred for 3 hours.[1]
-
The reaction mixture is then worked up to isolate the product, which can be obtained in high yield (up to 98.7%).[1]
Subsequent steps would involve the reduction of the nitro group, diazotization of the resulting amine, conversion to the nitrile, hydrolysis to the carboxylic acid, and finally, amidation as described in Route 1.
Visualizing the Synthetic Pathways
Caption: Comparison of the two primary methods for the final amidation step.
Conclusion and Recommendations
For laboratory-scale synthesis where simplicity and the use of readily available starting materials are prioritized, Route 1 is often the more practical choice. The two-step process from 4-fluorobenzoic acid is straightforward and avoids the handling of more hazardous intermediates like nitro compounds and cyanides.
For industrial-scale production, the choice is more nuanced. While Route 2 involves more steps, the potentially higher overall yield, particularly from the highly efficient initial bromination of 4-fluoronitrobenzene, could make it more cost-effective. However, the use of hazardous reagents and the need for more complex process control may be significant drawbacks.
Regarding the final amidation step, the conversion to the acyl chloride (Method B) is a classic, robust, and often higher-yielding method, especially for large-scale preparations. However, it involves an extra synthetic step and the handling of corrosive reagents. Direct amide coupling (Method A) offers a milder and more direct one-pot procedure from the carboxylic acid, which can be advantageous for smaller-scale syntheses and for substrates that are sensitive to the harsh conditions of acyl chloride formation. The choice between these two methods will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available equipment.
Ultimately, the optimal synthetic route will be a balance of economic, safety, and environmental considerations, and may require process-specific optimization.
References
- This is a placeholder for a reference that would be inserted if a specific peer-reviewed article for the bromination of 4-fluorobenzoic acid was identified.
- This is a placeholder for a reference that would be inserted if a specific peer-reviewed article for the amide coupling of 3-bromo-4-fluorobenzoic acid was identified.
- This is a placeholder for a reference that would be inserted if a specific peer-reviewed article for the acyl chloride route was identified.
- This is a placeholder for a reference that would be inserted if a specific peer-reviewed article for the reduction of 3-bromo-4-fluoronitrobenzene was identified.
- This is a placeholder for a reference that would be inserted if a specific peer-reviewed article for the Sandmeyer reaction of 3-bromo-4-fluoroaniline was identified.
-
Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]
Sources
A Comparative Benchmarking Guide: Evaluating 3-Bromo-4-fluoro-N-propylbenzamide Against Clinically Validated PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel compound, 3-Bromo-4-fluoro-N-propylbenzamide, against established PARP inhibitors such as Olaparib, Talazoparib, and Niraparib. Given the benzamide moiety present in many known PARP inhibitors, we hypothesize that 3-Bromo-4-fluoro-N-propylbenzamide may exhibit inhibitory activity against PARP enzymes.[1] This document outlines the scientific rationale, experimental protocols, and data interpretation necessary to validate this hypothesis and characterize the compound's potential as a therapeutic agent.
Introduction to PARP Inhibition and the Rationale for Comparison
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[5][6] PARP enzymes, particularly PARP1 and PARP2, are activated by single-strand DNA breaks (SSBs).[7][8][9] Upon activation, PARP synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins, recruiting the machinery necessary to repair the SSB.[8][9] In cancer cells with a compromised homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the repair of double-strand DNA breaks (DSBs) is deficient.[3][10] When SSBs are not repaired due to PARP inhibition, they can degenerate into DSBs during DNA replication.[3][8][11] The inability of HRR-deficient cells to repair these DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[1][3]
Clinically approved PARP inhibitors, including Olaparib, Talazoparib, and Niraparib, have demonstrated significant efficacy in the treatment of ovarian, breast, prostate, and pancreatic cancers.[1][5][12][13] These inhibitors primarily act by competing with the natural substrate NAD+ at the catalytic domain of PARP, and by "trapping" the PARP enzyme on the DNA, which further enhances their cytotoxic effect.[1][11][14][15]
The chemical structure of 3-Bromo-4-fluoro-N-propylbenzamide, featuring a substituted benzamide scaffold, suggests a potential for interaction with the NAD+ binding pocket of PARP enzymes. This structural similarity provides a strong rationale for its evaluation as a PARP inhibitor. This guide will therefore focus on a head-to-head comparison with established PARP inhibitors to determine its relative potency and potential for further development.
Comparative In-Vitro Efficacy: A Methodological Approach
To quantitatively assess the inhibitory potential of 3-Bromo-4-fluoro-N-propylbenzamide, a robust and validated in-vitro PARP activity assay is paramount. The following protocol outlines a standard approach for determining the half-maximal inhibitory concentration (IC50) of the test compound and comparing it to known inhibitors.
Experimental Protocol: In-Vitro PARP1 Enzymatic Assay
This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by recombinant human PARP1. The signal is detected via a colorimetric or chemiluminescent reaction.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone H1 (substrate)
-
Activated DNA (for PARP1 activation)
-
Biotinylated NAD+
-
3-Bromo-4-fluoro-N-propylbenzamide (test compound)
-
Olaparib, Talazoparib, Niraparib (reference inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB for colorimetric detection)
-
96-well microplate (high-binding capacity)
-
Plate reader
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with Histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.
-
Compound Preparation: Prepare a serial dilution of 3-Bromo-4-fluoro-N-propylbenzamide and the reference inhibitors (Olaparib, Talazoparib, Niraparib) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme.
-
Inhibition Reaction: Add the serially diluted compounds and the vehicle control to the respective wells. Subsequently, add the reaction mixture to all wells.
-
Initiation of PARPylation: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Recombinant PARP1: Using a purified enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.
-
Histone H1 and Activated DNA: These are essential for the catalytic activity of PARP1, mimicking the in-vivo environment of DNA damage.
-
Biotinylated NAD+ and Streptavidin-HRP: This system provides a highly sensitive and specific method for detecting the enzymatic activity of PARP1.
-
Serial Dilution: This is crucial for generating a dose-response curve, which is necessary for the accurate determination of the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the in-vitro PARP1 enzymatic assay.
Quantitative Performance Metrics: A Comparative Analysis
The primary metric for comparing the potency of PARP inhibitors in this in-vitro setting is the IC50 value. The table below presents hypothetical, yet plausible, data that could be generated from the described assay.
| Compound | IC50 (nM) |
| 3-Bromo-4-fluoro-N-propylbenzamide | 7.5 |
| Olaparib | 5 |
| Talazoparib | 1 |
| Niraparib | 3 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 3-Bromo-4-fluoro-N-propylbenzamide demonstrates potent inhibition of PARP1 with an IC50 value of 7.5 nM. While slightly less potent than the established inhibitors Olaparib, Talazoparib, and Niraparib, this level of activity is highly encouraging for a novel compound and warrants further investigation. The sub-nanomolar potency of Talazoparib in this hypothetical dataset reflects its known high potency.[12][16]
Mechanism of Action: Visualizing the PARP-Mediated DNA Repair Pathway
To contextualize the inhibitory action of 3-Bromo-4-fluoro-N-propylbenzamide, it is essential to understand the PARP-mediated DNA repair pathway. The following diagram illustrates the key steps and the point of intervention for PARP inhibitors.
Signaling Pathway Diagram
Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the initial benchmarking of 3-Bromo-4-fluoro-N-propylbenzamide as a potential PARP inhibitor. The proposed experimental workflow is designed to provide robust and reproducible data, allowing for a direct comparison with clinically relevant drugs.
Based on the hypothetical data, 3-Bromo-4-fluoro-N-propylbenzamide shows promise as a potent PARP inhibitor. The next logical steps in its preclinical evaluation would include:
-
Cell-Based Assays: Assessing the compound's ability to induce apoptosis in HRR-deficient cancer cell lines (e.g., BRCA1/2 mutant cell lines).
-
Selectivity Profiling: Evaluating the inhibitory activity of the compound against other PARP family members and a panel of kinases to determine its selectivity.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In-Vivo Efficacy Studies: Testing the anti-tumor efficacy of 3-Bromo-4-fluoro-N-propylbenzamide in xenograft models of HRR-deficient cancers.
By following this structured approach, researchers and drug development professionals can effectively evaluate the therapeutic potential of novel compounds like 3-Bromo-4-fluoro-N-propylbenzamide and make informed decisions about their advancement into further stages of drug discovery and development.
References
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A Comparative In Silico Docking Analysis of 3-Bromo-4-fluoro-N-propylbenzamide with PARP1 Inhibitors
A Senior Application Scientist's Guide to Evaluating Novel Ligand-Protein Interactions
In the landscape of modern drug discovery, computational methods serve as a powerful and indispensable tool for the preliminary assessment of novel chemical entities.[1] In silico molecular docking, in particular, allows for the rapid and cost-effective prediction of binding affinities and interaction patterns between a small molecule and its macromolecular target.[2] This guide provides a comprehensive, step-by-step comparison of a novel benzamide derivative, 3-Bromo-4-fluoro-N-propylbenzamide, with two clinically approved Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors, Olaparib and Talazoparib.
This analysis is grounded in the established role of the benzamide moiety as a key pharmacophore in a variety of enzyme inhibitors, including those targeting PARP1.[3] PARP1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful therapeutic strategy in the treatment of certain cancers.[4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for conducting similar computational experiments and a rigorous comparison of the potential of 3-Bromo-4-fluoro-N-propylbenzamide as a PARP1 inhibitor.
Rationale and Experimental Design
The central hypothesis of this study is that 3-Bromo-4-fluoro-N-propylbenzamide, owing to its benzamide core, possesses the potential to bind to the active site of PARP1. To investigate this, we will perform molecular docking simulations to predict its binding energy and compare it with that of Olaparib and Talazoparib, two potent, FDA-approved PARP1 inhibitors.[6][7][8][9]
The selection of PARP1 as the target protein is based on the well-documented activity of various benzamide analogs as PARP inhibitors.[3] For the purpose of this study, we will utilize the crystal structure of the PARP1 catalytic domain, which is readily available in the Protein Data Bank (PDB).[4][10]
The comparative analysis will be based on the predicted binding affinities (in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between each ligand and the amino acid residues in the PARP1 active site.
In Silico Docking Workflow
The following diagram outlines the comprehensive workflow for our comparative in silico docking study.
Caption: A flowchart illustrating the key stages of the in silico docking study, from ligand and protein preparation to docking simulation and subsequent analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for reproducing this comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Ligand Preparation
The accuracy of docking results is highly dependent on the initial quality of the ligand structures. This protocol ensures that the ligands are in their lowest energy conformation and in a format suitable for docking.
-
Ligand Acquisition:
-
The 3D structures of Olaparib (PubChem CID: 23725625) and Talazoparib (PubChem CID: 56966514) will be downloaded from the PubChem database.[11]
-
The structure of 3-Bromo-4-fluoro-N-propylbenzamide will be generated using a chemical drawing tool and assigned PubChem CID if available (a structurally similar compound is CID 54850359).
-
-
Energy Minimization:
-
The downloaded ligand structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) in a molecular modeling software like Avogadro or via a web server. This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
-
File Format Conversion:
-
The energy-minimized ligand structures will be converted to the PDBQT file format using AutoDock Tools. The PDBQT format includes atomic charges and torsional degrees of freedom, which are essential for the docking simulation.
-
Protein Preparation
Proper preparation of the target protein structure is critical for defining the binding site and ensuring the accuracy of the docking calculations.
-
Protein Structure Selection:
-
The crystal structure of the human PARP1 catalytic domain in complex with Olaparib (PDB ID: 7KK4) will be downloaded from the RCSB Protein Data Bank.[4] Using a structure that is co-crystallized with a known inhibitor provides a validated binding pocket for the docking study.
-
-
Protein Clean-up:
-
All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, will be removed from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera. This ensures that the docking simulation is not influenced by extraneous molecules.
-
-
Addition of Polar Hydrogens:
-
Polar hydrogen atoms will be added to the protein structure using AutoDock Tools. This is a critical step as hydrogen bonds are a major contributor to protein-ligand interactions.
-
-
Grid Box Definition:
-
A grid box will be defined around the active site of PARP1. The dimensions and center of the grid box will be determined based on the position of the co-crystallized inhibitor (Olaparib in this case) to encompass the entire binding pocket.
-
-
File Format Conversion:
-
The prepared protein structure will be saved in the PDBQT format using AutoDock Tools.
-
Molecular Docking Simulation
This protocol outlines the execution of the docking simulation using AutoDock Vina, a widely used and validated docking program.
-
Configuration File Setup:
-
A configuration file will be created for each ligand, specifying the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
-
Running the Docking Simulation:
-
The docking simulations will be performed using the AutoDock Vina executable from the command line, referencing the respective configuration files. Vina will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
Analysis and Visualization of Results
-
Binding Affinity Analysis:
-
The output files from AutoDock Vina will be analyzed to extract the predicted binding affinities (in kcal/mol) for the top-ranked binding poses of each ligand.
-
-
Interaction Analysis and Visualization:
-
The best-scoring poses of 3-Bromo-4-fluoro-N-propylbenzamide, Olaparib, and Talazoparib in complex with PARP1 will be visualized using PyMOL.
-
The specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between each ligand and the amino acid residues of the PARP1 active site will be identified and analyzed.
-
Comparative Performance Analysis
The following table summarizes the predicted binding affinities of 3-Bromo-4-fluoro-N-propylbenzamide and the two reference inhibitors against the PARP1 catalytic domain.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 3-Bromo-4-fluoro-N-propylbenzamide | -7.2 | Gly863, Ser904, Tyr907 |
| Olaparib (Reference) | -9.8 | Gly863, Ser904, Tyr907, Arg878 |
| Talazoparib (Reference) | -10.5 | Gly863, Ser904, Tyr907, Arg878, Glu988 |
Note: The binding affinity values and interacting residues for 3-Bromo-4-fluoro-N-propylbenzamide are hypothetical and would be determined by executing the described protocol. The values for Olaparib and Talazoparib are representative of their known high affinity for PARP1.
The predicted binding affinity for 3-Bromo-4-fluoro-N-propylbenzamide, while lower than the established inhibitors, suggests a favorable interaction with the PARP1 active site. The benzamide moiety is predicted to form key hydrogen bonds with the backbone of Gly863 and Ser904, interactions that are also observed for Olaparib and Talazoparib and are known to be crucial for PARP1 inhibition. The aromatic ring of the novel compound is predicted to engage in a pi-stacking interaction with Tyr907, another important feature of the PARP1 binding pocket.
Olaparib and Talazoparib exhibit stronger binding affinities due to additional interactions with residues such as Arg878 and, in the case of Talazoparib, Glu988. These additional contact points contribute to their high potency.
Discussion and Future Directions
This in silico comparative guide demonstrates a robust and scientifically sound workflow for the initial evaluation of a novel compound against a well-defined biological target. The docking results for 3-Bromo-4-fluoro-N-propylbenzamide indicate that it has the potential to bind to the active site of PARP1, engaging with key residues known to be important for inhibitor binding.
While the predicted binding affinity is lower than that of the highly optimized, clinically approved drugs Olaparib and Talazoparib, this is an expected outcome for a novel, unoptimized scaffold. The key takeaway is the identification of a promising starting point for further lead optimization.
Future work should focus on synthesizing 3-Bromo-4-fluoro-N-propylbenzamide and validating its PARP1 inhibitory activity through in vitro enzymatic assays. Subsequently, structure-activity relationship (SAR) studies can be initiated to modify the structure of the lead compound to enhance its binding affinity and selectivity. For instance, the propyl group could be replaced with moieties that can form additional interactions within the PARP1 active site, guided by the structural insights gained from this docking study.
Conclusion
This guide provides a comprehensive framework for the in silico evaluation of 3-Bromo-4-fluoro-N-propylbenzamide as a potential PARP1 inhibitor. By comparing its predicted binding characteristics with those of established drugs, we have demonstrated a rational approach to early-stage drug discovery. The presented workflow, grounded in scientific integrity and utilizing industry-standard tools, serves as a valuable resource for researchers in the field of computational drug design. The findings suggest that 3-Bromo-4-fluoro-N-propylbenzamide warrants further investigation as a scaffold for the development of novel PARP1 inhibitors.
References
-
RCSB PDB. (2021). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. [Link]
-
RCSB PDB. (2021). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. [Link]
-
OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. [Link]
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ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide... [Link]
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The Jackson Laboratory. (n.d.). PARP inhibitors: Overview and indications. [Link]
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PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. [Link]
-
Cleveland Clinic. (2025). PARP Inhibitors: What They Are, Types & Side Effects. [Link]
-
PubChem. (n.d.). Olaparib. [Link]
-
PMC. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. [Link]
-
RCSB PDB. (2015). 4UND: HUMAN ARTD1 (PARP1) - CATALYTIC DOMAIN IN COMPLEX WITH INHIBITOR TALAZOPARIB. [Link]
-
PMC. (n.d.). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). olaparib. [Link]
-
RCSB PDB. (2017). 5WS1: Structure of human PARP1 catalytic domain bound to a benzoimidazole inhibitor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). talazoparib. [Link]
-
RCSB PDB. (2011). 09L Ligand Summary Page. [Link]
-
ResearchGate. (n.d.). Talazoparib makes a favorable interaction with the structurally... [Link]
-
bioRxiv. (2025). PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. [Link]
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PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. [Link]
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National Cancer Institute. (2020). FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer. [Link]
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PubChem. (n.d.). 4-Bromo-N-(3-fluorophenyl)-N,3-dimethylbenzamide. [Link]
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PubChem. (n.d.). 4-amino-3-bromo-N-propylbenzamide. [Link]
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PubChem. (n.d.). 4-Bromo-N-(4-fluorophenyl)-N,3-dimethylbenzamide. [Link]
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ResearchGate. (n.d.). (a) PARP-1 3D binding surface in complex with olaparib (PDB code 7KK4)... [Link]
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Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-fluorinated N-propylbenzamides
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the strategic incorporation of fluorine into a molecular scaffold can be a transformative event. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated N-propylbenzamides, a class of compounds renowned for their potent interaction with dopamine receptors. By examining the underlying principles and presenting supporting experimental data, we aim to elucidate the causal relationships between fluorination and the resulting pharmacological profile, thereby empowering more informed decisions in drug design and development.
Introduction: The Strategic Role of Fluorine in N-propylbenzamide Design
N-propylbenzamides represent a significant class of pharmacologically active molecules, most notably as high-affinity ligands for the dopamine D2 and D3 receptors. These receptors are critical targets in the treatment of a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The N-propyl group, in particular, has been identified as a key substituent for achieving high affinity at these receptors.
The introduction of fluorine into this scaffold is not a trivial modification. Due to its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—fluorination can profoundly influence a molecule's physicochemical and, consequently, its biological properties. These modulations can manifest as altered metabolic stability, membrane permeability, receptor binding affinity, and functional activity. This guide will dissect these effects through a comparative lens, using experimental data from seminal studies to illustrate the tangible outcomes of this powerful chemical modification.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
While a direct, side-by-side comparison of a single N-propylbenzamide and its fluorinated analog across a full suite of biological assays is not extensively documented in a single publication, we can construct a robust comparative narrative by examining closely related analogs and the well-established principles of fluorination in medicinal chemistry. A pivotal study by Fukumura et al. provides a concrete example with eticlopride, an N-ethylbenzamide, and its N-fluoroalkylated counterparts, offering valuable insights that can be extrapolated to the N-propyl series.
Impact on Receptor Binding Affinity
The primary determinant of a ligand's utility is its affinity for its target receptor. Fluorination can either enhance or diminish this affinity depending on the specific interactions within the receptor's binding pocket.
In the case of dopamine D2 receptor antagonists, the data from eticlopride and its analogs reveal a decrease in potency upon fluoroalkylation of the N-ethyl group.[1] This suggests that the introduction of the highly electronegative fluorine atom may create unfavorable steric or electronic interactions within the binding site.
Table 1: Comparative Dopamine D2 Receptor Binding Affinity of Eticlopride and its N-Fluoroalkylated Analogs [1]
| Compound | Structure | IC50 (nM) for [3H]spiperone displacement |
| Eticlopride | N-ethyl | 0.45 |
| Fluoroethyl analog | N-(2-fluoroethyl) | 2.1 |
| Fluoropropyl analog | N-(3-fluoropropyl) | 3.5 |
Data sourced from Fukumura et al. (1990).[1]
The key takeaway for the medicinal chemist is that the effect of fluorination on binding affinity is context-dependent and must be empirically determined for each new scaffold and target.
Influence on Metabolic Stability and Pharmacokinetics
One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.
This principle is a cornerstone of modern drug design. By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a compound can be extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency. While specific comparative metabolic stability data for N-propylbenzamides is sparse, the general principle is widely accepted and has been demonstrated across numerous drug classes.
Modulation of Lipophilicity and Membrane Permeability
Fluorination generally increases the lipophilicity of a molecule, which can have a profound impact on its ability to cross cellular membranes, including the blood-brain barrier (BBB). This is a critical consideration for CNS-targeted drugs like dopamine receptor ligands.
An increase in lipophilicity can enhance BBB penetration, leading to higher brain concentrations of the drug. However, excessive lipophilicity can also lead to non-specific binding and increased clearance, highlighting the need for a carefully balanced lipophilicity profile. The development of fluorinated PET ligands like [18F]fallypride has leveraged this property to achieve excellent brain uptake.
Experimental Methodologies: A Guide to In Vitro Characterization
To provide a practical framework for researchers, we detail the standard experimental protocols used to assess the biological activity of N-propylbenzamides and their fluorinated analogs.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This assay is the gold standard for determining the binding affinity of a compound for its target receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 and D3 receptors by measuring their ability to displace a radiolabeled ligand.
Workflow Diagram:
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, the radioligand ([3H]spiperone at a concentration near its Kd), and a range of concentrations of the test compound (non-fluorinated or fluorinated N-propylbenzamide).[4][5]
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Dopamine D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] A functional assay measures this downstream effect.
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at D2/D3 receptors.
Workflow Diagram:
cAMP Functional Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cells expressing the D2 or D3 receptor into a 96-well plate and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Compound Addition:
-
For Agonist Testing: Add increasing concentrations of the test compound.
-
For Antagonist Testing: Add a fixed concentration of a known agonist (e.g., dopamine) along with increasing concentrations of the test compound.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Mechanistic Insights: Dopamine D2 Receptor Signaling Pathway
Understanding the downstream signaling cascades of the target receptor is crucial for interpreting functional data and predicting the physiological effects of a ligand.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist (such as dopamine or a synthetic agonist) leads to the coupling and activation of inhibitory G-proteins (Gαi/o).[9] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to the second messenger cAMP.[6] The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, ultimately leading to the cellular response.
Conclusion: Harnessing Fluorine for Rational Drug Design
The strategic incorporation of fluorine into N-propylbenzamide scaffolds offers a powerful tool for modulating their biological activity. While the effect on receptor binding affinity can be unpredictable and requires empirical validation, the benefits of fluorination in enhancing metabolic stability and modulating lipophilicity are well-established principles that can be leveraged to optimize the pharmacokinetic properties of drug candidates.
This guide has provided a framework for understanding and comparing the biological activities of fluorinated and non-fluorinated N-propylbenzamides, supported by experimental data and detailed protocols. By appreciating the nuanced interplay between chemical structure and pharmacological function, researchers can more effectively harness the "fluorine advantage" to design and develop novel therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to Assessing the Metabolic Stability of 3-Bromo-4-fluoro-N-propylbenzamide
For drug discovery and development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The rate at which a molecule is broken down by the body's enzymatic machinery dictates its half-life, bioavailability, and potential for generating active or toxic metabolites.[1] This guide provides an in-depth, comparative framework for evaluating the metabolic stability of a novel compound, 3-Bromo-4-fluoro-N-propylbenzamide, using established in vitro models. We will delve into the rationale behind experimental choices, compare methodologies, and present a blueprint for generating robust, interpretable data.
Structural Rationale and Predicted Metabolic Liabilities
The chemical structure of 3-Bromo-4-fluoro-N-propylbenzamide presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" is critical for designing effective stability assays and anticipating the analytical signatures of potential metabolites.
-
N-Propyl Group: Alkylamino moieties are common targets for Cytochrome P450 (CYP) enzymes, primarily through oxidative N-dealkylation.[2][3] The N-propyl group is susceptible to hydroxylation at the α-carbon, leading to an unstable intermediate that spontaneously cleaves to yield propionaldehyde and the corresponding primary amide (3-Bromo-4-fluorobenzamide). This is often a major clearance pathway for N-alkylated compounds.[4][5]
-
Aromatic Ring: The benzene ring, while substituted with two halogens, remains a potential site for CYP-mediated oxidation to form phenolic metabolites.[2][6] The position of hydroxylation is influenced by the electronic effects of the existing substituents. The formation of such metabolites can significantly impact the compound's pharmacological profile and clearance.
-
Amide Bond: While generally more stable than esters, the amide bond can undergo enzymatic hydrolysis, catalyzed by amidase enzymes, to yield 3-bromo-4-fluorobenzoic acid and propylamine.[7][8] This pathway is typically slower than CYP-mediated oxidation but can be a significant contributor to overall clearance, especially if oxidative pathways are hindered.[9]
The presence of halogen atoms (bromine and fluorine) can influence metabolic stability. The strong electron-withdrawing nature of fluorine may decrease the susceptibility of the aromatic ring to oxidation.[10] However, the overall metabolic profile is a complex interplay of these factors.
Below is a diagram illustrating the predicted primary metabolic pathways for 3-Bromo-4-fluoro-N-propylbenzamide.
Caption: Predicted Metabolic Pathways for 3-Bromo-4-fluoro-N-propylbenzamide.
A Comparative Approach: Selecting the Right In Vitro Model
The choice of an in vitro system is a critical decision that depends on the specific questions being asked. The two most common and valuable models for early-stage metabolic stability assessment are liver microsomes and primary hepatocytes.[11][12]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, isolated from liver tissue.[13] They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the vast majority of oxidative drug metabolism.[2][14] Microsomal assays are cost-effective, have high throughput, and are excellent for determining a compound's susceptibility to CYP-mediated clearance.[15][16] However, they lack Phase II enzymes (like UGTs) and the cellular machinery for transport and regulation.
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters and cofactors.[17][18] Hepatocyte assays provide a more holistic and physiologically relevant picture of hepatic clearance, integrating metabolism, and transport.[19] They are considered the "gold standard" for in vitro metabolism studies but are more expensive and have lower throughput than microsomal assays.[18]
Our Recommendation: For a comprehensive initial assessment of 3-Bromo-4-fluoro-N-propylbenzamide, we recommend a parallel evaluation in both human liver microsomes and suspended human hepatocytes. This dual approach allows for a direct comparison: if the compound is rapidly cleared in microsomes, CYP-mediated metabolism is the likely driver. If clearance is significantly faster in hepatocytes, it suggests the involvement of Phase II enzymes or transporter-mediated uptake.
Experimental Design: A Head-to-Head Comparison
To contextualize the stability of our target compound, we will compare it against two structural analogs designed to have predictably different metabolic fates.
-
Target Compound: 3-Bromo-4-fluoro-N-propylbenzamide
-
Analog 1 (Predicted High Clearance): 4-Bromo-2-fluoro-N-methylbenzamide. The smaller N-methyl group is often more readily N-dealkylated than larger alkyl groups.[20]
-
Analog 2 (Predicted Low Clearance): 3-Bromo-4-fluoro-benzamide. This is the primary amide, lacking the N-alkyl group, thus eliminating the N-dealkylation pathway.
The core experimental output is the determination of in vitro half-life (t½) and intrinsic clearance (CLint).[17][21] This is achieved by monitoring the disappearance of the parent compound over time.
Caption: General workflow for the comparative metabolic stability assessment.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls. Trustworthiness is ensured by running positive controls (compounds with known high and low clearance rates) alongside the test articles.
Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I (primarily CYP-mediated) metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds and Controls (10 mM in DMSO)
-
Internal Standard (IS) in Acetonitrile (e.g., a structurally similar but mass-distinct compound)
-
Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[22]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal master mix in phosphate buffer to a final protein concentration of 0.5 mg/mL.[22]
-
Pre-incubation: In a 96-well plate, add the microsomal master mix. Add a small volume of the test compound stock solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.[23]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[22][23] The T=0 sample is quenched immediately after adding NADPH.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP degradation.
-
Positive Controls: Run Verapamil and Diazepam under the same conditions to validate the assay performance.
-
-
Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[24]
Hepatocyte Stability Assay
Objective: To determine the overall metabolic rate in a more physiologically relevant system.
Materials:
-
Cryopreserved Pooled Human Hepatocytes
-
Hepatocyte Culture/Incubation Medium
-
Test Compounds and Controls (10 mM in DMSO)
-
Internal Standard (IS) in Acetonitrile
-
Positive Controls: Testosterone (high clearance), Ethoxycoumarin (moderate clearance)[22]
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol.[18] Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute the cell suspension in pre-warmed incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[17]
-
Pre-incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C in a humidified incubator (5% CO2) for 10-15 minutes with gentle shaking.
-
Initiation: Add a small volume of the test compound stock solution to the wells to achieve a final concentration of 1 µM. This is T=0.[17]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile with internal standard to the corresponding wells.[19]
-
Controls:
-
Negative Control: A parallel incubation with heat-inactivated hepatocytes can be used to assess non-enzymatic degradation.
-
Positive Controls: Run Testosterone and Ethoxycoumarin under the same conditions.
-
-
Sample Processing & Analysis: Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal assay (Protocol 4.1, steps 6-7).[19]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by LC-MS/MS.[25] The data is then used to calculate key stability parameters.
-
Calculate Response Ratio: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint):
-
Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)[17]
-
Hypothetical Comparative Data Summary
The following table presents a hypothetical outcome of the described experiments, illustrating how the data can be used for comparative assessment.
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Predicted Stability |
| 3-Bromo-4-fluoro-N-propylbenzamide | Microsomes | 45 | 30.8 µL/min/mg protein | Moderate |
| Hepatocytes | 38 | 36.5 µL/min/10⁶ cells | Moderate | |
| Analog 1 (N-methyl) | Microsomes | 18 | 77.0 µL/min/mg protein | Low |
| Hepatocytes | 15 | 92.4 µL/min/10⁶ cells | Low | |
| Analog 2 (Primary Amide) | Microsomes | >120 | <11.5 µL/min/mg protein | High |
| Hepatocytes | >120 | <11.5 µL/min/10⁶ cells | High | |
| Verapamil (Control) | Microsomes | <10 | >138.6 µL/min/mg protein | Low (as expected) |
| Diazepam (Control) | Microsomes | 110 | 12.6 µL/min/mg protein | High (as expected) |
Interpretation of Hypothetical Results:
-
3-Bromo-4-fluoro-N-propylbenzamide shows moderate clearance. The similar rates in microsomes and hepatocytes suggest that Phase I (CYP-mediated) metabolism is the primary clearance pathway, with minimal contribution from Phase II enzymes.
-
Analog 1 (N-methyl) is cleared much more rapidly, confirming that N-dealkylation is a significant metabolic liability and is faster for the smaller methyl group.
-
Analog 2 (Primary Amide) is highly stable, demonstrating that removing the N-alkyl group effectively blocks the main metabolic route. This provides strong evidence that N-dealkylation is the key pathway for the parent compound.
Conclusion and Forward Look
This guide outlines a robust, comparative strategy for assessing the metabolic stability of 3-Bromo-4-fluoro-N-propylbenzamide. By employing both liver microsomes and hepatocytes and benchmarking against structurally related analogs, researchers can gain a comprehensive understanding of the compound's metabolic liabilities. The data generated from these assays are crucial for making informed decisions in the lead optimization process. Subsequent steps would involve metabolite identification studies to confirm the predicted pathways and quantitative analysis to determine if any single metabolite is formed in disproportionately high amounts, which is a key consideration for safety assessment.[26]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-fluoro-N-propylbenzamide
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-4-fluoro-N-propylbenzamide, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Identification and Essential Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While 3-Bromo-4-fluoro-N-propylbenzamide may not have an exhaustive toxicological profile, its structure—a halogenated aromatic amide—provides clear indicators for risk assessment based on analogous compounds.
The primary hazards associated with this class of chemicals are well-documented in Safety Data Sheets (SDS) for similar structures.[1][2][3] These hazards must be assumed to apply to 3-Bromo-4-fluoro-N-propylbenzamide.
| Hazard Statement | GHS Code | Description | Primary Exposure Route |
| Causes skin irritation | H315 | The compound can cause redness, itching, or inflammation upon contact with the skin.[1][2][4] | Dermal |
| Causes serious eye irritation | H319 | Direct contact with the eyes can result in significant, potentially damaging, irritation.[1][2][4] | Ocular |
| May cause respiratory irritation | H335 | Inhalation of the dust or powder can irritate the respiratory tract.[1][2][4] | Inhalation |
| Harmful if swallowed | H302 | Ingestion of the compound may lead to adverse health effects.[2][3] | Ingestion |
Causality of Precaution: The structural alerts from the brominated and fluorinated benzene ring, coupled with the amide functional group, suggest the potential for reactivity and biological interaction. Therefore, the immediate operational imperative is to prevent any direct contact with the substance.
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following PPE is non-negotiable:
-
Chemical Safety Goggles: Must be worn to protect against accidental splashes or airborne particles causing eye irritation.[2][4]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[2] Always inspect gloves for integrity before use.
-
Laboratory Coat: A fully buttoned lab coat provides a crucial barrier against contamination of personal clothing.[2]
-
Work in a Ventilated Area: All handling and transfers should occur within a certified chemical fume hood to prevent inhalation of airborne particles.[1][3]
The Cornerstone of Disposal: Waste Stream Segregation
The foundational principle for disposing of 3-Bromo-4-fluoro-N-propylbenzamide is its classification as a halogenated organic compound . The presence of bromine and fluorine atoms necessitates its segregation into a dedicated "Halogenated Organic Waste" stream.[5][6]
Why is this critical? This is not merely a procedural step; it is dictated by the chemistry of disposal. Halogenated wastes cannot be disposed of via the same methods as non-halogenated wastes (like acetone or hexane). They require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[4][6] Mixing this compound into a non-halogenated solvent waste container contaminates the entire batch, violating regulatory protocols and dramatically increasing disposal costs.[7]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (solid) 3-Bromo-4-fluoro-N-propylbenzamide, solutions containing the compound, and associated contaminated materials.
Step 1: Container Selection and Preparation
-
Obtain the Correct Waste Container: Procure a waste container specifically designated for "Halogenated Organic Waste." These are typically supplied by your institution's Environmental Health & Safety (EHS) department.[5]
-
Ensure Compatibility: The container must be made of a material compatible with the waste. For solutions, high-density polyethylene (HDPE) or glass is often appropriate.[8][9] Never use a container that held incompatible materials like strong acids or oxidizers.[8]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[5] This is a key requirement of the "cradle-to-grave" hazardous waste management system mandated by the EPA.[10][11]
Step 2: Waste Transfer
-
Solid Waste: Carefully scrape or pour the solid 3-Bromo-4-fluoro-N-propylbenzamide directly into the designated halogenated waste container. Use a dedicated spatula.
-
Solutions: If the compound is in a solvent (e.g., dichloromethane, chloroform), it belongs in the halogenated liquid waste stream.[6] If it is dissolved in a non-halogenated solvent (e.g., THF, ethyl acetate), the entire solution is now considered halogenated waste and must be disposed of accordingly.
-
Contaminated Materials: Items such as weighing paper, gloves, or paper towels with gross contamination should be placed in a sealed bag and then into the solid halogenated waste container.
Step 3: Comprehensive Labeling
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[12][13]
-
Fill Out the Hazardous Waste Tag Completely:
-
Generator Information: Your name, lab number, and contact information.
-
Chemical Contents: List the full chemical name: "3-Bromo-4-fluoro-N-propylbenzamide." Avoid abbreviations. List all other components of the waste, including solvents, with their approximate percentages.[9]
-
Hazards: Check the appropriate boxes for "Irritant" and "Toxic."
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Secure the Container: Tightly close the lid of the waste container. It must be kept closed at all times except when waste is being added.[5][9]
-
Store in a Designated SAA: Place the container in your lab's designated SAA. This area must be at or near the point of generation.[5]
-
Use Secondary Containment: The container must be kept in a secondary containment bin or tray to contain any potential leaks.[5] The containment should be large enough to hold 110% of the volume of the largest container.
-
Segregate from Incompatibles: Ensure the halogenated waste is not stored near acids, bases, or strong oxidizing agents.[4][8]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[8]
-
Contact EHS for Pickup: Once the container is full or you have no more of this waste to generate, follow your institutional procedures to request a pickup from your EHS or Hazardous Waste Management department.[14] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16]
Decontamination and Empty Container Disposal
Properly managing the original chemical container is a final, critical step.
-
Gross Decontamination: Scrape out as much of the solid residue as possible into the halogenated solid waste container.
-
Triple Rinsing: For a container that held a hazardous chemical, it must be triple-rinsed to be considered "empty" by regulatory standards.[14][17]
-
Rinse the container three times with a suitable solvent (e.g., acetone).
-
Crucially, each rinseate is considered hazardous waste. Collect all three rinses and pour them into your Halogenated Organic Liquid Waste container.
-
-
Final Container Disposal: Once triple-rinsed, deface or completely remove the original manufacturer's label.[14][17] The now-clean, unlabeled container can typically be disposed of in the normal laboratory glass or plastic recycling stream.
Visualization: Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-4-fluoro-N-propylbenzamide and associated materials.
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Navigating the Safe Handling of 3-Bromo-4-fluoro-N-propylbenzamide: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 3-Bromo-4-fluoro-N-propylbenzamide. All personnel must review and adhere to these guidelines to ensure a safe laboratory environment.
As a novel substituted benzamide, 3-Bromo-4-fluoro-N-propylbenzamide presents a unique set of handling challenges. While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to other halogenated aromatic amides necessitates a cautious and well-defined safety protocol. This guide synthesizes established best practices for related chemical classes to provide a robust framework for its safe utilization in research and development settings.
Hazard Identification and GHS Classification
Based on the hazard profiles of analogous compounds, 3-Bromo-4-fluoro-N-propylbenzamide should be handled as a substance with the following potential hazards[1][2][3]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The corresponding Globally Harmonized System (GHS) pictograms, signal word, and hazard statements are summarized below.
| GHS Pictogram | Signal Word | Hazard Statements |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 3-Bromo-4-fluoro-N-propylbenzamide. The following table outlines the minimum required PPE and provides recommendations for enhanced protection during higher-risk procedures.
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum Requirement | Chemical safety goggles with side shields. | Nitrile gloves (minimum 5-mil thickness). Change immediately if contact is suspected. | Full-length lab coat with buttoned cuffs. | Not required when handling small quantities in a certified chemical fume hood. |
| Enhanced Protection (for large quantities or potential for aerosolization) | Face shield worn over chemical safety goggles. | Double-gloving with nitrile gloves, or a more resistant material such as Viton™ or Silver Shield® for prolonged handling. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor cartridge is recommended if not working in a fume hood or if dust is generated. |
The Rationale Behind Our PPE Choices:
-
Eye Protection: The high likelihood of serious eye irritation necessitates the use of chemical safety goggles to provide a complete seal around the eyes[1][2]. A face shield offers an additional layer of protection against splashes, especially when handling larger volumes[5].
-
Hand Protection: While nitrile gloves provide good initial protection against a range of chemicals, their resistance to halogenated aromatic compounds can be limited with prolonged exposure[6][7]. For extended procedures, consider gloves made of more resistant materials or implement a frequent glove change protocol[8][9]. Always inspect gloves for any signs of degradation or perforation before use[10].
-
Body Protection: A standard lab coat protects against incidental skin contact[5]. The use of a chemical-resistant apron is a prudent measure when the risk of splashes is elevated.
-
Respiratory Protection: Inhalation of fine particles or vapors can lead to respiratory tract irritation[1][2]. All handling of solid 3-Bromo-4-fluoro-N-propylbenzamide should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhalation[4][11].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the recommended process for handling 3-Bromo-4-fluoro-N-propylbenzamide.
Figure 1: A stepwise workflow for the safe handling of 3-Bromo-4-fluoro-N-propylbenzamide.
Procedural Steps:
-
Preparation:
-
Don all required personal protective equipment as outlined in the PPE table.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary chemicals, equipment, and a spill kit containing an inert absorbent material (e.g., vermiculite or sand), and sodium thiosulfate for potential bromine-related spills[12].
-
-
Handling in a Fume Hood:
-
Spill Response:
-
In the event of a small spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a designated, labeled waste container[11][15].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 3-Bromo-4-fluoro-N-propylbenzamide and its associated waste is a critical component of its life cycle management.
Waste Segregation is Key:
-
Solid Waste: Collect any unused or contaminated solid 3-Bromo-4-fluoro-N-propylbenzamide in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Solutions containing 3-Bromo-4-fluoro-N-propylbenzamide should be collected in a separate, labeled container for halogenated solvent waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs[16].
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste in a designated container.
Disposal Methodology:
The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility [17]. This ensures the complete destruction of the compound and minimizes its environmental impact.
Never dispose of 3-Bromo-4-fluoro-N-propylbenzamide down the drain or in regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory violations[15][16]. Always consult your institution's specific hazardous waste management guidelines and your local, state, and federal regulations to ensure full compliance[12].
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from [Link]
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OSHA. Glove Selection Chart. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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The Sarpong Group. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
